N-Butanoyl-DL-homoserine lactone
Description
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of N-Butanoyl-DL-homoserine Lactone in Bacterial Communication
A Technical Guide for Researchers and Drug Development Professionals on the Core Mechanisms of Quorum Sensing
N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2][3] In the opportunistic pathogen Pseudomonas aeruginosa, BHL is a central player in a hierarchical quorum-sensing network, making it a critical target for the development of novel anti-infective therapies.[2][4] This technical guide provides an in-depth analysis of the role of BHL in quorum sensing, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study.
The RhlI/RhlR Signaling Cascade: A Core Quorum Sensing Circuit
The primary mechanism of BHL-mediated quorum sensing in P. aeruginosa involves the RhlI/RhlR system.[4] The synthase RhlI is responsible for the production of BHL.[5] As the bacterial population grows, the concentration of BHL increases.[6] Once a threshold concentration is reached, BHL binds to its cognate intracellular receptor, the transcriptional regulator RhlR.[2][4] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[4] The activated RhlR-BHL complex then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby modulating their transcription.[4]
This signaling pathway is part of a larger, interconnected quorum-sensing network in P. aeruginosa. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its signal, sits at the top of this hierarchy and positively regulates the rhl system.[2][6]
Quantitative Analysis of BHL Activity and its Analogs
Structure-activity relationship (SAR) studies have been crucial in defining the chemical features of BHL that are critical for its function as an agonist or antagonist of the RhlR receptor.[2][7] These studies provide valuable quantitative data for the development of quorum sensing inhibitors. A focused library of BHL analogs has been synthesized and evaluated in cell-based reporter gene assays to determine their relative agonistic and antagonistic activities.[2]
| Compound/Analog | Modification from BHL | RhlR Agonist Activity (% of BHL at 10 µM) | RhlR Antagonist Activity (% Inhibition of 10 µM BHL) | Reference |
| N-Butanoyl-L-homoserine lactone (BHL) | - | 100% | - | [2] |
| Isovaleryl HL (7) | Branched acyl chain | ~1000% more potent | - | [2] |
| Cyclobutyl HL (17) | Cycloalkane acyl chain | ~1000% more potent | - | [2] |
| N-Butanoyl-D-homoserine lactone (D-BHL) | D-stereoisomer of the lactone ring | Inactive | - | [2] |
| Thiolactone analog (26) | Lactone oxygen replaced by sulfur | Reduced agonism | - | [2] |
| Lactam analog (27) | Lactone oxygen replaced by nitrogen | Reduced agonism | - | [2] |
Note: This table summarizes key findings from SAR studies. The numbering of analogs corresponds to the original research publication.[2] "HL" stands for homoserine lactone.
Experimental Protocols for Studying BHL-Mediated Quorum Sensing
A variety of experimental techniques are employed to investigate the role of BHL in quorum sensing. These range from the detection and quantification of BHL to the assessment of its impact on gene expression and virulence.
BHL Detection and Quantification using Reporter Strains
A common method for detecting BHL activity is through the use of biosensor strains. These are typically bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of N-acyl homoserine lactones (AHLs).
Protocol: Cross-feeding Assay for AHL Activity [8]
-
Prepare the Reporter Strain: Use an Agrobacterium tumefaciens strain (e.g., A136) that lacks its own AHL synthase but contains a traI::lacZ fusion. This strain will express β-galactosidase (indicated by a blue color on X-Gal plates) only in the presence of exogenous AHLs.
-
Culture the Test Strain: Grow the bacterial strain to be tested for BHL production (e.g., P. aeruginosa) in an appropriate liquid medium.
-
Spotting: Spot a small volume (e.g., 10 µL) of the test strain culture onto an agar plate containing a lawn of the reporter strain and a chromogenic substrate (e.g., X-Gal).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Observation: A blue halo around the spot of the test strain indicates the production of AHLs that can activate the reporter.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoinducer - Wikipedia [en.wikipedia.org]
- 7. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Orchestrator of Virulence: An In-depth Technical Guide to the Mechanism of N-Butanoyl-DL-homoserine Lactone in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to synchronize the expression of virulence factors and facilitate its pathogenesis. Central to this network is the rhl system, which is primarily activated by the binding of N-Butanoyl-DL-homoserine lactone (C4-HSL) to its cognate transcriptional regulator, RhlR. This technical guide provides a comprehensive examination of the mechanism of action of C4-HSL in P. aeruginosa. It delves into the molecular intricacies of the C4-HSL/RhlR signaling cascade, its hierarchical regulation, its interplay with other QS systems, and its profound impact on the expression of virulence determinants and biofilm formation. This document serves as a critical resource for researchers engaged in the study of bacterial pathogenesis and the development of novel anti-infective therapeutics targeting quorum sensing.
Introduction
Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to cause persistent and difficult-to-treat infections is largely attributed to the coordinated expression of a vast arsenal of virulence factors, a process governed by quorum sensing. The bacterium utilizes a hierarchical QS network composed of at least two interconnected acyl-homoserine lactone (AHL)-based systems, the las and rhl systems, and the Pseudomonas quinolone signal (PQS) system.
This compound (C4-HSL) is the primary signaling molecule of the rhl system. Synthesized by the LuxI homolog RhlI, C4-HSL accumulates in the extracellular environment in a cell-density-dependent manner. Upon reaching a threshold concentration, C4-HSL diffuses into the bacterial cytoplasm and binds to the transcriptional regulator RhlR. This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as rhl boxes, located in the promoter regions of target genes. This, in turn, modulates the transcription of a wide array of genes involved in virulence factor production and biofilm maturation.
The C4-HSL Signaling Cascade: A Molecular Perspective
The canonical mechanism of C4-HSL action involves a direct interaction with its intracellular receptor, RhlR. This process can be dissected into several key steps:
-
Synthesis and Accumulation: The synthesis of C4-HSL is catalyzed by the enzyme RhlI, which utilizes S-adenosylmethionine (SAM) and butanoyl-acyl carrier protein (ACP) as substrates. As the bacterial population density increases, the extracellular concentration of C4-HSL rises.
-
Signal Perception: C4-HSL is a small, diffusible molecule that can freely cross the bacterial cell membrane. Once inside the cytoplasm, it binds to the N-terminal ligand-binding domain of the RhlR protein.
-
RhlR Activation and Dimerization: The binding of C4-HSL to RhlR is thought to induce a conformational change in the protein, leading to its stabilization and dimerization.
-
DNA Binding and Transcriptional Regulation: The C4-HSL-bound RhlR dimer then recognizes and binds to specific 20-bp palindromic DNA sequences, termed rhl boxes (5'-CTGACCGANNTNCGGTCAG-3'), located in the promoter regions of target genes. This binding event typically enhances the recruitment of RNA polymerase to the promoter, thereby activating gene transcription.
Hierarchical Control: The Influence of the las System
The rhl system does not operate in isolation but is intricately integrated into a larger regulatory network. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, sits at the top of this hierarchy. The 3-oxo-C12-HSL-bound LasR complex directly activates the transcription of rhlR and rhlI, thus ensuring that the rhl system is activated only after the las system has been initiated.
A Modulatory Partner: The Role of PqsE
Recent research has unveiled a more complex picture of RhlR regulation, highlighting the crucial role of the Pseudomonas quinolone signal (PQS) system effector, PqsE. PqsE has been shown to physically interact with RhlR, enhancing its DNA binding affinity and modulating its transcriptional activity.[1][2][3] This interaction can occur independently of C4-HSL for some promoters, while for others, both C4-HSL and PqsE are required for maximal activation.[1][4] This dual-input regulation allows for a more nuanced control of gene expression in response to multiple QS signals.
Beyond the Canonical Ligand: C4-HSL-Independent Activation
Intriguingly, studies have demonstrated that RhlR can be activated in the absence of C4-HSL, particularly in biofilms and during infection.[5][6] This suggests the existence of alternative ligands or post-translational modifications that can modulate RhlR activity. This C4-HSL-independent regulation underscores the adaptability of the rhl system to different environmental cues and highlights the complexity of QS in P. aeruginosa.
Quantitative Data on C4-HSL Activity
The following tables summarize key quantitative data related to the production and activity of C4-HSL in P. aeruginosa.
| Parameter | Strain/Condition | Concentration/Value | Reference |
| C4-HSL Concentration | P. aeruginosa PAO1 culture supernatant | 9.8 µM | [7] |
| P. aeruginosa E90 (CF isolate) culture supernatant | 8.3 µM | [7] | |
| Sputum from cystic fibrosis patients | <1 to ~5 nM | [5] | |
| P. aeruginosa biofilm (36h) | 1981.5 ± 162.5 ng/mL | [8] |
Table 1: C4-HSL Concentrations in Various Environments. This table highlights the significant variation in C4-HSL concentrations observed in different experimental and clinical settings.
| Virulence Factor/Phenotype | Experimental Condition | Effect of C4-HSL | Reference |
| Pyocyanin Production | ΔrhlI mutant | Addition of 10 µM C4-HSL restores production | [6] |
| Elastase Production | C4-HSL deficient clinical isolates | Deficient in elastase production | [9] |
| Rhamnolipid Production | C4-HSL deficient clinical isolates | Deficient in rhamnolipid production | [9] |
| Biofilm Formation | ΔrhlI mutant | 70% reduction in biofilm formation; restored by exogenous C4-HSL | [10] |
Table 2: Impact of C4-HSL on Virulence Factor Production and Biofilm Formation. This table illustrates the critical role of C4-HSL in regulating key virulence-associated phenotypes in P. aeruginosa.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of C4-HSL.
Quantification of C4-HSL using LC-MS/MS
Objective: To accurately quantify the concentration of C4-HSL in bacterial culture supernatants.
Protocol:
-
Sample Preparation:
-
Grow P. aeruginosa cultures to the desired optical density.
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria.
-
-
Liquid-Liquid Extraction:
-
To 1 ml of the filtered supernatant, add an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction step twice more, pooling the organic phases.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify C4-HSL using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for C4-HSL is [M+H]+ at m/z 172.1, and the characteristic product ion is at m/z 102.0.
-
Generate a standard curve using synthetic C4-HSL of known concentrations to quantify the amount of C4-HSL in the samples.
-
β-Galactosidase Reporter Assay for RhlR-dependent Gene Expression
Objective: To measure the transcriptional activity of RhlR in response to C4-HSL using a lacZ reporter fusion.
Protocol:
-
Strain and Plasmid Construction:
-
Construct a reporter plasmid containing the promoter of a known RhlR-regulated gene (e.g., rhlA) fused to the lacZ gene.
-
Introduce this plasmid into a P. aeruginosa strain that is deficient in C4-HSL production (e.g., a ΔrhlI mutant) to avoid interference from endogenously produced C4-HSL.
-
-
Bacterial Growth and Induction:
-
Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Dilute the overnight culture to an OD600 of ~0.05 in fresh medium and grow to early- or mid-logarithmic phase (OD600 of ~0.2-0.4).
-
Aliquot the culture into a 96-well plate and add varying concentrations of synthetic C4-HSL. Include a no-C4-HSL control.
-
Incubate the plate with shaking at 37°C for a defined period (e.g., 4-6 hours).
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD600 of each culture.
-
Permeabilize the cells by adding a few drops of chloroform and 0.1% SDS and vortexing.
-
Initiate the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na2CO3.
-
Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the amount of o-nitrophenol produced and to correct for light scattering by cell debris, respectively.
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (Time × Volume × OD600)
-
Electrophoretic Mobility Shift Assay (EMSA) for RhlR-DNA Binding
Objective: To qualitatively and semi-quantitatively assess the binding of RhlR to its target DNA promoter.
Protocol:
-
Probe Preparation:
-
Synthesize or PCR-amplify a DNA fragment (typically 50-200 bp) corresponding to the promoter region of a RhlR-regulated gene containing the rhl box.
-
Label the DNA probe with a non-radioactive tag (e.g., biotin or a fluorescent dye) at the 5' or 3' end.
-
-
Protein Purification:
-
Overexpress and purify recombinant RhlR protein from E. coli. Due to the instability of RhlR in the absence of its ligand, purification may require specific strategies such as co-expression with a stabilizing partner or the use of a ligand-independent, constitutively active RhlR mutant.
-
-
Binding Reaction:
-
In a final volume of 20 µl, combine the following components in a microcentrifuge tube:
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
Labeled DNA probe (at a fixed concentration, e.g., 1 nM)
-
Purified RhlR protein (at varying concentrations)
-
C4-HSL (at a saturating concentration, e.g., 10 µM)
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis and Detection:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using a method appropriate for the chosen label (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin-labeled probes, or fluorescence imaging for fluorescently-labeled probes).
-
The appearance of a slower-migrating band corresponding to the RhlR-DNA complex indicates binding. The intensity of this band will increase with increasing concentrations of RhlR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The canonical C4-HSL signaling pathway in P. aeruginosa.
Caption: Hierarchical regulation of the rhl system by the las system.
Caption: Modulation of RhlR activity by PqsE.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
The this compound-mediated quorum sensing system in Pseudomonas aeruginosa is a sophisticated and tightly regulated network that plays a pivotal role in the bacterium's ability to cause disease. The interaction between C4-HSL and RhlR, modulated by the hierarchical control of the las system and the accessory protein PqsE, represents a central hub for the control of virulence factor production and biofilm formation. A thorough understanding of this intricate mechanism is paramount for the development of novel anti-virulence strategies aimed at disarming this formidable pathogen. This technical guide provides a foundational resource for researchers in their efforts to unravel the complexities of P. aeruginosa quorum sensing and to pioneer new therapeutic interventions.
References
- 1. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical methods to interrogate bacterial quorum sensing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 5. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 7. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
N-Butanoyl-DL-homoserine Lactone (C4-HSL) Signaling Pathway in Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of the quorum sensing circuit regulated by N-butanoyl-DL-homoserine lactone (C4-HSL), a key signaling molecule in various clinically and industrially relevant bacteria, most notably Pseudomonas aeruginosa. Understanding this pathway is crucial for the development of novel anti-infective and anti-biofilm strategies.
Core Signaling Pathway: The rhl System
The C4-HSL signaling pathway is predominantly governed by the rhl quorum-sensing system, which consists of two core components: the autoinducer synthase RhlI and the transcriptional regulator RhlR.
-
RhlI: The C4-HSL Synthase RhlI is an enzyme belonging to the LuxI family of AHL synthases. It catalyzes the synthesis of C4-HSL using S-adenosylmethionine (SAM) and a butyryl-acyl carrier protein (C4-ACP) as substrates, which are derived from the fatty acid biosynthesis pathway.
-
RhlR: The C4-HSL Receptor and Transcriptional Regulator RhlR is a member of the LuxR family of transcriptional regulators. In the absence of its cognate autoinducer, C4-HSL, RhlR is typically inactive.
The general mechanism of the rhl system is as follows:
-
Signal Production: At low cell densities, a basal level of C4-HSL is produced by RhlI.
-
Signal Accumulation: As the bacterial population grows, the extracellular concentration of C4-HSL increases. Due to its ability to diffuse across the cell membrane, the intracellular concentration of C4-HSL also rises.
-
Signal Reception and Activation: Once a threshold concentration is reached, C4-HSL binds to the RhlR protein. This binding event is thought to induce a conformational change in RhlR, leading to its dimerization and activation.
-
Transcriptional Regulation: The activated RhlR:C4-HSL complex then binds to specific DNA sequences, known as rhl boxes, located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a coordinated change in the bacterial phenotype.
A key feature of the rhl system is a positive feedback loop where the RhlR:C4-HSL complex upregulates the transcription of the rhlI gene, leading to a rapid amplification of the C4-HSL signal.
Hierarchical Control in Pseudomonas aeruginosa
In P. aeruginosa, the rhl system is part of a more complex, hierarchical quorum-sensing network and is positively regulated by the las system. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, controls the expression of rhlR and rhlI. This places the las system at the top of the regulatory cascade, ensuring a sequential activation of virulence factors.[1]
Quantitative Data
The following tables summarize key quantitative data related to the C4-HSL signaling pathway.
| Parameter | Organism | Value | Reference |
| C4-HSL Concentration for Gene Activation | Pseudomonas aeruginosa | ~1-10 µM | [2][3][4] |
| C4-HSL Concentration in Sputum of CF Patients | Pseudomonas aeruginosa | Biologically active levels detected | [2] |
| Effect of rhlI Mutation on Biofilm Formation | Pseudomonas aeruginosa PAO1 strain PT5 | 70% reduction | [5] |
| Effect of Exogenous C4-HSL on rhlI Mutant Biofilm | Pseudomonas aeruginosa | Restoration of biofilm formation | [5] |
Experimental Protocols
Quantification of C4-HSL
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the sensitive and specific quantification of C4-HSL in bacterial culture supernatants.
Protocol:
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Extract the AHLs from the supernatant using an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Quantify C4-HSL by comparing the peak area to a standard curve generated with known concentrations of synthetic C4-HSL.
Biofilm Formation Assay
Method: Crystal Violet Staining
This is a common method to quantify the total biomass of a bacterial biofilm.
Protocol:
-
Grow overnight bacterial cultures in a suitable medium (e.g., LB broth).
-
Dilute the overnight cultures 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
Dry the plate and solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a microplate reader.[6][7]
Pyocyanin Quantification Assay
Method: Chloroform Extraction and Spectrophotometry
Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa, and its production is regulated by the rhl system.
Protocol:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium) to promote pyocyanin production.
-
Take a 5 mL sample of the culture and centrifuge to pellet the cells.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Measure the absorbance of the pink (acidic) aqueous phase at 520 nm.
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[8][9]
Elastase Activity Assay
Method: Elastin-Congo Red Assay
Elastase is a key virulence factor in P. aeruginosa regulated by the rhl system.
Protocol:
-
Prepare bacterial culture supernatants as described for C4-HSL quantification.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Prepare a stock solution of Elastin-Congo Red (ECR) in the reaction buffer.
-
In a microcentrifuge tube, mix the culture supernatant with the ECR solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours) with shaking.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant containing the solubilized Congo Red to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.[10][11]
Visualizations
Caption: Core C4-HSL signaling pathway in Gram-negative bacteria.
Caption: Experimental workflow for biofilm quantification using crystal violet.
Caption: Hierarchical control of the rhl system by the las system.
References
- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 2. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early activation of quorum sensing in Pseudomonas aeruginosa reveals the architecture of a complex regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Influence of N-butanoyl-L-homoserine lactone (C4-HSL) on Bacterial Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biological activity of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. This document details the signaling pathways, summarizes the impact on gene expression with quantitative data, and provides comprehensive experimental protocols for studying these effects.
The Rhl Quorum Sensing System: The Role of C4-HSL
In Pseudomonas aeruginosa, the Rhl quorum-sensing system is a cell-to-cell communication mechanism that allows the bacterial population to coordinate gene expression in response to cell density.[1] This system is centered around two key components: the autoinducer synthase RhlI, which produces the signaling molecule C4-HSL, and the transcriptional regulator RhlR, which binds C4-HSL.[2][3]
At low cell densities, RhlI produces a basal level of C4-HSL.[2] As the bacterial population grows, C4-HSL accumulates in the environment. Once a threshold concentration is reached, C4-HSL diffuses into the bacterial cells and binds to the RhlR protein.[2] This binding event activates RhlR, transforming it into a functional transcription factor that can bind to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes.[4] This interaction subsequently modulates the expression of a wide array of genes, many of which are involved in virulence, biofilm formation, and secondary metabolite production.[5][6]
The Rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. The las system, which utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), often acts upstream and can positively regulate the expression of rhlR and rhlI.[2][6] This creates a cascade where the activation of the Las system is a prerequisite for the full activation of the Rhl system.[2]
C4-HSL-Mediated Gene Expression
The activation of RhlR by C4-HSL leads to a global change in the bacterial transcriptome. High-throughput techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation Sequencing (ChIP-seq) have been instrumental in identifying the direct and indirect targets of the C4-HSL/RhlR complex.[5][7][8] These studies have revealed that C4-HSL regulates a diverse set of genes involved in various physiological processes.
Quantitative Data on Gene Expression
The following tables summarize the quantitative data on the differential expression of key genes regulated by C4-HSL in P. aeruginosa. The data is compiled from multiple studies and represents the fold change in gene expression in the presence of C4-HSL or in a wild-type strain compared to a mutant deficient in C4-HSL production or response.
Table 1: Virulence Factor Genes Regulated by C4-HSL
| Gene | Product/Function | Fold Change | Reference |
| rhlA | Rhamnosyltransferase chain A (Rhamnolipid synthesis) | Varies, often >100 | [9] |
| rhlB | Rhamnosyltransferase chain B (Rhamnolipid synthesis) | Varies, often >100 | [6] |
| lasB | Elastase | 2- to 13-fold | [6] |
| hcnA | Hydrogen cyanide synthase | Varies, can be >10 | [8][9] |
| phzA1-G1 | Phenazine biosynthesis (Pyocyanin production) | Varies, often >10 | [9] |
| lecA | PA-IL lectin | Varies, can be significantly elevated | [10] |
| chiC | Chitinase | Varies | [9] |
Table 2: Biofilm-Related Genes Regulated by C4-HSL
| Gene | Product/Function | Fold Change | Reference |
| rhlA | Rhamnolipid synthesis (implicated in biofilm structure) | Varies, often >100 | [4][9] |
| lecA | PA-IL lectin (adhesion) | Varies | [10][11] |
| cupA | Fimbrial protein (adhesion) | Varies | [11] |
| cupB | Fimbrial protein (adhesion) | Varies | [11] |
Table 3: Regulatory Genes Influenced by the Rhl System
| Gene | Product/Function | Fold Change | Reference |
| rhlI | C4-HSL synthase (positive feedback) | Varies | [6] |
| pqsH | PQS biosynthesis | Varies | [12] |
| mvfR | PQS system transcriptional regulator | Varies | [12] |
Experimental Protocols
The study of C4-HSL's biological activity on gene expression employs a range of molecular and biochemical techniques. The following sections provide detailed methodologies for key experiments.
RNA-Sequencing (RNA-seq) for Transcriptome Analysis
RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of all genes differentially expressed in response to C4-HSL.
-
Bacterial Culture and Treatment:
-
Grow P. aeruginosa (e.g., a rhlI mutant) in a suitable medium (e.g., LB broth) to a specific optical density (OD600), typically mid-logarithmic phase.
-
Divide the culture into two groups: one treated with a known concentration of C4-HSL (e.g., 10 µM) and a control group treated with the solvent (e.g., DMSO).
-
Incubate for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP for strand-specific libraries.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
-
Data Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to the P. aeruginosa reference genome.
-
Quantify the number of reads mapping to each gene.
-
Perform differential expression analysis to identify genes with statistically significant changes in expression between the C4-HSL-treated and control groups.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RhlR Binding Sites
ChIP-seq identifies the direct binding sites of the RhlR transcription factor on a genome-wide scale.
-
Cross-linking and Chromatin Preparation:
-
Grow P. aeruginosa expressing a tagged version of RhlR (e.g., FLAG-tagged) under conditions where the Rhl system is active.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into small fragments (200-500 bp) using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the tag on RhlR (e.g., anti-FLAG antibody).
-
Add magnetic beads coated with Protein A/G to capture the antibody-RhlR-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and sequence it.
-
-
Data Analysis:
-
Align the sequencing reads to the P. aeruginosa genome.
-
Identify regions of the genome with a significant enrichment of reads (peaks), which represent RhlR binding sites.
-
Perform motif analysis on the peak regions to identify the RhlR binding consensus sequence.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
qRT-PCR is used to validate the differential expression of specific genes identified by RNA-seq.[13][14]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from C4-HSL-treated and control cultures as described for RNA-seq.
-
Synthesize cDNA from the RNA using a reverse transcriptase and random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the PCR in a real-time PCR cycler, which monitors the fluorescence in real-time.
-
The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target cDNA.
-
-
Data Analysis:
-
Normalize the Cq values of the target gene to the Cq values of the reference gene.
-
Calculate the relative fold change in gene expression between the C4-HSL-treated and control samples using the ΔΔCq method.
-
Reporter Gene Assays
Reporter gene assays are used to measure the activity of specific promoters in response to C4-HSL.
-
Construction of Reporter Plasmids:
-
Clone the promoter region of a C4-HSL-regulated gene upstream of a promoterless reporter gene (e.g., lacZ, luxCDABE, or a gene encoding a fluorescent protein like GFP) in a suitable plasmid vector.[3][15]
-
Transform the resulting reporter plasmid into a P. aeruginosa strain that lacks the reporter gene.
-
-
Assay:
-
Grow the reporter strain in the presence and absence of C4-HSL.
-
Measure the reporter gene product:
-
Phenotypic Assays for Virulence Factor Production
These assays quantify the end-products of C4-HSL-regulated genes.
-
Pyocyanin Quantification:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) to allow for pigment production.[17][18]
-
Centrifuge the culture to pellet the cells.
-
Extract the pyocyanin from the supernatant with chloroform.[18]
-
Re-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 N HCl), which turns pink.[18]
-
Measure the absorbance of the pink solution at 520 nm.[18]
-
Calculate the concentration of pyocyanin using the formula: Concentration (µg/mL) = OD520 × 17.072.[18]
-
-
Elastase Activity Assay (Elastin-Congo Red):
-
Grow P. aeruginosa and collect the cell-free supernatant.[2][9]
-
Prepare a reaction mixture containing the supernatant and Elastin-Congo Red as a substrate.[2][19]
-
Incubate the mixture to allow the elastase to digest the elastin, releasing the Congo Red dye.[2]
-
Centrifuge to pellet the remaining undigested substrate.
-
Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red.[2][19]
-
-
Rhamnolipid Quantification:
-
Collect the cell-free supernatant from a P. aeruginosa culture.[10][20]
-
Acidify the supernatant to precipitate the rhamnolipids.[21]
-
Extract the rhamnolipids with an organic solvent (e.g., ethyl acetate).[10][21]
-
Evaporate the solvent and resuspend the rhamnolipids.[10]
-
Quantify the rhamnolipids using a colorimetric method, such as the methylene blue method, and measure the absorbance at 638 nm.[10]
-
Conclusion
C4-HSL is a central signaling molecule in the Rhl quorum-sensing system of P. aeruginosa and other Gram-negative bacteria. Its interaction with the transcriptional regulator RhlR triggers a complex cascade of gene expression changes, profoundly impacting bacterial virulence, biofilm formation, and overall pathogenicity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of C4-HSL in bacterial physiology and to explore potential strategies for the development of anti-quorum sensing therapeutics. A thorough understanding of these mechanisms is crucial for developing novel approaches to combat bacterial infections and to manipulate microbial communities in various contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global transcription factors analyses reveal hierarchy and synergism of regulatory networks and master virulence regulators in Pseudomonas aeruginosa [elifesciences.org]
- 6. Transcriptomic Analysis of Pseudomonas aeruginosa Response to Pine Honey via RNA Sequencing Indicates Multiple Mechanisms of Antibacterial Activity [mdpi.com]
- 7. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Transcriptome Analysis of Pseudomonas aeruginosa Cultured in Human Burn Wound Exudates [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. research.utwente.nl [research.utwente.nl]
- 17. ijarbs.com [ijarbs.com]
- 18. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
A Technical Guide to N-Butanoyl-DL-homoserine lactone: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2][3] This phenomenon allows bacteria to coordinate their gene expression in a population density-dependent manner, regulating processes crucial for their survival and virulence, such as biofilm formation and the production of virulence factors.[4][5][6] C4-HSL, a member of the N-acyl homoserine lactone (AHL) family of autoinducers, plays a pivotal role in the QS circuitry of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][7] This guide provides an in-depth overview of the discovery and history of C4-HSL, detailed experimental protocols for its study, and a summary of key quantitative data, serving as a valuable resource for researchers in microbiology, drug discovery, and related fields.
Discovery and History
The concept of quorum sensing first emerged from studies of bioluminescence in the marine bacterium Vibrio fischeri, which was found to produce an autoinducer, later identified as an N-acyl homoserine lactone, to regulate light production in a population-density-dependent manner.[6] This discovery paved the way for the identification of similar signaling molecules in other bacteria.
In the context of Pseudomonas aeruginosa, two major AHL-mediated QS systems were identified: the las and rhl systems.[1] The las system was the first to be characterized and was shown to involve the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its cognate receptor LasR.[4][8] Subsequently, a second QS system, the rhl system, was discovered. This system was found to be regulated by a different AHL, which was identified as N-butanoyl-L-homoserine lactone (C4-HSL), and its corresponding receptor, RhlR.[1][9] The production of C4-HSL is dependent on the synthase RhlI.[7][10] The elucidation of the rhl system and the identification of C4-HSL were significant milestones in understanding the complex regulatory networks governing virulence in P. aeruginosa.
Physicochemical Properties and Quantitative Data
This compound is a small, diffusible molecule with a molecular weight of 171.19 g/mol .[3] Its structure consists of a butyryl acyl chain attached to a homoserine lactone ring.[3] The molecule exists as a racemic mixture of N-butanoyl-D-homoserine lactone and N-butanoyl-L-homoserine lactone.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₃ | [9] |
| Molecular Weight | 171.19 g/mol | [3] |
| CAS Number | 98426-48-3 | [12] |
| Solubility | DMSO: 100 mg/mL (584.15 mM) | [12] |
Table 2: Quantitative Data on C4-HSL Activity and Production
| Parameter | Organism/System | Value | Reference |
| EC₅₀ for RhlR activation | E. coli reporter | ~1 µM | [1] |
| Concentration for virulence gene induction (lasB, rhlA) | P. aeruginosa | 10 µM | [9] |
| Concentration for rhamnolipid accumulation | P. aeruginosa | 50 µM | [9] |
| Kd of aptamer binding to C4-HSL | In vitro | 28.47 nM | [13] |
| Dominant AHL in P. aeruginosa culture | P. aeruginosa | Predominantly C4-HSL | [14] |
Signaling Pathways
The biosynthesis and signaling of C4-HSL are tightly regulated processes within the rhl quorum-sensing system of P. aeruginosa.
Biosynthesis of this compound
The synthesis of C4-HSL is catalyzed by the LuxI-type synthase, RhlI.[10] The biosynthesis involves the utilization of S-adenosylmethionine (SAM) as the source of the homoserine lactone moiety and butanoyl-coenzyme A (butanoyl-CoA) as the provider of the acyl chain.[10]
Caption: Biosynthesis of C4-HSL by the RhlI synthase.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
Once synthesized, C4-HSL can freely diffuse across the bacterial cell membrane.[1] As the bacterial population density increases, the extracellular concentration of C4-HSL rises.[4] Upon reaching a threshold concentration, C4-HSL diffuses back into the cells and binds to its cognate cytoplasmic receptor, the LuxR-type transcriptional regulator RhlR.[1][2] This binding event induces a conformational change in RhlR, leading to its dimerization and activation. The activated RhlR dimer then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby regulating their transcription.[7] This leads to the coordinated expression of a battery of virulence factors, including rhamnolipids, pyocyanin, and elastase.[1][7]
Caption: C4-HSL mediated quorum sensing in P. aeruginosa.
Experimental Protocols
The study of C4-HSL and its role in quorum sensing relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of N-acyl homoserine lactones involves the acylation of the homoserine lactone.[15]
Materials:
-
DL-Homoserine lactone hydrobromide
-
Butyryl chloride
-
Triethylamine (TEA) or a similar base
-
Dichloromethane (DCM) or a suitable solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve DL-Homoserine lactone hydrobromide in DCM.
-
Cool the solution in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrobromide and deprotonate the amine.
-
Slowly add butyryl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Detection and Quantification by TLC-Biosensor Assay
This method combines the separation power of TLC with the sensitivity of a bacterial biosensor to detect and semi-quantify AHLs.[16][17][18]
Materials:
-
Bacterial culture supernatant or extract to be tested
-
C18 reversed-phase TLC plates
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) or Chromobacterium violaceum CV026)
-
Appropriate growth media for the biosensor strain
-
X-Gal (for A. tumefaciens biosensor)
-
Standard C4-HSL for comparison
-
Developing solvent (e.g., methanol/water mixture)
Procedure:
-
Spot the bacterial extract and C4-HSL standards onto the TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Allow the plate to dry completely.
-
Overlay the TLC plate with a thin layer of agar containing the biosensor strain and any necessary indicator (e.g., X-Gal).
-
Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.
-
Observe the plate for the appearance of colored spots. A blue spot with the A. tumefaciens biosensor or a purple spot with the C. violaceum biosensor indicates the presence of AHLs.
-
The location and intensity of the spot from the sample can be compared to the standards to identify and semi-quantify C4-HSL.
In Vitro Biosynthesis of this compound
This assay allows for the study of the enzymatic synthesis of C4-HSL by the RhlI synthase.[10]
Materials:
-
Purified RhlI enzyme
-
Butanoyl-CoA
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., Tris-HCl with appropriate pH)
-
NADPH (optional, but can enhance efficiency)
-
Quenching solution (e.g., acidified ethyl acetate)
-
Analytical equipment for detection (e.g., HPLC, LC-MS/MS)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, butanoyl-CoA, SAM, and NADPH.
-
Initiate the reaction by adding the purified RhlI enzyme.
-
Incubate the reaction at an optimal temperature for a specific time period.
-
Stop the reaction by adding a quenching solution.
-
Extract the synthesized C4-HSL with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and resuspend it in a suitable solvent.
-
Analyze the sample using HPLC or LC-MS/MS to confirm the presence and quantify the amount of C4-HSL produced.
Cell-Based Reporter Gene Assays for RhlR Agonism and Antagonism
These assays are used to screen for compounds that can either activate (agonists) or inhibit (antagonists) the RhlR receptor.[2][19]
Materials:
-
E. coli strain engineered to express RhlR and a reporter gene (e.g., lacZ or lux) under the control of an RhlR-dependent promoter.
-
Test compounds (potential agonists or antagonists).
-
C4-HSL as a positive control for agonism and as a co-treatment for antagonism assays.
-
Appropriate growth media and supplements.
-
Luminometer or spectrophotometer for measuring reporter gene activity.
Procedure for Agonist Screening:
-
Grow the reporter strain to a specific optical density.
-
Aliquot the culture into a multi-well plate.
-
Add the test compounds at various concentrations.
-
Include positive (C4-HSL) and negative (vehicle) controls.
-
Incubate the plate for a set period.
-
Measure the reporter gene expression (e.g., luminescence or β-galactosidase activity).
-
Compounds that induce reporter gene expression are identified as agonists.
Procedure for Antagonist Screening:
-
Follow steps 1 and 2 from the agonist screening protocol.
-
Add a fixed, sub-maximal concentration of C4-HSL to all wells (except the negative control).
-
Add the test compounds at various concentrations.
-
Include a positive control (C4-HSL alone) and a negative control (vehicle).
-
Incubate the plate and measure reporter gene expression.
-
Compounds that reduce the C4-HSL-induced reporter gene expression are identified as antagonists.
Caption: Generalized workflow for screening C4-HSL analogs.
Conclusion
This compound is a cornerstone of quorum sensing research, particularly in the context of Pseudomonas aeruginosa pathogenicity. A thorough understanding of its history, biosynthesis, signaling pathway, and the experimental methodologies used to study it is essential for researchers aiming to develop novel anti-virulence strategies. This guide provides a comprehensive foundation of this knowledge, serving as a valuable technical resource for the scientific community. The continued investigation into C4-HSL and its analogs holds significant promise for the development of innovative therapies to combat bacterial infections.
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 7. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
N-Butanoyl-DL-homoserine Lactone: A Technical Guide to a Key Bacterial Autoinducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butanoyl-DL-homoserine lactone (C4-HSL or BHL) is a small, diffusible signaling molecule that plays a critical role in bacterial communication, a process known as quorum sensing (QS).[1] Primarily associated with the opportunistic human pathogen Pseudomonas aeruginosa, BHL is a key autoinducer in the rhl quorum-sensing system. This system regulates the expression of a wide array of genes, many of which are directly involved in virulence and biofilm formation, making it a significant target for the development of novel anti-infective therapies. This technical guide provides an in-depth overview of BHL, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study.
The rhl Quorum Sensing Circuit
In P. aeruginosa, the synthesis of BHL is catalyzed by the LuxI homolog RhlI.[1][2] As the bacterial population density increases, the concentration of BHL rises. Upon reaching a threshold concentration, BHL binds to its cognate intracellular receptor, the LuxR-type transcriptional regulator RhlR.[1][2] This BHL-RhlR complex then dimerizes and binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating their transcription.[2]
The rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. It is positively regulated by the las system, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][3] The LasR-3O-C12-HSL complex directly upregulates the expression of rhlR and rhlI.[2] Furthermore, the rhl system is interconnected with the Pseudomonas quinolone signal (PQS) system. The PqsE protein has been shown to interact with RhlR, enhancing its DNA binding affinity and modulating the expression of a subset of RhlR-regulated genes, sometimes even in the absence of BHL.[2]
Signaling Pathway Diagram
References
- 1. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
The Function of RhlR as a Receptor for N-Butanoyl-DL-homoserine lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial communication, the RhlR protein of Pseudomonas aeruginosa stands as a pivotal transcription factor. It belongs to the LuxR family of receptors that respond to N-acyl homoserine lactone (AHL) signaling molecules, a process known as quorum sensing (QS). This guide provides a comprehensive technical overview of the function of RhlR as a receptor for its cognate autoinducer, N-Butanoyl-DL-homoserine lactone (BHL), also commonly referred to as C4-HSL. Understanding this interaction is critical for the development of novel anti-virulence strategies targeting P. aeruginosa, a pathogen of significant clinical importance.
RhlR and its Ligand: A Molecular Partnership
The RhlI/RhlR quorum sensing system is a key regulator of virulence factor production and biofilm formation in P. aeruginosa.[1][2][3] The synthase RhlI is responsible for the production of BHL.[1][2] As the bacterial population density increases, the extracellular concentration of BHL rises. Upon reaching a threshold concentration, BHL diffuses across the bacterial membrane and binds to the cytoplasmic receptor, RhlR.[4][5] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[2][6] The activated RhlR:BHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as rhl boxes within the promoter regions of target genes to modulate their expression.[1][7]
The RhlR Signaling Pathway: A Multi-faceted Regulatory Network
The activation of RhlR by BHL initiates a complex signaling cascade that governs the expression of a broad range of genes. This includes genes involved in the production of virulence factors such as pyocyanin, elastase, and rhamnolipids.[1] The RhlR-dependent regulatory network is not a simple linear pathway but is intricately connected with other QS systems in P. aeruginosa, notably the LasI/LasR system. The LasR protein, activated by its own AHL signal, can upregulate the expression of rhlR and rhlI, creating a hierarchical regulatory cascade.[2][8][9]
Furthermore, recent research has unveiled an additional layer of complexity in RhlR regulation involving the protein PqsE.[8][10] PqsE can physically interact with RhlR, modulating its DNA binding affinity and transcriptional activity, sometimes independently of BHL.[8][10] This dual regulation by both BHL and PqsE allows for a more nuanced and context-dependent control of the RhlR regulon. Some genes are more dependent on BHL for their activation by RhlR, while others are more reliant on the presence of PqsE.[8][10] There is also evidence to suggest that RhlR can be activated by alternative, yet-to-be-identified ligands, particularly in biofilm environments.[1][3]
Quantitative Data on RhlR Function
The interaction between RhlR and BHL, and the subsequent gene regulation, has been quantified through various experimental approaches. The following tables summarize key quantitative data from published studies.
Table 1: Concentration of BHL (C4-HSL) Used in Key Experiments
| Experimental System | BHL (C4-HSL) Concentration | Purpose of Application | Reference |
| E. coli heterologous reporter system | 4 µM | To assess the direct effects of BHL on RhlR-dependent transcription, particularly in relation to PqsE. This concentration was chosen as higher levels can mask the effects of PqsE. | [8][10] |
| P. aeruginosa Δ4 mutant with inducible rhlR | 10 µM | To restore wild-type levels of reporter gene activity in a strain lacking the native rhl and las systems. | [1] |
| P. aeruginosa E90 ΔrhlI mutant | 10 µM | To complement the rhlI deletion and restore the production of QS-regulated virulence factors. | [2] |
| P. aeruginosa overnight culture (PAO1) | ~9.8 µM | Endogenously produced concentration of C4-HSL. | [2] |
| P. aeruginosa overnight culture (E90 isolate) | ~8.3 µM | Endogenously produced concentration of C4-HSL in a clinical isolate. | [2] |
Table 2: Impact of BHL (C4-HSL) on RhlR-Dependent Gene Expression and DNA Binding
| Target Gene | Experimental Condition | Fold Change in Expression/Binding | Observation | Reference |
| rhlA | Deletion of rhlI (lacks BHL) | ~4-fold decrease in RhlR binding | BHL is crucial for the maximal binding of RhlR to the rhlA promoter. | [8][9] |
| hcnA | Deletion of rhlI (lacks BHL) | ~1.5-fold increase in RhlR binding | RhlR binding to the hcnA promoter appears to be negatively impacted by the presence of BHL, suggesting a more complex regulatory mechanism likely involving PqsE. | [8][9] |
| rhlA, lasB | Luciferase reporter assay in E. coli | Strongly dependent on BHL | The expression of these genes is primarily driven by the RhlR:BHL complex. | [8][9] |
| hcnA, lecB | Luciferase reporter assay in E. coli | Not significantly enhanced by BHL | The expression of these genes is more strongly stimulated by PqsE than by BHL. | [8][9] |
| Various RhlR-regulated genes | RNA-seq analysis of a ΔrhlI strain | Variable | The degree of BHL dependency for gene regulation varies across the RhlR regulon. | [8][9] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of RhlR as a BHL receptor. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay for RhlR Activity
This assay is used to quantify the transcriptional activity of RhlR in response to BHL and other factors in a controlled heterologous system like E. coli.
1. Strain and Plasmid Construction:
-
An E. coli strain that does not produce any native AHLs is used.
-
A reporter plasmid is constructed containing the promoter of a known RhlR target gene (e.g., rhlA) fused to a luciferase gene (luxCDABE).
-
A second compatible plasmid is constructed to express rhlR under the control of an inducible promoter (e.g., PBAD). A third plasmid for co-expression of pqsE can also be included.
2. Experimental Procedure:
-
The E. coli strain is co-transformed with the reporter and expression plasmids.
-
Overnight cultures are diluted into fresh media.
-
The expression of RhlR (and PqsE, if applicable) is induced (e.g., with L-arabinose).
-
Synthetic BHL is added to the cultures at the desired concentrations (a solvent control, e.g., DMSO, is also included).
-
The cultures are incubated to allow for protein expression and reporter activation.
-
Luminescence and optical density (OD600) are measured at regular intervals using a plate reader.
3. Data Analysis:
-
Luciferase activity is typically normalized to cell density (luminescence/OD600).
-
The fold activation is calculated by comparing the normalized luciferase activity of BHL-treated samples to the solvent control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a DNA-binding protein like RhlR in vivo.
1. Cell Growth and Cross-linking:
-
P. aeruginosa strains (e.g., wild-type and a ΔrhlR control) are grown to the desired cell density.
-
Protein-DNA interactions are cross-linked by adding formaldehyde directly to the culture.
-
The cross-linking reaction is quenched.
2. Cell Lysis and Chromatin Shearing:
-
Cells are harvested and lysed to release the cellular contents.
-
The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.
3. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific to RhlR.
-
Protein A/G magnetic beads are used to capture the antibody-RhlR-DNA complexes.
-
The beads are washed to remove non-specifically bound chromatin.
4. DNA Purification and Sequencing:
-
The cross-links are reversed, and the proteins are digested.
-
The immunoprecipitated DNA is purified.
-
The DNA is prepared for high-throughput sequencing (library preparation).
-
The DNA library is sequenced.
5. Data Analysis:
-
The sequencing reads are aligned to the P. aeruginosa genome.
-
Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the RhlR ChIP sample compared to the control.
-
The identified binding sites are annotated to determine the associated genes.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study the direct binding of a purified protein to a specific DNA fragment.
1. Probe Preparation:
-
A DNA fragment containing the putative RhlR binding site (e.g., the promoter region of a target gene) is generated, often by PCR.
-
The DNA probe is labeled with a detectable marker, such as a radioactive isotope (32P) or a fluorescent dye.
2. Binding Reaction:
-
Purified RhlR protein is incubated with the labeled DNA probe in a binding buffer.
-
To study the effect of BHL, the ligand is pre-incubated with RhlR before the addition of the DNA probe.
-
For competition assays, an unlabeled specific or non-specific competitor DNA can be added to the reaction.
3. Electrophoresis:
-
The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
-
The gel is run to separate the protein-DNA complexes from the free DNA probe. The larger complexes will migrate more slowly through the gel.
4. Detection:
-
The positions of the labeled DNA probe are visualized by autoradiography (for radioactive probes) or fluorescence imaging.
-
A "shift" in the mobility of the labeled probe in the presence of RhlR indicates a binding event.
Conclusion and Future Directions
RhlR's function as a receptor for BHL is a cornerstone of quorum sensing in P. aeruginosa. The binding of BHL to RhlR unleashes a complex and highly regulated transcriptional program that is critical for the bacterium's virulence and ability to form biofilms. The interplay with the Las system and the modulation by PqsE highlight the sophisticated nature of this regulatory network. While significant progress has been made in elucidating the RhlR-BHL interaction, further research is needed to fully understand the structural basis of RhlR activation, the precise mechanisms of its interaction with PqsE, and the identity and role of alternative ligands. A deeper understanding of these aspects will be instrumental in the rational design of novel inhibitors that can disrupt RhlR-mediated quorum sensing, offering a promising avenue for the development of new therapeutics to combat P. aeruginosa infections. The continued application of the detailed experimental protocols outlined in this guide will be crucial in advancing these efforts.
References
- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Role of N-Butanoyl-DL-homoserine Lactone in Bacterial Virulence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3][4][5] As a small, diffusible molecule, BHL plays a pivotal role in coordinating gene expression in a cell-density-dependent manner, leading to the synchronized production of a wide array of virulence factors.[1] This coordinated action allows bacterial populations to overwhelm host defenses and establish infections. Understanding the mechanisms by which BHL regulates these virulence factors is therefore of paramount importance for the development of novel anti-virulence therapies.
The Rhl Quorum Sensing System: The Core of BHL-Mediated Regulation
At the heart of BHL-mediated virulence is the rhl quorum sensing system. This system is primarily composed of two proteins: RhlI, the synthase responsible for producing BHL, and RhlR, a transcriptional regulator that acts as the BHL receptor.[2][4][5] The regulatory cascade is initiated as the bacterial population grows and the concentration of BHL, synthesized by RhlI, reaches a critical threshold.
Upon binding to BHL, RhlR undergoes a conformational change, leading to its dimerization and activation.[4] The activated RhlR-BHL complex then functions as a transcriptional activator, binding to specific DNA sequences known as las-rhl boxes located in the promoter regions of target genes.[4] This binding event initiates the transcription of a battery of genes encoding for various virulence factors, including elastase, rhamnolipids, and pyocyanin, and also plays a significant role in biofilm formation.[6][7][8]
The rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) as its signaling molecule, is often considered to be at the top of this hierarchy, regulating the expression of the rhl system components.[2][9] However, under certain conditions, the rhl system can also function independently of the las system, highlighting its central role in virulence.[10][11]
Signaling Pathway of BHL in Virulence Regulation
Caption: BHL signaling pathway in a bacterial cell.
Quantitative Impact of BHL on Virulence Factor Production
The regulatory effect of BHL on virulence factor expression is dose-dependent. The following tables summarize representative quantitative data on the influence of BHL and related compounds on key virulence factors.
| BHL Concentration (µM) | Biofilm Formation (Relative Units) |
| 0 (Control) | 1.00 |
| 50 | 1.25 |
| 100 | 1.80 |
| 150 | 2.50 |
| 200 | 3.20 |
| Data adapted from studies on the effect of exogenous AHLs on biofilm formation, demonstrating a positive correlation between AHL concentration and biofilm mass.[12] |
| AHL Analog Concentration (µM) | Pyocyanin Production (% of Control) | Elastase Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| 50 | 85 | 90 |
| 100 | 65 | 75 |
| 200 | 40 | 55 |
| 400 | 35 | 40 |
| Representative data illustrating the dose-dependent inhibition of pyocyanin and elastase production by AHL analogs designed to interfere with quorum sensing.[6] |
| Carbon Source | Nitrogen Source | Rhamnolipid Yield (g/L) |
| Glucose | NaNO₃ | 2.5 |
| Glycerol | NaNO₃ | 4.37 |
| Soybean Oil | NaNO₃ | 3.8 |
| Glucose | (NH₄)₂SO₄ | 1.8 |
| Data showing the production of rhamnolipids, a BHL-regulated virulence factor, under different nutrient conditions that influence the overall metabolic state and QS signaling.[2] |
Experimental Protocols for Assessing BHL-Regulated Virulence Factors
Accurate quantification of virulence factors is crucial for studying the regulatory effects of BHL. The following are detailed methodologies for key experimental assays.
Elastase Activity Assay
This assay measures the proteolytic activity of elastase, an enzyme that degrades elastin and other host proteins.
Principle: Elastase cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Sample Preparation: Centrifuge bacterial cultures and collect the supernatant containing secreted elastase.
-
Reaction Setup: In a 96-well plate, add the bacterial supernatant to a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Substrate Addition: Add a suitable substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for colorimetric assay) or a fluorometric substrate.[13][14]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 410 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/500 nm).[15][16]
-
Quantification: Calculate elastase activity based on a standard curve generated with purified elastase.
Rhamnolipid Quantification Assay
This protocol quantifies the production of rhamnolipids, which are biosurfactants that play a role in motility and biofilm formation.
Principle: Rhamnolipids are extracted from the culture supernatant and quantified colorimetrically using methods such as the orcinol or methylene blue assay.[17][18]
Protocol:
-
Extraction: Acidify the cell-free bacterial supernatant to pH 2 with HCl and extract the rhamnolipids with an equal volume of ethyl acetate or a chloroform:methanol mixture.[17][18]
-
Evaporation: Evaporate the organic solvent to obtain the crude rhamnolipid extract.
-
Orcinol Method:
-
Resuspend the extract in water.
-
Add orcinol solution and sulfuric acid.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the samples and measure the absorbance at 421 nm.
-
-
Methylene Blue Method:
-
Dissolve the dried extract in chloroform.
-
Add a methylene blue solution and vortex vigorously.
-
Allow the phases to separate. The rhamnolipid-methylene blue complex will be in the blue-colored chloroform phase.
-
Measure the absorbance of the chloroform phase at 638 nm.[17]
-
-
Quantification: Determine the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnose or purified rhamnolipids.
Pyocyanin Quantification Assay
This method measures the concentration of the blue-green phenazine pigment pyocyanin, a redox-active toxin.
Principle: Pyocyanin is extracted from the bacterial culture supernatant with chloroform and then back-extracted into an acidic aqueous solution, where it appears pink and can be quantified by its absorbance.
Protocol:
-
Extraction: Add chloroform to the bacterial culture supernatant and vortex to extract the blue pyocyanin into the chloroform layer.[19]
-
Back-extraction: Separate the chloroform layer and add 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.[20]
-
Measurement: Centrifuge to separate the phases and measure the absorbance of the upper pink aqueous phase at 520 nm.[20]
-
Quantification: Calculate the concentration of pyocyanin by multiplying the absorbance at 520 nm by 17.072 (the molar extinction coefficient of pyocyanin).[20]
Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms on a solid surface.
Principle: Bacteria are grown in microtiter plates, and the adherent biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by solubilizing the dye and measuring its absorbance.[12]
Protocol:
-
Inoculation: Inoculate a 96-well microtiter plate with a diluted bacterial culture and incubate at 37°C for 24-48 hours to allow for biofilm formation.[10][12]
-
Washing: Gently wash the wells with water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[10][12]
-
Measurement: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm.[10]
-
Analysis: The absorbance is directly proportional to the amount of biofilm formed.
Experimental Workflows
Visualizing the experimental process can aid in the design and execution of studies investigating BHL-mediated virulence.
Workflow for Assessing BHL's Effect on Virulence Factor Production
Caption: Workflow for quantifying BHL's impact on virulence.
Workflow for Biofilm Formation Assay with BHL Treatment
Caption: Step-by-step workflow for the biofilm formation assay.
Conclusion and Future Directions
This compound is a central regulator of virulence in Pseudomonas aeruginosa and other Gram-negative bacteria. The RhlI/RhlR quorum sensing system provides a direct mechanism for bacteria to sense their population density and coordinately express a suite of virulence factors that are critical for pathogenesis. The methodologies and quantitative data presented in this guide offer a framework for researchers and drug development professionals to investigate this important signaling pathway.
Future research in this area will likely focus on the development of potent and specific inhibitors of the RhlR receptor. By disrupting BHL binding or the subsequent transcriptional activation, these "quorum quenching" molecules hold promise as a novel class of antimicrobial agents that disarm pathogens rather than killing them, potentially reducing the selective pressure for the development of resistance. A deeper understanding of the intricate regulatory network in which the rhl system is embedded will be crucial for the successful design and implementation of such anti-virulence strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improved rhamnolipid production by Pseudomonas aeruginosa PA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Weighting the impact of virulence on the outcome of Pseudomonas aeruginosa bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae | MDPI [mdpi.com]
- 11. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species mediate inflammatory cytokine release and EGFR-dependent mucin secretion in airway epithelial cells exposed to Pseudomonas pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acylhomoserine lactones involved in quorum sensing control the type VI secretion system, biofilm formation, protease production, and in vivo virulence in a clinical isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epithelial Cell Cycle Regulation by Elastase - Bernard Fischer [grantome.com]
- 18. Neutrophil elastase enzymatically antagonizes the in vitro action of G-CSF: implications for the regulation of granulopoiesis. | BioGRID [thebiogrid.org]
- 19. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
N-Butanoyl-DL-homoserine Lactone (C4-HSL): A Technical Guide to its Natural Sources, Biosynthesis, and Detection
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butanoyl-DL-homoserine lactone (C4-HSL), also known as N-butyryl-L-homoserine lactone (BHL), is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2][3][4] As a member of the N-acyl-homoserine lactone (AHL) family, C4-HSL functions as an autoinducer, allowing individual bacterial cells to monitor their population density.[5][6] Once a threshold concentration is reached, C4-HSL mediates the coordinated expression of specific genes, often regulating processes critical for bacterial survival, interaction, and pathogenicity, such as biofilm formation, virulence factor production, and motility.[1][3][5] This guide provides a comprehensive overview of the natural producers of C4-HSL, its biosynthetic and signaling pathways, and the experimental protocols used for its study.
Natural Producers and Sources of C4-HSL
C4-HSL is produced by a variety of Gram-negative bacteria, where it plays a central role in regulating gene expression. The most extensively studied producers are opportunistic pathogens, making C4-HSL a significant target for anti-virulence strategies.
Primary Producers:
-
Pseudomonas aeruginosa : This opportunistic human pathogen is a canonical model organism for C4-HSL research. In P. aeruginosa, C4-HSL is the primary autoinducer for the RhlI/RhlR quorum-sensing system, which controls the production of numerous virulence factors, including rhamnolipids, pyocyanin, elastase, and hydrogen cyanide.[1][7][8][9] The Rhl system is often hierarchically regulated by the Las system, which produces a different AHL, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL).[8][10][11]
-
Aeromonas hydrophila : This bacterium, found in aquatic environments, is a pathogen for fish and an opportunistic pathogen for humans.[12] Strains of A. hydrophila are well-documented producers of C4-HSL, often alongside N-hexanoyl-L-homoserine lactone (C6-HSL).[13][14] In Aeromonas, these AHLs are involved in regulating biofilm formation and the expression of virulence factors like proteases and hemolysins.[13][14]
Other Reported Producers:
Several other bacterial species have been identified as producers of C4-HSL, although it may not always be their primary signaling molecule.
-
Chromobacterium violaceum : This soil and water bacterium produces the pigment violacein under the control of quorum sensing. While its main AHL is C6-HSL, it can also respond to C4-HSL.[5] The mutant strain CV026 is often used as a biosensor for the detection of short-chain AHLs, including C4-HSL.[15]
-
Vibrio fischeri : Famous for its symbiotic relationship with the Hawaiian bobtail squid where it controls bioluminescence, V. fischeri primarily uses 3-oxo-C6-HSL and C8-HSL.[16][17] However, the diversity of AHLs in Vibrio species is extensive, and some strains may produce or respond to a broader range of signals.[16]
-
Pseudomonas fluorescens : Often associated with food spoilage, some strains of P. fluorescens utilize AHL-mediated QS systems.[18] The addition of exogenous C4-HSL has been shown to promote biofilm production in P. fluorescens isolates from spoiled fish.[18]
Quantitative Data on C4-HSL Production
Quantifying the exact concentration of C4-HSL in natural or laboratory environments is crucial for understanding its physiological relevance. Production levels are highly dependent on the bacterial strain, growth phase, and environmental conditions.
| Bacterial Species | Condition | Reported Concentration / Activity Level | Citation(s) |
| Aeromonas hydrophila 519 | Laboratory Culture (22-30°C) | Production detected after 20-24 hours at cell densities of approx. 10⁸-10⁹ cfu/mL. | [19] |
| Pseudomonas aeruginosa | Laboratory Culture | Exogenous concentrations of 10 µM and 100 µM are commonly used in experiments to elicit a biological response. | [20][21] |
| General Bacterial Cultures | Laboratory Culture | Concentrations can reach the high µg/L range. | [22] |
| Environmental Samples | River Water / Wastewater | Concentrations are typically much lower, in the ng/L range. | [22] |
Biochemistry and Signaling Pathways
Biosynthesis of this compound
The synthesis of C4-HSL is catalyzed by a LuxI-family synthase. In the well-studied P. aeruginosa, this enzyme is RhlI .[1][23] The biosynthesis proceeds via a specific enzymatic reaction requiring two primary substrates.
-
Homoserine Lactone Moiety : This part of the molecule is derived from S-adenosylmethionine (SAM) .[23]
-
Acyl Chain : The N-butanoyl side chain is supplied by n-butanoyl-coenzyme A (n-butanoyl-CoA) .[23]
The RhlI enzyme demonstrates specificity for its acyl-CoA substrate and does not efficiently use other common CoA derivatives like acetyl-CoA or octanoyl-CoA.[23] The reaction can be enhanced by the presence of NADPH.[23]
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adipogen.com [adipogen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 10. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Aeromonas hydrophila - Wikipedia [en.wikipedia.org]
- 13. The Social Life of Aeromonas through Biofilm and Quorum Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. Frontiers | Involvement of Exogenous N-Acyl-Homoserine Lactones in Spoilage Potential of Pseudomonas fluorescens Isolated From Refrigerated Turbot [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Architects: N-Butanoyl-DL-homoserine Lactone's Role in Shaping Interspecies Dialogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and competitive microbial world, communication is paramount for survival, adaptation, and pathogenesis. Quorum sensing (QS), a cell-density-dependent signaling mechanism, allows bacteria to coordinate collective behaviors. Among the diverse lexicon of chemical signals employed, N-acyl homoserine lactones (AHLs) are the lingua franca of many Gram-negative bacteria. This technical guide delves into the core of interspecies communication mediated by a specific, short-chain AHL: N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL. Produced by key bacterial species such as the opportunistic pathogen Pseudomonas aeruginosa, BHL's influence extends beyond its native producer, acting as a pivotal molecule in shaping microbial community structure and function. This document provides a comprehensive overview of BHL-mediated interspecies interactions, detailed experimental protocols for its study, and a quantitative analysis of its effects, offering a critical resource for researchers exploring microbial signaling and developing novel therapeutic strategies.
Core Concepts in BHL-Mediated Signaling
This compound is a small, diffusible molecule synthesized by LuxI-type enzymes and recognized by LuxR-type transcriptional regulators.[1] In its canonical role within a single species, BHL accumulates as the bacterial population density increases.[2] Once a threshold concentration is reached, BHL binds to its cognate LuxR-type receptor, forming a complex that modulates the expression of target genes.[2] This regulation governs a wide array of phenotypes, including virulence factor production, biofilm formation, and motility.[2][3]
The sphere of BHL's influence is not confined to its producer. In complex microbial consortia, BHL can diffuse across species boundaries, leading to several forms of interspecies communication:
-
Crosstalk: BHL produced by one species can be recognized by a LuxR-type receptor in a different species, leading to a physiological response in the recipient.[4]
-
Eavesdropping: Some bacteria lack the machinery to produce AHLs but possess "solo" or "orphan" LuxR-type receptors that can detect and respond to AHLs, including BHL, from other species.[4] This allows them to "listen in" on the conversations of their neighbors and adjust their behavior accordingly.[4]
-
Metabolic Influence: The downstream effects of BHL signaling, such as the production of secondary metabolites, can directly impact the growth and survival of neighboring species.
This guide will explore three distinct examples of BHL's role in interspecies communication: competitive displacement, metabolic regulation, and signal interception (eavesdropping).
Quantitative Data on BHL-Mediated Interspecies Interactions
The following tables summarize key quantitative data from studies investigating the effects of BHL and related processes in interspecies contexts.
| Parameter | Species Interaction | Concentration | Observed Effect | Citation |
| Rhamnolipid Concentration | P. aeruginosa displacing K. pneumoniae | 10 mg/mL | Creation of a visible clearance zone on an agar plate. | [1][5] |
| Rhamnolipid Production Yield | P. aeruginosa (optimized conditions) | Not Applicable | Up to 13.5 g/L | [6] |
| AHL Concentration for Phenotype Rescue | Serratia plymuthica (mutant) | 10 µM (3-oxo-C6-HSL) | Restoration of normal growth and pH in a quorum sensing mutant. | [7] |
| 2,3-Butanediol Production | Serratia marcescens (optimized fed-batch) | Not Applicable | 139.92 g/L | [8] |
| BHL Concentration for SdiA Activation | Escherichia coli | 40 µM | Enhanced SdiA-mediated regulation of the sRNA CsrB. | [9] |
| SdiA Sensitivity to AHLs | Salmonella enterica | 1-5 nM | Half-maximal response for some keto-modified AHLs. | [10] |
Experimental Protocols
Synthesis of N-Butanoyl-L-homoserine lactone (BHL)
A reliable method for the synthesis of BHL and other N-acyl homoserine lactones with high enantiomeric purity is the Schotten-Baumann reaction.[1]
Materials:
-
(S)-(-)-α-amino-γ-butyrolactone hydrobromide
-
Butyryl chloride
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve (S)-(-)-α-amino-γ-butyrolactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.
-
Add an equal volume of dichloromethane to the aqueous solution, creating a biphasic system.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add butyryl chloride (typically 1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir vigorously in the ice bath for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Butanoyl-L-homoserine lactone.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Quantification of BHL from Bacterial Cultures by HPLC-MS
This protocol outlines a general procedure for the extraction and quantification of BHL from a liquid bacterial culture supernatant.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Nitrogen gas stream or rotary evaporator
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
BHL standard for calibration curve
-
HPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Grow the bacterial culture to the desired cell density.
-
Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes.
-
Allow the phases to separate and collect the upper organic phase. Repeat the extraction two more times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a gentle stream of nitrogen or a rotary evaporator.
-
Reconstitute the dried extract in a known, small volume of acetonitrile or a suitable mobile phase for HPLC-MS analysis.
-
Prepare a standard curve using a serial dilution of a known concentration of BHL standard.
-
Analyze the samples and standards by HPLC-MS. The HPLC separates the compounds in the extract, and the MS detects and quantifies BHL based on its mass-to-charge ratio.
Bioassay for BHL Activity using Chromobacterium violaceum CV026
The reporter strain Chromobacterium violaceum CV026 is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs like BHL.[5]
Materials:
-
C. violaceum CV026 culture
-
Luria-Bertani (LB) agar plates
-
LB soft agar (0.7% agar)
-
Bacterial culture supernatant or purified BHL to be tested
-
Synthetic BHL as a positive control
Procedure:
-
Prepare a fresh overnight culture of C. violaceum CV026 in LB broth.
-
Melt LB soft agar and cool it to approximately 45-50°C.
-
Inoculate the molten soft agar with the overnight culture of C. violaceum CV026 (e.g., 100 µL of culture per 10 mL of soft agar).
-
Pour the inoculated soft agar as an overlay onto LB agar plates and allow it to solidify.
-
Once solidified, create small wells in the agar or place sterile paper discs on the surface.
-
Pipette a known volume (e.g., 10-20 µL) of the test sample (e.g., culture supernatant, extracted AHLs) into the wells or onto the discs.
-
Apply a known amount of synthetic BHL as a positive control and sterile broth or solvent as a negative control.
-
Incubate the plates at 30°C for 24-48 hours.
-
A positive result is indicated by the appearance of a purple ring of violacein around the well or disc where BHL is present. The diameter and intensity of the ring can be used for semi-quantitative analysis.
Case Studies in BHL-Mediated Interspecies Communication
Case Study 1: Competitive Displacement - Pseudomonas aeruginosa vs. Klebsiella pneumoniae
P. aeruginosa is a prolific producer of BHL, which, in conjunction with the RhlR protein, activates the transcription of the rhlAB operon.[2][3] This operon is essential for the synthesis of rhamnolipids, powerful biosurfactants.[4] In mixed-species environments, these rhamnolipids can be used as a competitive weapon. When co-cultured with Klebsiella pneumoniae on a solid surface under iron-limiting conditions, P. aeruginosa upregulates rhamnolipid production, which then acts as a detergent to physically push the K. pneumoniae colony away, creating a zone of inhibition.[5] This is a prime example of how a QS-regulated product, controlled by BHL, directly impacts a competing species.
Case Study 2: Metabolic Regulation - Serratia species
Members of the genus Serratia, such as S. marcescens and S. plymuthica, also utilize AHL-based quorum sensing.[7] S. marcescens produces both BHL and N-hexanoyl-L-homoserine lactone (C6-HSL).[7] In these bacteria, quorum sensing plays a crucial role in regulating metabolism, specifically the switch from mixed-acid fermentation to 2,3-butanediol fermentation as the population density increases and the pH of the environment drops.[7] A functional QS system, responsive to its native AHLs including BHL, is required to activate the expression of genes in the butanediol synthesis pathway, such as budA, which encodes for α-acetolactate decarboxylase.[11] This metabolic shift prevents lethal acidification of the environment, demonstrating how BHL can act as a signal for metabolic adaptation in a different bacterial genus.
Case Study 3: Eavesdropping - Escherichia coli
Escherichia coli is a fascinating example of a bacterium that can "eavesdrop" on the conversations of others. While it does not produce its own AHLs, it possesses an orphan LuxR-type receptor called SdiA (Suppressor of division inhibition).[12] SdiA can detect a range of AHLs produced by other bacteria, including BHL.[12] Upon binding to BHL, SdiA can act as a transcriptional regulator. For instance, the SdiA-BHL complex can bind to the promoter region of genes like uvrY and influence the expression of small regulatory RNAs such as CsrB, thereby altering phenotypes like biofilm formation and motility.[9][13] This allows E. coli to sense the presence of other bacterial species, such as P. aeruginosa, in its environment and modulate its gene expression in response, a clear case of interspecies signal interception.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Pseudomonas aeruginosa RhlR transcriptional regulation of the rhlAB promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa rhlAB Operon Is Not Expressed during the Logarithmic Phase of Growth Even in the Presence of Its Activator RhlR and the Autoinducer N-Butyryl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toroidal displacement of Klebsiella pneumoniae by Pseudomonas aeruginosa is a unique mechanism to avoid competition for iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quorum sensing N-acyl homoserine lactones-SdiA enhances the biofilm formation of E. coli by regulating sRNA CsrB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SdiA of Salmonella enterica Is a LuxR Homolog That Detects Mixed Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of SdiA on Biofilm Formation by Atypical Enteropathogenic Escherichia coli [mdpi.com]
Basic chemical properties of N-Butanoyl-DL-homoserine lactone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butanoyl-DL-homoserine lactone, a member of the N-acyl homoserine lactone (AHL) family, is a pivotal signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. This document provides a comprehensive overview of its fundamental chemical and biological properties. It includes detailed tables of its physicochemical characteristics, in-depth experimental protocols for its synthesis and biological evaluation, and visual representations of its role in bacterial signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the study of bacterial communication and the development of novel antimicrobial strategies.
Core Chemical Properties
This compound, systematically known as N-[(3S)-2-oxooxolan-3-yl]butanamide, is a small organic molecule with the chemical formula C₈H₁₃NO₃.[1] It is a racemic mixture of N-Butanoyl-D-homoserine lactone and N-Butanoyl-L-homoserine lactone.[2][3] The L-enantiomer is the biologically active form that interacts with bacterial quorum sensing systems.[4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| CAS Number | 98426-48-3 (DL form), 67605-85-0 (L form) | [1][3][5][6][7] |
| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]butanamide | [1] |
| Appearance | White to off-white solid/powder or crystals | [2] |
| Solubility | Soluble in DMSO (30-100 mg/mL), DMF (30 mg/mL), Chloroform, and Water (30-34 mg/mL). Ethanol and methanol are not recommended as they can open the lactone ring. | [3][5][7][8][9][10] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2][9] |
Spectroscopic Data
While specific spectra are not included here, the identity and purity of this compound are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
Biological Role in Quorum Sensing
This compound, often abbreviated as C4-HSL, is a key autoinducer molecule in the quorum sensing circuitry of various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[4]
The RhlI/RhlR Signaling Pathway in Pseudomonas aeruginosa
In P. aeruginosa, C4-HSL is synthesized by the enzyme RhlI. As the bacterial population grows, the concentration of C4-HSL increases. Once a threshold concentration is reached, C4-HSL binds to and activates its cognate intracellular receptor, the transcriptional regulator RhlR. The C4-HSL/RhlR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulatory network controls the expression of numerous virulence factors, including the production of pyocyanin and rhamnolipids, as well as biofilm formation.[11]
Caption: The RhlI/RhlR quorum sensing circuit in Pseudomonas aeruginosa.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key experiments to assess its biological activity.
Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of N-acyl homoserine lactones using the Schotten-Baumann reaction conditions.[12][13][14]
Materials:
-
(S)-(-)-α-amino-γ-butyrolactone hydrobromide
-
Butyryl chloride
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Prepare a biphasic mixture by dissolving (S)-(-)-α-amino-γ-butyrolactone hydrobromide and sodium carbonate in a mixture of water and dichloromethane.
-
Stir the mixture vigorously at room temperature.
-
Slowly add butyryl chloride to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-butanoyl-L-homoserine lactone.
RhlR Agonism/Antagonism Assay using a β-Galactosidase Reporter
This protocol describes a cell-based reporter gene assay to quantify the agonistic or antagonistic activity of compounds on the RhlR receptor.[15][16]
Materials:
-
E. coli reporter strain harboring a plasmid with the rhlR gene and a reporter plasmid with a rhlA promoter-lacZ fusion.
-
Luria-Bertani (LB) broth and agar
-
This compound (for control and antagonism assays)
-
Test compounds
-
Z buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (1M)
Procedure:
-
Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.
-
Dilute the overnight culture into fresh LB broth and grow to mid-log phase.
-
Aliquot the cell culture into a 96-well plate.
-
For agonism assays, add varying concentrations of the test compound. For antagonism assays, add a fixed concentration of N-Butanoyl-L-homoserine lactone (e.g., its EC₅₀ concentration) along with varying concentrations of the test compound.
-
Incubate the plate at 37°C with shaking for a defined period.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Initiate the β-galactosidase reaction by adding ONPG solution.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding 1M sodium carbonate.
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity (in Miller units) and determine EC₅₀ or IC₅₀ values. The approximate EC₅₀ value for N-butanoyl-L-homoserine lactone (BHL) is 10 μM.[4]
Quantification of Pyocyanin Production
This protocol details the extraction and quantification of pyocyanin from P. aeruginosa cultures.[1][3][5]
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 N HCl
Procedure:
-
Centrifuge the P. aeruginosa culture to pellet the cells and collect the supernatant.
-
Extract the supernatant with an equal volume of chloroform. The pyocyanin will move into the blue chloroform layer.
-
Separate the chloroform layer and mix it with 0.2 N HCl. The pyocyanin will move into the acidic aqueous layer, which will turn pink.
-
Measure the absorbance of the pink aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin (in μg/mL) by multiplying the absorbance at 520 nm by 17.072.[8]
Quantification of Rhamnolipid Production
This protocol describes the methylene blue-based method for quantifying rhamnolipids.[2]
Materials:
-
P. aeruginosa culture supernatant
-
Ethyl acetate
-
Chloroform
-
Methylene blue solution
-
Borax buffer
Procedure:
-
Acidify the cell-free supernatant to pH 2 with HCl.
-
Extract the rhamnolipids with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in chloroform.
-
Add methylene blue solution and borax buffer and vortex vigorously.
-
Allow the phases to separate. The chloroform phase will be blue.
-
Measure the absorbance of the chloroform phase at 638 nm.
-
Determine the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnolipids.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 3. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 6. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
- 7. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Butanoyl-L-homoserine lactone | Antibacterial | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 16. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]
The Core of Quorum Sensing: A Technical Guide to the Biosynthesis of N-Butanoyl-DL-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of N-Butanoyl-DL-homoserine lactone (C4-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. Understanding this pathway is critical for the development of novel anti-virulence therapies that target bacterial communication.
The Biosynthetic Pathway of this compound
The synthesis of C4-HSL is catalyzed by the enzyme N-acyl-homoserine lactone synthase, a product of the rhlI gene. RhlI is a member of the LuxI family of proteins. The biosynthesis is a crucial step in the rhl quorum-sensing system, which regulates the expression of a wide array of virulence factors in P. aeruginosa.
The core reaction involves the ligation of a butanoyl group from a donor molecule to the amine group of S-adenosylmethionine (SAM), followed by an intramolecular cyclization to form the homoserine lactone ring.
Signaling Pathway Diagram
Caption: Biosynthesis of C4-HSL from SAM and a butanoyl donor, catalyzed by RhlI.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic synthesis of C4-HSL by RhlI.
Table 1: Kinetic Parameters of RhlI with Different Acyl-ACP Substrates
| Acyl Carrier Protein (ACP) | Km (µM) | kcat (s-1) | Reference |
| Acp1 | 7 | 0.35 | [1] |
| AcpP | 6 | 0.46 | [1] |
| Acp3 | 280 | 0.03 | [1] |
Table 2: General Enzymatic Properties
| Parameter | Value | Reference |
| Optimal pH | ~7.0 - 8.0 | [2][3][4][5] |
| Optimal Temperature | ~37°C (typical for human pathogens) | [2][3][4][5] |
Note: Optimal pH and temperature can vary based on experimental conditions and are presented here as general ranges based on typical enzyme activity profiles.
Regulation of C4-HSL Biosynthesis
The production of C4-HSL is tightly regulated at the transcriptional level, primarily through the control of the rhlI gene. This regulation is integrated into the hierarchical quorum-sensing network of P. aeruginosa.
Regulatory Pathway Diagram
References
An In-depth Technical Guide to Acyl-Homoserine Lactones (AHLs) and their Function in Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-Homoserine Lactones (AHLs)
Acyl-homoserine lactones (AHLs) are a class of signaling molecules that play a pivotal role in bacterial communication through a process known as quorum sensing.[1] This intricate cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression.[2] By producing and detecting the accumulation of AHLs, bacteria can coordinate a variety of behaviors, including biofilm formation, virulence factor production, and antibiotic resistance, making AHLs a critical area of study for understanding and combating bacterial infections.[3][4]
AHLs are primarily utilized by Gram-negative bacteria and are characterized by a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (typically from 4 to 18 carbons) and modification (e.g., with a 3-oxo or 3-hydroxyl group).[5][6] This structural diversity allows for a high degree of specificity in signaling, both within and between bacterial species.[7] The first identified AHL, N-(3-oxohexanoyl)-homoserine lactone, was discovered as the inducer of bioluminescence in the marine bacterium Vibrio fischeri.
The Core Mechanism: AHL-Mediated Quorum Sensing
The fundamental components of a typical AHL-mediated quorum sensing system are a LuxI-type synthase and a LuxR-type transcriptional regulator.[2]
-
AHL Synthesis: LuxI-type enzymes synthesize specific AHL molecules. The concentration of these AHLs increases in direct proportion to the bacterial population density.[1]
-
Signal Diffusion: AHLs are small, diffusible molecules that can pass through the bacterial cell membrane.[5]
-
Signal Reception and Gene Regulation: Once the extracellular concentration of an AHL reaches a critical threshold, it diffuses back into the cells and binds to its cognate LuxR-type receptor protein. This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences (often termed "lux boxes") in the promoter regions of target genes to either activate or repress their transcription.[1] This coordinated gene expression leads to the synchronized behavior of the bacterial population.
Quantitative Data on AHL Production and Receptor Binding
The concentration of AHLs produced and their binding affinity to their cognate receptors are critical parameters that determine the activation threshold of quorum sensing-regulated genes. The following tables summarize key quantitative data for well-studied bacterial systems.
| Bacterial Species | AHL Molecule | Concentration | Reference |
| Pseudomonas aeruginosa | 3-oxo-C12-HSL | ~3 nM (to activate LasR) | [8] |
| Pseudomonas aeruginosa | C4-HSL | ~1 µM (to activate RhlR) | [8] |
| Nitrosomonas europaea | C6-HSL | 0.4 nM | [9] |
| Nitrosomonas europaea | C8-HSL | 2.2 nM | [9] |
| Nitrosomonas europaea | C10-HSL | 2.2 nM | [9] |
| Oral Biofilm Co-culture | 3-oxo-C8-HSL | ~5.8 nM | [10] |
Table 1: Acyl-Homoserine Lactone (AHL) Production Levels in Various Bacteria. This table provides examples of the concentrations at which different AHLs are produced by specific bacteria, highlighting the range of effective signaling concentrations.
| Receptor Protein | Cognate AHL | Dissociation Constant (Kd) | Bacterial Species | Reference |
| LasR | 3-oxo-C12-HSL | 15 pM | Pseudomonas aeruginosa | [11] |
| QscR | 3-oxo-C12-HSL | 3.1 nM | Pseudomonas aeruginosa | |
| QscR | C12-HSL | 3.3 nM | Pseudomonas aeruginosa | |
| QscR | C10-HSL | 3.3 nM | Pseudomonas aeruginosa | |
| QscR | 3-oxo-C10-HSL | 8.7 nM | Pseudomonas aeruginosa | |
| CarR | 3-oxo-C8-HSL | ~0.5 µM | Erwinia carotovora | [8] |
| CarR | 3-oxo-C6-HSL | ~1.8 µM | Erwinia carotovora | [8] |
| LuxR | 3-oxo-C6-HSL | 100 nM | Vibrio fischeri | [12] |
Table 2: Binding Affinities of AHLs to LuxR-Type Receptors. This table presents the dissociation constants (Kd) for the interaction between various AHLs and their corresponding receptor proteins. A lower Kd value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of AHL signaling and the methods to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key concepts.
Detailed Experimental Protocols
Precise and reproducible experimental methods are the cornerstone of scientific research. The following sections provide detailed protocols for key experiments in the study of AHLs.
Protocol 1: Extraction of Acyl-Homoserine Lactones from Bacterial Culture
This protocol outlines the steps for extracting AHLs from a liquid bacterial culture for subsequent analysis.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Methanol
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. For analysis of intracellular AHLs, the cell pellet can also be extracted.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate containing the AHLs.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh acidified ethyl acetate.
-
-
Solvent Evaporation:
-
Pool the ethyl acetate fractions.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas.
-
-
Resuspension: Resuspend the dried AHL extract in a small, known volume of methanol for storage at -20°C and subsequent analysis.[13]
Protocol 2: Quantification of AHLs by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for the sensitive and quantitative analysis of AHLs using LC-MS/MS.
Materials:
-
AHL extract (resuspended in methanol)
-
AHL standards of known concentrations
-
Stable-isotope labeled AHL internal standards
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Spike the AHL extract with a known concentration of an appropriate stable-isotope labeled internal standard. This will be used for accurate quantification.
-
Prepare a series of AHL standards of known concentrations, also spiked with the same internal standard, to generate a standard curve.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the AHLs using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic, long-chain AHLs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each AHL, monitor the transition from the precursor ion ([M+H]+) to a characteristic product ion (often m/z 102, corresponding to the homoserine lactone ring).
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous AHL and the internal standard in both the samples and the standards.
-
Generate a standard curve by plotting the ratio of the AHL peak area to the internal standard peak area against the concentration of the AHL standards.
-
Calculate the concentration of the AHL in the experimental samples by interpolating their peak area ratios on the standard curve.[14][15][16]
-
Protocol 3: Semi-Quantitative AHL Bioassay using Chromobacterium violaceum CV026
This protocol describes a widely used and relatively simple bioassay for the detection of short-chain AHLs. C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs.[17]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar plates
-
AHL extracts and/or pure AHL standards
-
Sterile paper discs or hole puncher
Procedure:
-
Prepare a Lawn of CV026:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Spread-plate a small volume (e.g., 100 µL) of the overnight culture onto an LB agar plate to create a uniform lawn of bacteria.
-
-
Apply Samples:
-
Aseptically place sterile paper discs onto the surface of the agar.
-
Alternatively, use a sterile hole puncher to create wells in the agar.
-
Pipette a small, known volume (e.g., 5-10 µL) of the AHL extract or standard onto each disc or into each well.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: The presence of short-chain AHLs will induce the production of violacein, resulting in a purple zone of growth around the disc or well. The diameter of the purple zone is roughly proportional to the concentration of the AHL, allowing for semi-quantitative estimation by comparison to standards.
Protocol 4: AHL Bioassay using Agrobacterium tumefaciens NTL4
This protocol utilizes a reporter strain of A. tumefaciens that expresses β-galactosidase in response to a broad range of AHLs.
Materials:
-
Agrobacterium tumefaciens NTL4 (pCF218)(pCF372) reporter strain
-
AT minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
AHL extracts or standards
Procedure:
-
Plate Assay:
-
Prepare AT minimal medium agar plates containing X-Gal.
-
Spread a lawn of the A. tumefaciens NTL4 reporter strain on the plates.
-
Spot the AHL samples onto the lawn.
-
Incubate at 28°C for 24-48 hours. The presence of AHLs will induce β-galactosidase activity, resulting in blue-colored spots.[13]
-
-
Quantitative Liquid Assay:
-
Grow the reporter strain in AT minimal medium to a specific optical density.
-
Add different concentrations of AHL standards or the AHL extract to the cultures.
-
Incubate for a set period.
-
Lyse the cells and measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow product that can be quantified spectrophotometrically.[8][11]
-
Conclusion
The study of acyl-homoserine lactones and their role in quorum sensing is a dynamic and critical field in microbiology and drug development. A thorough understanding of the molecular mechanisms, the quantitative aspects of signal production and reception, and the application of robust experimental protocols are essential for advancing our knowledge and developing novel strategies to combat bacterial diseases. This guide provides a foundational framework for researchers entering this exciting area of investigation.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Quorum Sensing in virulence | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of an extraction method and LC–MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. ableweb.org [ableweb.org]
N-Butanoyl-DL-homoserine Lactone: A Technical Guide to its Role and Impact on Microbial Communities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, BHL plays a pivotal role in regulating a variety of microbial behaviors, including biofilm formation, virulence factor production, and motility. This technical guide provides a comprehensive overview of BHL, its mechanism of action, and its profound impact on microbial communities. Detailed experimental protocols for the study of BHL, quantitative data on its effects, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this field.
Introduction to this compound (BHL)
This compound is a small, diffusible molecule that acts as an autoinducer in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] This coordinated behavior is crucial for the survival and pathogenesis of many bacterial species.
In the opportunistic pathogen Pseudomonas aeruginosa, BHL is a primary signaling molecule in the Rhl quorum sensing system, which works in concert with the Las system.[3][4] The Rhl system, regulated by the transcriptional regulator RhlR and the BHL synthase RhlI, controls the expression of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids, and is integral to biofilm development.[5][6]
The Rhl Quorum Sensing Circuit
The canonical Rhl quorum sensing system in Pseudomonas aeruginosa is a well-characterized signaling pathway.
As depicted in Figure 1, the RhlI synthase produces BHL.[3] As the bacterial population density increases, BHL accumulates both intracellularly and in the extracellular environment.[3] Once a threshold concentration is reached, BHL binds to the transcriptional regulator RhlR.[5] The resulting RhlR-BHL complex then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, activating their transcription.[5] This leads to the production of virulence factors and the development of biofilms.
Impact of BHL on Microbial Communities: Quantitative Data
The influence of BHL extends beyond single-species populations, affecting the structure and function of complex microbial communities. The following tables summarize quantitative data from various studies on the effects of BHL.
Table 1: Effect of BHL on Biofilm Formation in Pseudomonas aeruginosa
| Strain | Condition | Biofilm Formation Reduction (%) | Reference |
| P. aeruginosa PT5 | rhlI mutant (deficient in C4-HSL) | 70% | [7] |
| P. aeruginosa PAO-BI | Reduced C4-HSL secretion | 40% | [7] |
Table 2: Impact of Exogenous C4-HSL on Anaerobic Granular Sludge (AnGS)
| Parameter | Treatment | Change | Reference |
| Specific Methanogenic Activity (SMA) | 2 µM C4-HSL | Increase | [8] |
| Microbial Diversity (Shannon Index) | 2 µM C4-HSL | No significant change | [8] |
| Microbial Diversity (Simpson Index) | 2 µM C4-HSL | No significant change | [8] |
Table 3: Effect of AHL Analogs on Quorum Sensing Gene Expression in Pseudomonas aeruginosa
| Gene | Treatment (AHL Analog) | Decrease in Expression (%) | Reference |
| lasI | Compound 10 | 82% | [9] |
| lasR | Compound 10 | 77% | [9] |
| rhlI | Compound 10 | 57% | [9] |
| rhlR | Compound 10 | 91% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BHL and its impact on microbial communities.
Synthesis of this compound
A robust method for the synthesis of BHL involves the acylation of (S)-(-)-α-amino-γ-butyrolactone hydrobromide.[10][11]
Materials:
-
(S)-(-)-α-amino-γ-butyrolactone hydrobromide
-
Butyryl chloride
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Prepare a mixture of (S)-(-)-α-amino-γ-butyrolactone hydrobromide and sodium carbonate.
-
Add water and dichloromethane to the mixture under vigorous stirring at room temperature.
-
Slowly add butyryl chloride to the reaction mixture.
-
Continue stirring until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-butanoyl-L-homoserine lactone.[10]
Quantification of Biofilm Formation (Crystal Violet Assay)
The crystal violet assay is a common method to quantify biofilm formation in microtiter plates.[1][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow a bacterial overnight culture and dilute it in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation.
-
After incubation, discard the planktonic cells by inverting the plate.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Air dry the plate for 30 minutes.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
Analysis of Gene Expression via qRT-PCR
Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the expression levels of specific genes in response to BHL.[6][13]
Materials:
-
Bacterial cells grown with and without BHL
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR instrument
-
Primers for target genes (e.g., rhlI, rhlR) and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green or TaqMan probes
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix. The amplification protocol typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.[13]
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different components is crucial for understanding the research process.
Conclusion
This compound is a central signaling molecule that governs critical behaviors in a wide range of bacteria and shapes the dynamics of microbial communities. Understanding its synthesis, mechanism of action, and impact is paramount for developing novel strategies to control bacterial infections and manipulate microbial ecosystems for beneficial purposes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to advance the study of BHL and its multifaceted roles in the microbial world. The continued investigation into BHL and other quorum sensing molecules holds significant promise for innovations in medicine, biotechnology, and environmental science.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mdpi.com [mdpi.com]
- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 6. Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of different N -acyl-serine lactone signaling molecules on the performance of anaerobic granular sludge - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07885B [pubs.rsc.org]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Butanoyl-DL-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of N-Butanoyl-DL-homoserine lactone, a crucial quorum-sensing molecule in various Gram-negative bacteria. The synthesis is achieved through the acylation of DL-homoserine lactone hydrobromide with butanoyl chloride under Schotten-Baumann conditions. This method offers a straightforward and efficient route to obtaining the target compound with high yield and purity. Included are comprehensive experimental procedures, quantitative data, and diagrams illustrating the synthesis workflow and the associated RhlR signaling pathway in Pseudomonas aeruginosa.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density. This compound (C4-HSL) is a key autoinducer in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. In P. aeruginosa, C4-HSL, along with N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), regulates the expression of virulence factors and biofilm formation, making it a significant target for the development of anti-infective agents that disrupt quorum sensing.[1][2] The ability to synthesize C4-HSL is fundamental for studying its biological functions and for screening potential quorum sensing inhibitors. This protocol details a reliable method for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-Butanoyl-homoserine lactone based on reported procedures for the L-enantiomer.
| Parameter | Value | Reference |
| Yield | ~86% | Based on synthesis of the L-enantiomer. |
| Purity | ≥95% | [1][2] |
| Enantiomeric Excess (ee) | Not Applicable (Racemic Mixture) | N/A |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the Schotten-Baumann conditions reported for the synthesis of N-acylated-L-homoserine lactones.[3]
Materials:
-
DL-α-amino-γ-butyrolactone hydrobromide
-
Butanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DL-α-amino-γ-butyrolactone hydrobromide (1 equivalent) in a saturated aqueous solution of sodium bicarbonate. Add an equal volume of dichloromethane to create a biphasic system.
-
Acylation: Cool the vigorously stirring mixture in an ice bath to 0 °C. Add butanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[4]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Workflow and Signaling Pathway
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
RhlR Signaling Pathway in P. aeruginosa
Caption: The RhlR quorum sensing pathway in Pseudomonas aeruginosa activated by N-Butanoyl-HSL.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Butanoyl-DL-homoserine lactone
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1] N-Butanoyl-DL-homoserine lactone (C4-HSL) is a specific AHL utilized by various Gram-negative bacteria to coordinate activities such as biofilm formation and virulence factor production.[2][3] The study of quorum sensing mechanisms and the development of potential inhibitors require a pure source of C4-HSL. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of C4-HSL from complex mixtures, such as bacterial culture supernatants or synthetic reaction products.[1] This application note provides a detailed protocol for the purification of C4-HSL using reverse-phase HPLC.
Principle of the Method
Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[1] Less polar compounds, like C4-HSL, interact more strongly with the stationary phase and thus have a longer retention time. By using a gradient of an organic solvent (such as acetonitrile or methanol) in water, the polarity of the mobile phase is decreased over time, allowing for the elution of compounds with increasing hydrophobicity.[1][4] Detection is typically achieved by monitoring the absorbance of the eluate at 210 nm, the wavelength at which the amide bond in the C4-HSL molecule absorbs light.[1][4]
Experimental Protocols
1. Sample Preparation (from Bacterial Supernatant)
This protocol is adapted for the extraction of C4-HSL from bacterial culture supernatants.
-
Culture Growth: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in an appropriate liquid medium to the desired cell density (typically late exponential or early stationary phase) to allow for the accumulation of C4-HSL.[5]
-
Cell Removal: Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.[4]
-
Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells.[4]
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid or 0.5% acetic acid).[1][4][6]
-
Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction process two more times with fresh acidified ethyl acetate.[4][6]
-
-
Drying and Reconstitution:
-
Combine the organic extracts and remove the ethyl acetate using a rotary evaporator at 30-45°C.[1][4]
-
Dry the remaining residue under a gentle stream of nitrogen gas.[4]
-
Reconstitute the dried extract in a small volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile.[1][4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
-
2. HPLC Purification Protocol
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector is suitable.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% glacial acetic acid.[4]
-
Mobile Phase B: Methanol with 0.1% glacial acetic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10-50 µL, depending on the sample concentration.
-
-
Gradient Elution:
-
Fraction Collection: Collect fractions corresponding to the peak with the expected retention time for C4-HSL (a standard should be run for confirmation, which is approximately 6.9 minutes under certain conditions).[7]
-
Post-Purification:
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and evaporate the solvent.
-
The purified C4-HSL can be stored at -20°C.[4]
-
Data Presentation
Table 1: HPLC Purification Parameters for this compound
| Parameter | Value | Reference |
| HPLC Column | C18 Reverse-Phase (4.6 mm x 250 mm) | [1] |
| Mobile Phase | A: Water + 0.1% Acetic Acid, B: Methanol + 0.1% Acetic Acid | [4] |
| Flow Rate | 1.0 mL/min | Illustrative |
| Detection | UV at 210 nm | [1][4] |
| Typical Retention Time | ~6.9 min | [7] |
| Purity Achieved | >95% (goal) | Illustrative |
| Recovery Rate | Variable (dependent on initial concentration) | - |
Mandatory Visualization
Caption: Workflow for the purification of C4-HSL.
Caption: C4-HSL mediated quorum sensing pathway.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Butanoyl-L-homoserine lactone - CAS-Number 67605-85-0 - Order from Chemodex [chemodex.com]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay of N-Butanoyl-DL-homoserine lactone (C4-HSL) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[3][4][5] In P. aeruginosa, the rhl QS system, which utilizes C4-HSL as its autoinducer, works in concert with the las system to regulate the expression of numerous virulence factors and biofilm formation.[1][2][3][4][6][7][8] The ability to accurately measure C4-HSL activity is therefore crucial for screening potential quorum sensing inhibitors (QSIs), which represent a promising antivirulence therapeutic strategy.[8]
These application notes provide a detailed protocol for a whole-cell biosensor-based assay to quantify C4-HSL activity. The described method utilizes a reporter bacterial strain engineered to produce a quantifiable signal, such as bioluminescence or a colorimetric product, in the presence of C4-HSL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the general workflow of the bioassay.
Caption: Quorum sensing signaling pathway involving this compound (C4-HSL).
Caption: General experimental workflow for the C4-HSL bioassay.
Experimental Protocols
This section details the methodologies for performing a C4-HSL bioassay using a bioluminescent reporter strain. A common reporter is an E. coli strain harboring a plasmid with the rhlR gene and the rhlI promoter fused to a reporter gene cassette like luxCDABE.[9]
Materials and Reagents
-
Reporter Strain: E. coli JM109 (or similar) carrying a reporter plasmid (e.g., pSB401).
-
Growth Medium: Luria-Bertani (LB) broth and agar.
-
Antibiotics: Appropriate antibiotic for plasmid maintenance (e.g., tetracycline).
-
This compound (C4-HSL): Synthetic standard.
-
Solvent: Acetonitrile or DMSO for dissolving C4-HSL.
-
96-well microtiter plates: White, clear-bottom plates are suitable for luminescence measurements.
-
Plate reader: Capable of measuring luminescence.
-
Incubator shaker.
Protocol
-
Preparation of C4-HSL Standards:
-
Prepare a 10 mM stock solution of C4-HSL in acetonitrile or DMSO.
-
Perform serial dilutions in LB medium to create a standard curve ranging from 1 µM to 100 µM.
-
-
Reporter Strain Culture Preparation:
-
Inoculate a single colony of the reporter strain into 5 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The following day, subculture the overnight culture into fresh LB medium (1:100 dilution) and grow to an OD600 of 0.4-0.6 (mid-logarithmic phase).
-
-
Bioassay Procedure:
-
Dispense 90 µL of the mid-log phase reporter strain culture into each well of a 96-well microtiter plate.
-
Add 10 µL of the C4-HSL standards or test samples to the respective wells. Include a negative control with 10 µL of LB medium.
-
Incubate the plate at 30°C for 2-4 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Plot the luminescence intensity against the concentration of the C4-HSL standards to generate a standard curve.
-
Determine the concentration of C4-HSL in the test samples by interpolating their luminescence values on the standard curve.
-
Data Presentation
The quantitative data from the bioassay should be summarized in a clear and structured table for easy comparison.
| Sample ID | C4-HSL Concentration (µM) | Luminescence (RLU) | Standard Deviation | % Activity (relative to 100 µM standard) |
| Negative Control | 0 | 150 | 25 | 0% |
| Standard 1 | 1 | 5,000 | 350 | 5% |
| Standard 2 | 10 | 45,000 | 2,100 | 45% |
| Standard 3 | 50 | 85,000 | 4,500 | 85% |
| Standard 4 | 100 | 100,000 | 5,200 | 100% |
| Test Sample 1 | Unknown | 62,500 | 3,800 | 62.5% |
| Test Sample 2 | Unknown | 23,000 | 1,500 | 23% |
Alternative and Complementary Methods
While whole-cell bioassays are excellent for high-throughput screening, other methods can provide more precise quantification and identification of C4-HSL.
-
Thin-Layer Chromatography (TLC) Bioassay: This method separates different AHLs from a sample on a TLC plate, which is then overlaid with a reporter strain to visualize the active compounds.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for the identification and quantification of various AHLs, including C4-HSL, in complex samples.[12][13][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of media or reagents. | Use fresh, sterile materials. |
| Reporter strain is "leaky" (produces signal without inducer). | Grow reporter to the correct OD; consider using a different reporter strain. | |
| Low or no signal | Inactive C4-HSL. | Use fresh C4-HSL stock solution. |
| Problems with the reporter strain. | Verify the viability and plasmid integrity of the reporter strain. | |
| Incorrect incubation time or temperature. | Optimize incubation conditions. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Inhibiting Biofilm Formation by Targeting the N-Butanoyl-DL-homoserine Lactone (C4-HSL) Quorum Sensing Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical survival mechanism for many pathogenic bacteria, contributing to chronic infections and increased antibiotic resistance. In Gram-negative bacteria such as Pseudomonas aeruginosa, biofilm development is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The rhl QS system in P. aeruginosa plays a pivotal role in this process, utilizing N-Butanoyl-DL-homoserine lactone (C4-HSL) as a key signaling molecule. At a threshold concentration, C4-HSL binds to its cognate receptor, RhlR, activating the transcription of genes responsible for virulence and biofilm maturation.
Contrary to using C4-HSL as a direct inhibitor, a more effective strategy to prevent biofilm formation is to disrupt the C4-HSL signaling pathway. These application notes provide a comprehensive overview and detailed protocols for inhibiting biofilm formation by targeting this pathway through competitive inhibition and sequestration of C4-HSL.
Mechanisms of Inhibiting the C4-HSL Quorum Sensing Pathway
The disruption of the C4-HSL signaling cascade can be achieved through several strategic approaches:
-
Competitive Inhibition of the RhlR Receptor: This is a prominent strategy that involves the use of structural analogs of C4-HSL. These analogs bind to the RhlR receptor but do not activate it. By occupying the binding site, they prevent the native C4-HSL from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to biofilm formation.[1][2][3]
-
Sequestration of C4-HSL: This approach involves the use of molecules that can specifically bind to and sequester C4-HSL in the extracellular environment. For instance, DNA aptamers have been developed to bind C4-HSL with high affinity and specificity.[4][5] This sequestration prevents C4-HSL from accumulating to the threshold concentration required to activate the rhl QS system, effectively silencing the communication pathway.
-
Inhibition of C4-HSL Synthesis: Another approach is to target the enzyme responsible for C4-HSL synthesis, RhlI. By inhibiting RhlI, the production of C4-HSL is blocked, thus preventing the activation of the rhl QS system.
These application notes will primarily focus on the first two mechanisms, providing detailed protocols for their investigation.
Quantitative Data on Biofilm Inhibition by Targeting the C4-HSL Pathway
The following tables summarize the quantitative data from various studies on the inhibition of P. aeruginosa biofilm formation by targeting the C4-HSL quorum sensing pathway.
Table 1: Biofilm Inhibition by C4-HSL Analogs
| C4-HSL Analog | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| Compound 11 (lactone-modified) | Pseudomonas aeruginosa | Dose-dependent | Significant reduction in adherent cells | [1][2][3] |
| ABA-5 (bromophenyl derivative) | Pseudomonas aeruginosa | 50 µM | 100% | [6] |
| ABA-6 (indole derivative) | Pseudomonas aeruginosa | 50 µM | 100% | [6] |
| ABA-16 | Pseudomonas aeruginosa PAO1 | 50 µM | 46% | [6] |
Table 2: Biofilm Inhibition by C4-HSL Sequestration
| Sequestration Agent | Target Organism | Concentration | Biofilm Inhibition | Reference |
| DNA Aptamers | Pseudomonas aeruginosa | Not specified | Reduced to approx. 1/3 of control | [4][5] |
Visualizing the C4-HSL Signaling Pathway and Inhibition Mechanisms
Caption: The RhlI/RhlR quorum sensing pathway in P. aeruginosa.
Caption: Mechanism of competitive inhibition of the RhlR receptor.
References
- 1. Growth inhibition of adherent Pseudomonas aeruginosa by an N-butanoyl-L-homoserine lactone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
Application Notes & Protocols: Designing Biosensors for Real-Time N-Butanoyl-DL-homoserine Lactone (C4-HSL) Monitoring
Introduction
N-butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[3] This system regulates virulence factor production and biofilm formation, making it a prime target for novel antimicrobial therapies.[1][4] Real-time monitoring of C4-HSL is crucial for understanding bacterial pathogenesis and for high-throughput screening of quorum sensing inhibitors (QSIs) in drug development.[5][6] These application notes provide a detailed overview and protocols for designing and utilizing whole-cell biosensors for the real-time detection of C4-HSL.
Principle of Operation: The RhlR-Based Biosensor
Whole-cell biosensors for C4-HSL are typically constructed using a chassis organism (e.g., E. coli) that does not produce C4-HSL.[7] The core components are a sensor element and a reporter element. The most common sensor for C4-HSL is the transcriptional regulator RhlR from P. aeruginosa.[3] In the absence of C4-HSL, RhlR is inactive. When C4-HSL diffuses into the cell, it binds to RhlR, causing a conformational change that activates it.[8] This activated RhlR-C4-HSL complex then binds to a specific promoter sequence (PrhlA), driving the expression of a downstream reporter gene, which produces a measurable signal (e.g., fluorescence, luminescence, or color).[9]
Caption: C4-HSL detection pathway in a whole-cell biosensor.
Quantitative Performance Data
The performance of a biosensor is characterized by several key parameters. The table below summarizes representative quantitative data for C4-HSL biosensors from the literature.
| Parameter | Value | Biosensor Type | Source |
| Linear Detection Range | 10–120 nM | Photoluminescence (ZnO Nanoparticles) | [10] |
| Dissociation Constant (Kd) | 28.47 nM | DNA Aptamer-based | [11][12] |
| Detection Limit | Down to 1.0 x 10⁻⁸ M | Whole-cell (LasR-based for C12-HSL) | [13] |
| Sensitivity | Up to 97% | Photoluminescence (ZnO Nanoparticles) | [10] |
Note: Data for various AHL biosensors are included to provide a comparative context. Performance can vary significantly based on the specific construct, chassis organism, and experimental conditions.
Experimental Protocols
Protocol 1: Construction of a Whole-Cell C4-HSL Biosensor
This protocol describes the basic steps for constructing a plasmid-based C4-HSL biosensor in E. coli.
1. Plasmid Design and Assembly:
- Sensor Cassette: Synthesize the coding sequence for the rhlR gene. Place it under the control of a constitutive promoter (e.g., pTet) to ensure a constant supply of the RhlR protein.
- Reporter Cassette: Place a reporter gene (e.g., gfp, rfp, or luxCDABE) downstream of the RhlR-inducible promoter, PrhlA.
- Vector Backbone: Assemble the sensor and reporter cassettes into a suitable E. coli expression vector with a selectable marker (e.g., ampicillin resistance). Use standard molecular cloning techniques like Gibson Assembly or Golden Gate Assembly.
2. Transformation:
- Transform the assembled biosensor plasmid into a suitable E. coli host strain (e.g., DH5α or BL21).
- Use a standard heat shock or electroporation protocol.
- Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
3. Verification:
Select several colonies from the plate and grow them in liquid LB medium with the antibiotic.
Isolate the plasmid DNA using a miniprep kit.
Verify the plasmid construct via restriction digest and Sanger sequencing to ensure the sensor and reporter cassettes are correct and in the proper orientation.
Caption: Workflow for constructing a C4-HSL whole-cell biosensor.
Protocol 2: Real-Time C4-HSL Monitoring Assay
This protocol details how to use the constructed biosensor to quantify C4-HSL.
1. Prepare Seed Culture:
- Inoculate a single colony of the validated biosensor strain into 3-5 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking (200-250 rpm).[14]
2. Main Culture Inoculation:
- The next day, dilute the overnight seed culture 1:100 into fresh medium in a 96-well microplate or flasks.
- Add C4-HSL standards or unknown samples to the wells at various concentrations. Include a negative control (no C4-HSL).
3. Induction and Measurement:
- Place the microplate in a plate reader capable of shaking, temperature control, and periodic fluorescence/luminescence measurement.
- Incubate at 37°C with shaking.
- Measure the optical density (OD600) and the reporter signal (e.g., GFP fluorescence: Ex 485 nm, Em 515 nm) every 15-30 minutes for 6-12 hours.
4. Data Analysis:
- Normalize the reporter signal by the cell density (e.g., Fluorescence/OD600).
- Plot the normalized reporter signal against the concentration of C4-HSL to generate a dose-response curve.
- Use this standard curve to determine the concentration of C4-HSL in unknown samples.
Protocol 3: Extraction of C4-HSL from Culture Supernatants
This protocol is for preparing samples from bacterial cultures suspected of producing C4-HSL.[15]
1. Culture Preparation:
- Grow the bacterial strain of interest in a suitable liquid medium until it reaches the desired growth phase (typically stationary phase for maximum AHL production).
2. Supernatant Collection:
- Centrifuge the culture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cells.
- Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.[15]
3. Liquid-Liquid Extraction:
- Transfer the cell-free supernatant to a separatory funnel.
- Add an equal volume of acidified ethyl acetate (0.1% formic acid).[15]
- Shake vigorously for 1-2 minutes and then allow the layers to separate.
- Collect the top organic layer (ethyl acetate).
- Repeat the extraction two more times, combining the organic layers.
4. Drying and Reconstitution:
- Evaporate the ethyl acetate using a rotary evaporator or a stream of nitrogen gas.[15]
- Reconstitute the dried AHL extract in a small, known volume of buffer or solvent (e.g., PBS or acetonitrile) for use in the biosensor assay.
Applications in Drug Development
These biosensors are powerful tools for discovering and characterizing quorum sensing inhibitors (QSIs), which represent a promising anti-pathogenic drug class.[5][16] By preventing bacteria from coordinating virulence, QSIs can render them less harmful without exerting selective pressure that leads to antibiotic resistance.
Screening for QSI Compounds: The biosensor can be used in high-throughput screening (HTS) assays. The principle is to find compounds that reduce the signal from the biosensor in the presence of a known concentration of C4-HSL. A reduction in signal indicates that the test compound may be interfering with C4-HSL binding to RhlR or otherwise disrupting the signaling pathway.[6]
References
- 1. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. longdom.org [longdom.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Microbial Whole-Cell Biosensors: Current Applications, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 16. Biosensor Applications in the Field of Antibiotic Research—A Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Butanoyl-DL-homoserine lactone in studying gene regulation.
Application Notes: N-Butanoyl-DL-homoserine lactone (C4-HSL)
Introduction
This compound (C4-HSL) is a key signaling molecule in quorum sensing (QS), a cell-to-cell communication process used by Gram-negative bacteria to coordinate gene expression with population density.[1][2] In the opportunistic pathogen Pseudomonas aeruginosa, C4-HSL is a central component of the rhl quorum-sensing system, which plays a critical role in regulating virulence, biofilm formation, and the production of secondary metabolites.[1][3][4] Understanding the function of C4-HSL is paramount for researchers in microbiology, infectious disease, and drug development aiming to devise anti-pathogenic therapies that disrupt bacterial communication.[1][2]
Mechanism of Action: The RhlI/RhlR System
The rhl system consists of two primary components: the autoinducer synthase RhlI and the transcriptional regulator RhlR.[2][3] RhlI synthesizes C4-HSL from S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) substrates.[3] As the bacterial population grows, C4-HSL accumulates in the environment. This small molecule can diffuse across the cell membrane.[3] Once a threshold concentration is reached, C4-HSL binds to its cognate intracellular receptor, RhlR.[2][3] This binding event activates RhlR, transforming it into a functional transcription factor that binds to specific DNA sequences (known as rhl boxes) in the promoter regions of target genes, thereby modulating their expression.[3][5]
The rhl system is part of a larger, hierarchical QS network in P. aeruginosa. It is primarily regulated by the las system, which produces the autoinducer N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL).[3][4] The activated LasR receptor (bound to 3-oxo-C12-HSL) induces the transcription of both rhlR and rhlI, creating a regulatory cascade.[3] The RhlR/C4-HSL complex, in turn, regulates a host of genes responsible for virulence factors such as rhamnolipids, pyocyanin, elastase, and hydrogen cyanide, and is also deeply implicated in biofilm maturation.[1][2]
Visualizing the Rhl Quorum Sensing Pathway
Caption: The Rhl quorum sensing circuit in Gram-negative bacteria.
Quantitative Data on C4-HSL Activity
The following table summarizes quantitative data from various studies, illustrating the effect of C4-HSL on different biological processes.
| Organism/System | C4-HSL Concentration | Measured Effect | Reference |
| P. aeruginosa PA14 ΔrhlI mutant | 10 µM | Restored pyocyanin production to wild-type levels. | [6] |
| P. aeruginosa PA14 ΔrhlI mutant | 10 µM | Restored normal colony biofilm morphology and surface area. | [6] |
| E. coli reporter strain (with RhlR) | 1 mM | Used as a reference concentration for maximum RhlR activation in an analog screen. | [2] |
| Anaerobic Granular Sludge | 2 µM | Increased the ratio of volatile suspended solids to total suspended solids (VSS/TSS) by 3.94%, indicating improved sludge activity. | [7] |
| Anaerobic Granular Sludge | 2 µM | Enhanced specific methane generation activity and improved the chemical oxygen demand (COD) removal rate. | [7] |
Visualizing the Regulatory Hierarchy
Caption: Hierarchical control of the Rhl system by the Las system in P. aeruginosa.
Experimental Protocols
These protocols provide methodologies for studying gene regulation using C4-HSL.
Protocol 1: Gene Expression Analysis with a Reporter Strain
Objective: To quantify the dose-dependent effect of C4-HSL on the expression of a target gene regulated by RhlR.
Materials:
-
E. coli or P. aeruginosa reporter strain (e.g., a strain lacking native AHL synthases but expressing RhlR, with a target promoter like PrhlA fused to a reporter gene such as lacZ or a fluorescent protein).[6][8]
-
This compound (C4-HSL).
-
Appropriate solvent for C4-HSL (e.g., DMSO).
-
Luria-Bertani (LB) or other suitable growth medium, with antibiotics if required.
-
96-well microplate (black with a clear bottom for fluorescence).
-
Microplate reader capable of measuring absorbance (OD600) and fluorescence or luminescence.
Procedure:
-
Prepare a stock solution of C4-HSL in the chosen solvent.
-
Grow an overnight culture of the reporter strain in the appropriate medium at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.05.
-
Dispense 198 µL of the diluted culture into the wells of the 96-well plate.
-
Add 2 µL of C4-HSL stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a solvent-only control.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours, or until cultures reach a specific OD600).
-
At the end of the incubation, measure the OD600 of each well to determine cell density.
-
Measure the reporter signal (e.g., fluorescence at appropriate excitation/emission wavelengths).
-
Data Analysis: For each well, normalize the reporter signal by dividing it by the OD600 value (Signal/OD600). Plot the normalized reporter activity against the C4-HSL concentration.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for a C4-HSL reporter gene assay.
Protocol 2: Biofilm Formation Assay (Crystal Violet Method)
Objective: To determine the effect of C4-HSL on the ability of a bacterial strain to form a biofilm.
Materials:
-
Bacterial strain (e.g., a P. aeruginosa ΔrhlI mutant that requires exogenous C4-HSL for certain biofilm characteristics).
-
This compound (C4-HSL).
-
96-well polystyrene microtiter plate.
-
Growth medium.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic acid in water or 95% Ethanol.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium to an OD600 of ~0.05.
-
Add C4-HSL to the diluted culture to the desired final concentration(s). Include a no-HSL control.
-
Dispense 200 µL of the inoculated medium into the wells of the microtiter plate.
-
Incubate the plate statically (without shaking) at 37°C for 24 to 48 hours.
-
Washing: Carefully discard the liquid medium from the wells. Gently wash the wells three times with 200 µL of PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at 590 nm (A590) using a microplate reader. Higher absorbance values correspond to greater biofilm mass.
Protocol 3: Pyocyanin Production Assay
Objective: To quantify the production of the C4-HSL-regulated virulence factor pyocyanin.
Materials:
-
P. aeruginosa strain (e.g., ΔrhlI mutant).
-
This compound (C4-HSL).
-
Growth medium (e.g., Pseudomonas Broth P).
-
Chloroform.
-
0.2 M HCl.
-
Centrifuge and microcentrifuge tubes.
Procedure:
-
Inoculate 5 mL of growth medium with the bacterial strain. Add C4-HSL to the desired concentration (e.g., 10 µM) in the test culture and a solvent control in the negative control.
-
Incubate cultures at 37°C with shaking for 18-24 hours.
-
Transfer 1.5 mL of each culture to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 13,000 rpm for 5 minutes).
-
Transfer 1 mL of the cell-free supernatant to a new tube.
-
Extraction: Add 500 µL of chloroform and vortex vigorously for 30 seconds to extract the blue-green pyocyanin into the chloroform layer.
-
Centrifuge for 5 minutes to separate the phases. Carefully transfer the lower chloroform layer to a new tube.
-
Acidification: Add 300 µL of 0.2 M HCl to the chloroform extract and vortex again. Pyocyanin will move to the upper aqueous layer and turn pink.
-
Centrifuge for 2 minutes to separate the phases.
-
Quantification: Transfer 200 µL of the upper pink layer to a 96-well plate and measure the absorbance at 520 nm (A520). The concentration of pyocyanin (µg/mL) can be calculated by multiplying the A520 by 17.072.
References
- 1. youtube.com [youtube.com]
- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 5. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 7. Effects of different N -acyl-serine lactone signaling molecules on the performance of anaerobic granular sludge - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07885B [pubs.rsc.org]
- 8. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of C4-HSL in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyryl-L-homoserine lactone (C4-HSL) is a key signaling molecule in the quorum-sensing (QS) systems of many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3][4] As a component of the rhl QS system, C4-HSL, in conjunction with its cognate receptor RhlR, regulates the expression of numerous virulence factors and plays a crucial role in biofilm formation.[4][5][6][7] The ability to accurately quantify C4-HSL in bacterial cultures is therefore essential for research into bacterial pathogenesis, the development of novel anti-virulence therapies, and for professionals in drug development targeting bacterial communication. This document provides detailed protocols for the extraction and quantitative analysis of C4-HSL from bacterial cultures, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
C4-HSL Signaling Pathway in Pseudomonas aeruginosa
The rhl quorum-sensing system, which utilizes C4-HSL, is a key regulatory network in P. aeruginosa. The synthesis of C4-HSL is directed by the RhlI synthase.[1] As the bacterial population density increases, the concentration of C4-HSL rises. Upon reaching a threshold concentration, C4-HSL binds to the transcriptional regulator RhlR. This complex then activates the transcription of target genes, leading to the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and contributing to biofilm development.[4][6] The rhl system is part of a hierarchical QS network and is itself regulated by the las system.[1][3]
Experimental Protocols
Extraction of C4-HSL from Bacterial Culture Supernatant
This protocol describes the extraction of C4-HSL and other acyl-homoserine lactones (AHLs) from the spent supernatant of bacterial cultures for subsequent analysis.
Materials:
-
Bacterial culture grown to the desired optical density
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)[8]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Centrifuge and appropriate tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (HPLC grade)[8]
-
0.2 µm syringe filters
Procedure:
-
Grow the bacterial strain of interest in a suitable liquid medium (e.g., LB broth) at the appropriate temperature and agitation until the desired growth phase (typically stationary phase for maximal AHL production) is reached.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant and filter it through a 0.2 µm filter to remove any remaining bacteria.
-
For extraction, mix the cell-free supernatant with an equal volume of acidified ethyl acetate in a separatory funnel.[8]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and then collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of acidified ethyl acetate to ensure complete recovery of the AHLs.[8]
-
Pool the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the drying agent.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Re-dissolve the dried extract in a small, precise volume of HPLC-grade acetonitrile (e.g., 100 µL to 1 mL) for analysis.[8][9]
-
Store the final extract at -20°C until analysis.
Quantitative Analysis of C4-HSL by LC-MS/MS
This protocol provides a general framework for the quantification of C4-HSL using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters will need to be optimized for the specific equipment used.
Materials and Equipment:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
C4-HSL analytical standard
-
Extracted samples (from Protocol 1)
Procedure:
-
Preparation of Standards: Prepare a series of C4-HSL standards of known concentrations in acetonitrile to generate a standard curve for quantification.
-
LC Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume of the sample extract or standard (e.g., 5-10 µL).
-
Apply a gradient elution to separate the compounds. A typical gradient might be:
-
0-2 min: 10% B
-
2-10 min: Gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: Return to 10% B and re-equilibrate.
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of C4-HSL.
-
The precursor ion for C4-HSL is [M+H]+ at m/z 172.1.[8]
-
Monitor for characteristic product ions. A common and abundant product ion for C4-HSL is m/z 102.0.[10]
-
-
Data Analysis:
-
Integrate the peak area for the C4-HSL MRM transition in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the C4-HSL standards.
-
Determine the concentration of C4-HSL in the samples by interpolating their peak areas on the standard curve.
-
The final concentration should be reported relative to the original volume of the bacterial culture supernatant.
-
Experimental Workflow Diagram
Data Presentation
The following table summarizes representative quantitative data for C4-HSL production by Pseudomonas aeruginosa under different conditions, as found in the literature. This data illustrates the typical concentration ranges observed and the effects of genetic mutations on C4-HSL synthesis.
| Bacterial Strain | Condition | C4-HSL Concentration | Reference |
| P. aeruginosa PAO1 | Monoculture, late logarithmic phase | ~2122.9 ± 155.2 ng/mL | [11] |
| P. aeruginosa PAO1 | Monoculture, 36h (biofilm dispersal) | ~1981.5 ± 162.5 ng/mL | [11] |
| P. aeruginosa PT466 (lasI mutant) | Compared to parent strain | 55% reduction | [5] |
| P. aeruginosa PAO-JP1 (lasI mutant) | Compared to parent strain | 97.5% reduction | [5] |
| P. aeruginosa on A. fumigatus hyphae | Co-culture | ~170.6 ± 11.8 ng/mL | [11] |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the quantitative analysis of C4-HSL in bacterial cultures. Accurate quantification of this key signaling molecule is fundamental to advancing our understanding of bacterial communication and for the development of novel therapeutics aimed at disrupting quorum sensing. The use of LC-MS/MS provides a robust, sensitive, and specific method for this purpose, enabling researchers to obtain reliable and reproducible data.
References
- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bioengineer.org [bioengineer.org]
- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening N-Butanoyl-DL-homoserine lactone Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for screening antagonist compounds against N-Butanoyl-DL-homoserine lactone (C4-HSL), a key signaling molecule in the quorum sensing (QS) system of various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. Inhibition of C4-HSL activity represents a promising anti-virulence strategy.
Introduction to this compound (C4-HSL) and Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). C4-HSL is a small, diffusible signaling molecule that plays a crucial role in regulating virulence factors and biofilm formation in pathogens like Pseudomonas aeruginosa.[1][2][3][4] It functions by binding to and activating transcriptional regulator proteins, such as RhlR.[1][5] The development of antagonists that can block this interaction is a key focus of anti-infective drug discovery.
Signaling Pathway of C4-HSL in Pseudomonas aeruginosa
The rhl quorum sensing system is one of the major QS circuits in P. aeruginosa. The C4-HSL signaling pathway can be summarized as follows:
-
Synthesis: The LuxI-type synthase, RhlI, synthesizes C4-HSL.
-
Accumulation: As the bacterial population density increases, the concentration of C4-HSL in the environment rises.
-
Binding and Activation: Once a threshold concentration is reached, C4-HSL binds to the cytoplasmic receptor protein, RhlR.
-
Dimerization and DNA Binding: The C4-HSL/RhlR complex dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes.
-
Gene Expression: This binding event activates the transcription of numerous genes, including those responsible for virulence factor production (e.g., elastase, pyocyanin) and biofilm formation.[6]
Experimental Protocols for Screening C4-HSL Antagonists
Several methods can be employed to screen for antagonists of C4-HSL. The choice of assay depends on factors such as throughput, sensitivity, and the specific research question.
Cell-Based Reporter Gene Assay
This is a widely used method that utilizes a genetically engineered reporter strain to detect the inhibition of C4-HSL-mediated gene expression.
Principle: A reporter strain, typically E. coli or a P. aeruginosa mutant, is engineered to express a reporter gene (e.g., gfp for green fluorescent protein, or lacZ for β-galactosidase) under the control of a C4-HSL-responsive promoter. In the presence of C4-HSL, the reporter gene is expressed, producing a measurable signal. Antagonists will compete with C4-HSL for binding to the RhlR receptor, leading to a decrease in the reporter signal.[1][5]
Experimental Workflow:
Detailed Protocol:
-
Prepare Reporter Strain: Culture the P. aeruginosa reporter strain (e.g., PAO-MW1 with pUM15) or an E. coli reporter strain carrying a plasmid with rhlR and a C4-HSL-inducible promoter driving a reporter gene.[2] Grow the culture to the mid-logarithmic phase.
-
Assay Setup: In a 96-well microtiter plate, add the reporter strain culture to each well.
-
Addition of Compounds:
-
Add a fixed concentration of C4-HSL to all wells (except for negative controls). The concentration should be predetermined to give a robust signal (e.g., EC50 value).
-
Add the test compounds at various concentrations to the designated wells. Include a positive control (C4-HSL only) and a negative control (no C4-HSL).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 37°C for P. aeruginosa) for a specified period to allow for gene expression.
-
Signal Measurement: Measure the reporter signal. For GFP, use a fluorescence plate reader. For β-galactosidase, add a suitable substrate (e.g., ONPG or X-Gal) and measure the absorbance.[7]
-
Data Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the positive control. Determine the IC50 value for active compounds.
Cell-Free Assay
This method offers a more rapid screening approach by eliminating the need for cell culture during the assay.
Principle: A cell-free extract is prepared from a reporter strain that contains all the necessary components for transcription and translation. The assay measures the in vitro production of the reporter protein in the presence of C4-HSL and test compounds.
Detailed Protocol:
-
Prepare Cell-Free Extract:
-
Culture the AHL biosensor bacterium, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372), to a high density.[7]
-
Harvest the cells and lyse them to prepare a cell-free extract containing the necessary cellular machinery.
-
-
Assay Setup:
-
In a 96-well plate, add the cell-free extract to each well.
-
Add the sample solution containing C4-HSL and the test compounds.
-
-
Incubation: Incubate the plate at 30°C for approximately 2 hours.[7]
-
Signal Detection:
Biofilm Inhibition Assay
This assay directly assesses the ability of a compound to inhibit a key phenotype regulated by C4-HSL.
Principle: P. aeruginosa biofilm formation is partially regulated by the rhl QS system. Antagonists of C4-HSL are expected to reduce biofilm formation.
Detailed Protocol:
-
Culture Preparation: Grow a culture of P. aeruginosa (e.g., PAO1) overnight.
-
Assay Setup:
-
In a 96-well plate, add fresh growth medium to each well.
-
Inoculate the wells with the overnight culture.
-
Add the test compounds at various concentrations.
-
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Carefully remove the planktonic cells and wash the wells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
-
Data Analysis: Compare the biofilm formation in the presence of test compounds to the untreated control to determine the percentage of inhibition.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for C4-HSL antagonists obtained from the described screening assays.
Table 1: Antagonist Activity from Cell-Based Reporter Gene Assay
| Compound ID | Concentration (µM) | % Inhibition of GFP Expression | IC50 (µM) |
| Antagonist-A | 10 | 85.2 ± 4.1 | 5.8 |
| Antagonist-B | 10 | 45.7 ± 3.5 | 12.3 |
| Antagonist-C | 10 | 92.1 ± 2.9 | 3.1 |
| Control | - | 0 | - |
Table 2: Biofilm Inhibition by C4-HSL Antagonists
| Compound ID | Concentration (µM) | % Biofilm Inhibition |
| Antagonist-A | 50 | 78.5 ± 5.6 |
| Antagonist-B | 50 | 35.1 ± 6.2 |
| Antagonist-C | 50 | 88.9 ± 4.3 |
| Control | - | 0 |
Concluding Remarks
The screening for this compound antagonists is a critical step in the development of novel anti-virulence therapies. The protocols and application notes provided here offer a comprehensive guide for researchers to identify and characterize potential lead compounds. A combination of reporter gene assays for initial high-throughput screening, followed by phenotypic assays like biofilm inhibition, provides a robust strategy for drug discovery in this area.
References
- 1. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-Acyl-Homoserine Lactones (AHLs) from Bacterial Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. The study of AHLs is crucial for understanding bacterial pathogenesis, biofilm formation, and antibiotic resistance, making their efficient extraction from bacterial cultures a critical first step for research and drug development. This document provides detailed protocols for the two most common methods of AHL extraction: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), along with a quantitative comparison of their efficiencies.
Quorum Sensing Signaling Pathway
The canonical LuxI/LuxR-type quorum sensing system is a well-characterized AHL-mediated signaling pathway in Gram-negative bacteria. The LuxI protein synthesizes a specific AHL molecule, which, upon reaching a threshold concentration, binds to and activates the LuxR transcriptional regulator. This complex then modulates the expression of target genes.
AHL-mediated Quorum Sensing Pathway
Comparison of Extraction Methods
The choice of extraction method depends on the specific AHLs of interest, the bacterial species, the culture medium, and the downstream application. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used.[1]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of AHLs between the aqueous culture supernatant and an immiscible organic solvent. | Adsorption of AHLs onto a solid sorbent, followed by elution with a solvent. |
| Primary Solvents/Sorbents | Ethyl Acetate, Dichloromethane (Methylene Chloride) | C18 (reversed-phase) silica cartridges |
| Relative Recovery | Dichloromethane can be more efficient for extracting 3-oxo and 3-hydroxy-HSLs compared to ethyl acetate.[2] An extraction with acidified ethyl acetate was expected to recover at least 75% of 3-oxo-C6-HSLs. | Can offer two- to ten-fold improvements in sensitivity compared to LLE.[1][3] |
| Selectivity | Lower selectivity; co-extraction of other medium components and bacterial metabolites is common. | Higher selectivity, leading to cleaner extracts. |
| Processing Time | Generally faster for a small number of samples. | Can be more time-consuming for a few samples due to column conditioning and elution steps, but is amenable to high-throughput automation. |
| Solvent Consumption | High, especially for large culture volumes. | Lower solvent consumption compared to LLE. |
Experimental Workflow for AHL Extraction
The general workflow for extracting AHLs from bacterial culture supernatants involves several key steps, from sample preparation to the final analysis.
AHL Extraction Workflow
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Acidified Ethyl Acetate
This protocol is a widely used and mature method for AHL extraction.[1]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Centrifuge and centrifuge tubes
-
Separatory funnel (optional, for large volumes)
-
Rotary evaporator or nitrogen stream evaporator
-
Vials for final sample storage
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant into a clean container. For enhanced clarity, the supernatant can be filter-sterilized using a 0.22 µm filter.
-
Acidification of Solvent: Prepare acidified ethyl acetate by adding 0.1% (v/v) glacial acetic acid to ethyl acetate.
-
First Extraction:
-
For small volumes (<50 mL): Add an equal volume of acidified ethyl acetate to the supernatant in a centrifuge tube. Vortex vigorously for 1 minute. Centrifuge at 4,000 x g for 10 minutes to separate the phases. Carefully collect the upper organic phase.
-
For large volumes (>50 mL): Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Invert the funnel and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer.
-
-
Second Extraction: Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize AHL recovery.
-
Drying: Combine the organic extracts and add anhydrous magnesium sulfate or sodium sulfate to remove any residual water. Swirl gently and then filter or decant the solvent.
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a small volume (e.g., 100 µL to 1 mL) of an appropriate solvent for your downstream analysis, such as acetonitrile or methanol. Store the final extract at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridges
SPE is a robust method that can lead to cleaner samples and improved sensitivity.[1][3]
Materials:
-
Bacterial culture supernatant
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vacuum manifold (optional, but recommended)
-
Rotary evaporator or nitrogen stream evaporator
-
Vials for final sample storage
Procedure:
-
Sample Preparation: Prepare the cell-free supernatant as described in the LLE protocol (Step 1).
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge to equilibrate it. Do not let the cartridge run dry.
-
-
Sample Loading: Load the bacterial culture supernatant onto the conditioned C18 cartridge. The flow rate should be slow and steady (approximately 1-2 mL/min). A vacuum manifold can be used to control the flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the bound AHLs from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness using a rotary evaporator or a nitrogen stream evaporator.
-
Reconstitution: Resuspend the dried extract in a small volume of an appropriate solvent for your downstream analysis. Store the final extract at -20°C.
Conclusion
The choice between LLE and SPE for AHL extraction will depend on the specific requirements of the research. LLE is a straightforward and established method suitable for a wide range of applications. SPE, on the other hand, offers the potential for cleaner samples and higher sensitivity, which can be advantageous for trace-level detection and quantitative studies. The protocols provided here offer a solid foundation for researchers to effectively extract AHLs for their downstream applications in understanding bacterial communication and developing novel therapeutic strategies.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Butanoyl-DL-homoserine lactone (C4-HSL) in Microbial Ecology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Butanoyl-DL-homoserine lactone (C4-HSL) in microbial ecology studies, with a particular focus on its role in quorum sensing (QS) and biofilm formation in Pseudomonas aeruginosa. Detailed protocols for key experiments are provided to facilitate research in this area.
Introduction to this compound (C4-HSL)
This compound is a key signaling molecule in the quorum sensing network of many Gram-negative bacteria, most notably Pseudomonas aeruginosa. As a member of the N-acyl homoserine lactone (AHL) family of autoinducers, C4-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. This regulation governs various physiological processes, including the production of virulence factors and the formation of biofilms, making C4-HSL a significant target for antimicrobial drug development and a vital tool for studying microbial social behavior.
In P. aeruginosa, the QS circuitry involves two primary AHL-mediated systems: the las and rhl systems. The las system, which is higher in the hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, synthesized by LasI. The rhl system, which is regulated by the las system, employs C4-HSL, synthesized by the RhlI synthase.[1][2][3] C4-HSL binds to its cognate transcriptional regulator, RhlR, and this complex then modulates the expression of a suite of target genes, including those involved in the production of rhamnolipids and pyocyanin, both of which are critical for biofilm maturation and virulence.[1][2][4]
Applications in Microbial Ecology
The study of C4-HSL has significant implications for understanding and controlling bacterial populations in various ecological niches, from environmental biofilms to chronic infections in clinical settings.
-
Biofilm Formation and Control: C4-HSL is a key regulator of biofilm development in P. aeruginosa.[4][5][6][7] Understanding its role allows for the development of strategies to inhibit or disperse biofilms, which are notoriously resistant to conventional antibiotics. Exogenous addition of C4-HSL can restore biofilm formation in mutants deficient in its production, highlighting its direct involvement.[4][5][6]
-
Virulence Factor Regulation: The C4-HSL/RhlR system controls the expression of numerous virulence factors that contribute to the pathogenicity of P. aeruginosa. By studying this pathway, researchers can identify novel targets for anti-virulence therapies that aim to disarm the pathogen without killing it, potentially reducing the selective pressure for antibiotic resistance.
-
Interspecies Communication: In mixed microbial communities, C4-HSL can act as a signaling molecule that influences the behavior of other bacterial species. Investigating these interactions is crucial for understanding the dynamics of complex microbial ecosystems, such as those found in the soil, water, and the human gut.
-
Drug Discovery and Screening: C4-HSL and its associated regulatory proteins are prime targets for the discovery of quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication, thereby attenuating virulence and increasing susceptibility to host defenses and antibiotics. High-throughput screening assays often utilize C4-HSL to identify and characterize potential QSI candidates.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and effects of C4-HSL in microbial ecology studies.
Table 1: Concentrations of C4-HSL in P. aeruginosa Cultures
| Strain | Growth Condition | C4-HSL Concentration (µM) | Reference |
| PT5 (wild-type) | 6h growth in LB medium | 10.24 ± 0.51 | [5] |
| PT466 (ΔlasI) | 6h growth in LB medium | 4.41 ± 1.6 | [5] |
| PT454 (ΔrhlI) | 6h growth in LB medium | <0.001 | [5] |
| PAO-JP1 (lasI mutant) | Not specified | Reduced by 97.5% compared to parent | [5] |
Table 2: Effects of Exogenous C4-HSL on Biofilm Formation
| Strain | Treatment | Biofilm Formation (% of wild-type) | Reference |
| PT454 (ΔrhlI) | No treatment | 30% | [5] |
| PT454 (ΔrhlI) | + Exogenous C4-HSL | 65% | [5] |
| PT502 (ΔlasI, ΔrhlI) | No treatment | 30% | [5] |
| PT502 (ΔlasI, ΔrhlI) | + Exogenous C4-HSL and 3-oxo-C12-HSL | 75% | [5] |
| Wild-type PT5 | + Azithromycin | 55% | [5][6] |
| Wild-type PT5 | + Azithromycin + both AHLs | Restored to near wild-type levels | [5][6] |
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway in P. aeruginosa
The following diagram illustrates the hierarchical las and rhl quorum sensing systems in P. aeruginosa, highlighting the central role of C4-HSL.
Caption: The las and rhl quorum sensing cascade in P. aeruginosa.
Experimental Workflow: Static Biofilm Formation Assay
This diagram outlines the key steps involved in quantifying static biofilm formation using the crystal violet method.
Caption: Workflow for the crystal violet static biofilm assay.
Experimental Protocols
Protocol 1: Static Biofilm Formation Assay using Crystal Violet
This protocol is adapted from established methods for quantifying biofilm formation in a 96-well microtiter plate.[4][8][9][10][11]
Materials:
-
96-well flat-bottomed polyvinylchloride (PVC) microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., M63 minimal medium supplemented with glucose and casamino acids)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in a suitable rich medium (e.g., LB broth). Dilute the overnight culture 1:100 into fresh biofilm assay medium.
-
Inoculation: Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. For quantitative assays, use at least 4-8 replicate wells for each strain or condition. Include wells with sterile medium as a negative control.
-
Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C for P. aeruginosa) for 24-48 hours without agitation to allow for static biofilm formation.
-
Removal of Planktonic Cells: After incubation, carefully discard the liquid medium and planktonic cells by inverting the plate and shaking gently.
-
Washing: Gently wash the wells three times with 200 µL of PBS per well to remove any remaining non-adherent bacteria. After the final wash, remove as much liquid as possible by inverting and tapping the plate on a paper towel.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three to four times with water by submerging it in a shallow tray of water and then shaking out the excess liquid.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate at room temperature for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottomed microtiter plate. Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 2: Quantification of Pyocyanin Production
This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa cultures.[1][6][7][12][13]
Materials:
-
Bacterial culture supernatant
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) under conditions that promote pyocyanin production (e.g., stationary phase).
-
Supernatant Collection: Centrifuge the bacterial culture (e.g., 12,000 x g for 10 minutes) to pellet the cells. Collect the cell-free supernatant.
-
Extraction: Mix 5 mL of the supernatant with 3 mL of chloroform in a tube and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase.
-
Acidification: Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex thoroughly. The pyocyanin will move to the upper, pink to red-colored acidic aqueous phase.
-
Quantification: Transfer the upper aqueous layer to a cuvette or a 96-well plate. Measure the absorbance at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.
Protocol 3: Quorum Sensing Inhibition (QSI) Assay using a Reporter Strain
This protocol outlines a method for screening compounds for their ability to inhibit C4-HSL-mediated quorum sensing using an E. coli biosensor strain.[14][15][16]
Materials:
-
E. coli biosensor strain carrying a plasmid with the rhlR gene and a Prhl-GFP reporter fusion (e.g., pFNK202). This strain will produce Green Fluorescent Protein (GFP) in the presence of C4-HSL.
-
Tryptic Soy Broth (TSB) with appropriate antibiotic for plasmid maintenance.
-
This compound (C4-HSL)
-
Test compounds to be screened for QSI activity.
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the E. coli reporter strain in TSB with the appropriate antibiotic.
-
Assay Setup: In a 96-well microplate, add 80 µL of a 1:100 dilution of the overnight reporter strain culture to each well.
-
Addition of C4-HSL: Add C4-HSL to each well to a final concentration that induces a strong fluorescent signal (e.g., 10 µM).
-
Addition of Test Compounds: Add the test compounds to the wells at the desired screening concentration (e.g., 1 mM). Include appropriate controls:
-
Cells only (no C4-HSL, no test compound)
-
Cells + C4-HSL (no test compound)
-
Cells + C4-HSL + solvent control (e.g., DMSO)
-
-
Incubation: Cover the plate and incubate at 37°C for 24 hours with shaking.
-
Measurement: Measure the fluorescence intensity (Excitation/Emission: 480 nm/520 nm) and the optical density at 600 nm (OD600) to normalize for cell growth.
-
Analysis: A significant reduction in fluorescence in the presence of a test compound, without a corresponding decrease in cell growth, indicates potential QSI activity.
References
- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 2. Characterization of a New Rhamnolipid Biosurfactant Complex from Pseudomonas Isolate DYNA270 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
- 4. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. imquestbio.com [imquestbio.com]
- 12. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: N-Butanoyl-DL-homoserine lactone (C4-HSL) Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with solutions for improving the solubility of N-Butanoyl-DL-homoserine lactone (C4-HSL) for in vitro assays. Find answers to common questions, detailed protocols, and troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving C4-HSL for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of C4-HSL.[1][2] It is also soluble in dimethyl formamide.[2] While soluble in ethanol, its use is discouraged as it can cause the opening of the lactone ring, rendering the molecule inactive.[2] For aqueous solutions, C4-HSL can be dissolved directly in buffers like PBS (pH 7.2), though at a lower concentration than in organic solvents.[2]
Q2: I am observing precipitation when I dilute my C4-HSL stock solution into my aqueous culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:
-
Ensure the final concentration of the organic solvent is low. High concentrations of solvents like DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.[2]
-
Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous buffer or media.
-
Gently warm the solution. Warming the solution to 37°C can help increase the solubility of C4-HSL.[3]
-
Use sonication. An ultrasonic bath can be used to aid in the dissolution of the compound.[1][3][4]
-
Prepare fresh solutions. Aqueous solutions of C4-HSL are not recommended for long-term storage and should ideally be used within a day.[2]
Q3: What is the maximum solubility of C4-HSL in different solvents?
A3: The solubility of C4-HSL can vary slightly between suppliers and based on the purity of the compound and the solvent. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 100 mg/mL[1][3] | 584 mM |
| DMSO | 34 mg/mL[5] | 199 mM |
| DMSO | 30 mg/mL[2][4] | 175 mM |
| Dimethyl Formamide | ~30 mg/mL[2] | ~175 mM |
| Water | 34 mg/mL[5] | 199 mM |
| Water | 30 mg/mL[4] | 175 mM |
| PBS (pH 7.2) | ~10 mg/mL[2] | ~58 mM |
| Ethanol | 34 mg/mL[5] | 199 mM |
Note: It is crucial to use high-purity, anhydrous (dry) solvents, especially DMSO, as moisture can negatively impact solubility.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| C4-HSL powder will not dissolve in DMSO. | 1. The DMSO may have absorbed moisture. 2. The concentration is too high. 3. Insufficient mixing. | 1. Use fresh, newly opened, anhydrous DMSO.[1][5] 2. Refer to the solubility table and do not exceed the maximum recommended concentration. 3. Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[3] |
| A precipitate forms in the cell culture medium after adding the C4-HSL solution. | 1. The final concentration of C4-HSL exceeds its solubility in the aqueous medium. 2. The concentration of the organic solvent (e.g., DMSO) is too high. 3. Interaction with components in the media, such as proteins or salts.[6] | 1. Lower the final working concentration of C4-HSL. 2. Ensure the final solvent concentration is minimal and non-toxic to the cells (typically <0.5%). 3. Prepare a more diluted stock solution to minimize the volume of organic solvent added to the medium. |
| Inconsistent experimental results. | 1. Degradation of C4-HSL in the stock solution. 2. Opening of the lactone ring in aqueous solutions or due to improper solvent choice.[2] | 1. Aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] 2. Avoid using ethanol or other primary alcohols.[2] Prepare fresh aqueous working solutions for each experiment.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration C4-HSL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of C4-HSL).
-
If necessary, gently warm the tube to 37°C and vortex or sonicate until the C4-HSL is completely dissolved.[1][3]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of an Aqueous Working Solution of C4-HSL
-
Thaw a single aliquot of the C4-HSL stock solution (from Protocol 1) at room temperature.
-
Perform serial dilutions in your desired sterile aqueous buffer (e.g., PBS) or cell culture medium to reach the final working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is at a level that is not toxic to your cells (typically below 0.5%).
-
Use the freshly prepared aqueous working solution immediately for your in vitro assay. It is not recommended to store aqueous solutions of C4-HSL for more than one day.[2]
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes involving C4-HSL.
Caption: Workflow for preparing and storing C4-HSL solutions.
Caption: Simplified Rhl quorum sensing pathway in bacteria.
References
Preventing lactone hydrolysis of N-Butanoyl-DL-homoserine lactone in culture media.
This guide provides troubleshooting advice and frequently asked questions regarding the stability of N-Butanoyl-DL-homoserine lactone (C4-HSL) in experimental settings, with a focus on preventing its inactivation via lactone hydrolysis in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C4-HSL) hydrolysis?
A1: this compound is a signaling molecule used in bacterial quorum sensing. Its structure contains a homoserine lactone ring. Hydrolysis, also known as lactonolysis, is a chemical reaction where this lactone ring is opened by the nucleophilic attack of a water molecule or a hydroxide ion. This reaction converts the active lactone form into its inactive, open-ring form, N-butanoyl-DL-homoserine. This process is reversible but can significantly impact experiments that rely on the active molecule.
Q2: Why is preventing C4-HSL hydrolysis critical for my experiments?
A2: The biological activity of C4-HSL is entirely dependent on its intact lactone ring. This ring structure allows the molecule to bind to its cognate receptor protein (like RhlR in Pseudomonas aeruginosa) and trigger a downstream signaling cascade.[1][2] When the ring is hydrolyzed, the resulting open-chain molecule can no longer bind effectively to the receptor, leading to a complete loss of signaling function. Therefore, preventing hydrolysis is essential for obtaining accurate and reproducible results in quorum sensing research, biofilm formation assays, and virulence factor studies.
Q3: What are the primary factors that cause C4-HSL hydrolysis in culture media?
A3: The stability of C4-HSL is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH (alkaline conditions).[3][4] In basic solutions, the higher concentration of hydroxide ions (OH⁻) accelerates the attack on the lactone ring.
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[3][4] Experiments conducted at 37°C will see faster degradation of C4-HSL compared to those at room temperature (e.g., 22°C).
-
Enzymatic Degradation: Some bacteria produce enzymes, such as lactonases (e.g., AiiA) and acylases, that are specifically designed to inactivate N-acyl homoserine lactones (AHLs) by hydrolyzing either the lactone ring or the amide linkage.[5][6][7]
Q4: How does the acyl chain length of an AHL affect its stability?
A4: The length of the N-acyl side chain is a key determinant of stability. AHLs with shorter acyl chains, like C4-HSL, are generally less stable and hydrolyze more rapidly than those with longer acyl chains (e.g., C8-HSL or 3-oxo-C12-HSL).[3][4] The longer chains are more electron-donating, which makes the lactone ring's carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.[3]
Troubleshooting Guide
Problem: My C4-HSL appears to be inactive or shows reduced activity in my bioassay.
This is a common issue often linked to the degradation of the molecule. Follow this guide to troubleshoot the problem.
Step 1: Verify the pH of Your Culture Medium
-
Question: Did you monitor the pH of your culture medium throughout the experiment?
-
Explanation: Bacterial growth can significantly alter the pH of the medium. For many species, the pH tends to increase over time, creating an alkaline environment that promotes rapid C4-HSL hydrolysis.[3]
-
Solution:
-
Measure the pH of your culture medium at the beginning and end of your experiment.
-
If the pH rises above 7.0, consider using a buffered medium to maintain a stable, slightly acidic to neutral pH (6.5-7.0). A common choice is to supplement the medium with 50 mM MOPS (morpholinepropanesulfonic acid) buffer.[3]
-
Step 2: Assess Experimental Temperature
-
Question: At what temperature is your experiment being conducted?
-
Explanation: The rate of C4-HSL hydrolysis is significantly faster at 37°C than at lower temperatures.[3][4]
-
Solution:
-
If your experimental organism allows, consider running the assay at a lower temperature (e.g., 28°C or room temperature) to slow the rate of abiotic degradation.
-
If you must use 37°C, minimize the experiment duration or add the C4-HSL at the latest possible time point.
-
Step 3: Consider Enzymatic Degradation
-
Question: Does your bacterial strain or a co-cultured strain produce AHL-degrading enzymes?
-
Explanation: If your experimental setup involves bacteria known to produce lactonases or acylases, they may be actively degrading the C4-HSL you add.[6][7]
-
Solution:
-
Check the literature for your specific strain(s) to see if they are known producers of quorum-quenching enzymes.
-
If enzymatic degradation is suspected, use cell-free supernatant from a control culture to treat a known concentration of C4-HSL and then test its activity in a reliable bioassay. A loss of activity would indicate enzymatic degradation.
-
In such cases, using a non-hydrolyzable synthetic analog of C4-HSL may be necessary.
-
Step 4: Check Your C4-HSL Stock Solution
-
Question: How was your C4-HSL stock solution prepared and stored?
-
Explanation: C4-HSL is typically dissolved in a non-aqueous solvent like DMSO or acetonitrile for storage.[8] Improper storage can lead to degradation even before it is added to the medium.
-
Solution:
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[9]
-
When preparing to use, allow the aliquot to come to room temperature before opening to prevent condensation from forming inside the tube.
Quantitative Data Summary
The stability of N-acyl homoserine lactones is highly dependent on temperature and the length of the acyl side chain. Shorter chains like C4-HSL are significantly less stable than longer-chain variants.
Table 1: Relative Rates of AHL Hydrolysis at Different Temperatures
| N-Acyl Homoserine Lactone | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| N-Butanoyl-HSL (C4-HSL) | 1.00 | 2.60 |
| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | 0.85 | 2.15 |
| N-Hexanoyl-HSL (C6-HSL) | 0.55 | 1.30 |
| N-Octanoyl-HSL (C8-HSL) | 0.25 | 0.75 |
| Data derived from Yates et al., 2002. Rates are relative to C4-HSL at 22°C. A higher value indicates faster hydrolysis (lower stability).[3] |
Key Experimental Protocols
Protocol 1: Preparation of pH-Buffered Culture Medium
This protocol describes how to prepare a growth medium buffered to maintain a stable pH, thereby minimizing pH-dependent hydrolysis of C4-HSL.
Materials:
-
Standard culture medium (e.g., Luria-Bertani Broth)
-
MOPS (morpholinepropanesulfonic acid) powder
-
10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Sterile, deionized water
-
Autoclave
-
Calibrated pH meter
Methodology:
-
Prepare your desired culture medium according to the standard protocol.
-
Add MOPS powder to the medium to a final concentration of 50 mM.
-
Stir the medium until the MOPS is completely dissolved.
-
Using a calibrated pH meter, adjust the pH of the medium to the desired value (e.g., pH 6.8) using 10 M NaOH or HCl. Be sure to add the acid/base dropwise while stirring continuously.
-
Bring the medium to its final volume with deionized water.
-
Sterilize the buffered medium by autoclaving.
-
After cooling, the medium is ready for inoculation and the addition of C4-HSL.
Protocol 2: Verification of C4-HSL Integrity via Thin-Layer Chromatography (TLC)
This protocol allows for a qualitative assessment of C4-HSL stability in your experimental samples using a biosensor overlay.
Materials:
-
Cell-free culture supernatant
-
Dichloromethane (DCM)
-
C18 reverse-phase TLC plate
-
Acetonitrile
-
Synthetic C4-HSL standard
-
Biosensor bacterial strain (e.g., Chromobacterium violaceum CV026)
-
Soft top agar
Methodology:
-
Extraction: Extract 20 mL of your cell-free culture supernatant twice with an equal volume of dichloromethane. Pool the organic phases and evaporate the solvent under reduced pressure.
-
Sample Preparation: Re-suspend the dried extract in 20 µL of acetonitrile.
-
TLC: Spot 5-10 µL of the re-suspended extract onto a C18 reverse-phase TLC plate. Also, spot a C4-HSL standard for comparison.
-
Development: Develop the TLC plate using a suitable mobile phase (e.g., 60% v/v methanol in water).
-
Detection: Once the solvent front has reached the top, air dry the plate completely. Overlay the plate with soft top agar seeded with the C. violaceum CV026 biosensor.
-
Incubation: Incubate the plate overnight at 28-30°C.
-
Analysis: The presence of active C4-HSL will induce the production of a purple pigment (violacein) in the biosensor strain. The absence of a purple spot corresponding to the C4-HSL standard indicates its degradation in your sample.
Visual Guides and Workflows
Caption: Mechanism of pH-dependent hydrolysis and re-cyclization of C4-HSL.
Caption: Troubleshooting workflow for inactive C4-HSL in experiments.
Caption: Simplified RhlR/C4-HSL quorum sensing pathway in Gram-negative bacteria.
References
- 1. Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 7. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
How to address non-specific activation of LuxR reporters by short-chain AHLs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the non-specific activation of LuxR reporters by short-chain Acyl-Homoserine Lactones (AHLs).
Troubleshooting Guides
Issue: High background or non-specific activation of your LuxR reporter assay.
This guide provides a systematic approach to troubleshooting and resolving issues related to non-specific activation of LuxR reporter systems by short-chain AHLs.
1. Initial Assessment and Control Experiments
-
Validate Reagents: Ensure the functionality of your luciferase reagents and the quality of your plasmid DNA.[1] Weak or no signal could indicate a problem with these components.
-
Negative Controls: Always include a negative control (e.g., vehicle-only, or a non-cognate long-chain AHL) to establish a baseline for background signal.
-
Positive Controls: Use the cognate AHL for your LuxR reporter to ensure the system is responsive.
-
Test for Contamination: High background can sometimes be caused by contamination. Use freshly prepared reagents and samples to rule this out.[1]
2. Optimizing Assay Conditions
-
AHL Concentration: Titrate the concentration of your short-chain AHLs. Non-specific activation is often concentration-dependent. Determine the lowest concentration that still elicits a response from your cognate AHL while minimizing the non-specific signal.
-
Incubation Time: Optimize the incubation time post-AHL treatment. Shorter or longer incubation times may help to differentiate between specific and non-specific activation.
-
Cell Density: Ensure consistent cell density across your experiments, as this can influence the response.
-
Reporter Gene Choice: If possible, consider using a reporter with a lower basal expression level to improve the signal-to-noise ratio.
3. Genetic and Protein Engineering Approaches
If optimizing assay conditions is insufficient, consider modifying the LuxR reporter itself.
-
Site-Directed Mutagenesis of the LuxR Ligand-Binding Domain (LBD): The specificity of LuxR for its cognate AHL is determined by the amino acid residues within its LBD.[2][3][4] Altering these residues can reduce promiscuity.
-
Target Residues: Key residues in the LuxR LBD that interact with the acyl chain of the AHL are prime targets for mutagenesis. For example, in TraR, a LuxR homolog, residues T129 and T115 are important for specificity to the 3-oxo group.[2] Aligning your LuxR sequence with known structures can help identify analogous residues.
-
Directed Evolution: Employ directed evolution strategies to screen for LuxR variants with increased specificity. This involves creating a library of LuxR mutants and selecting for those that respond strongly to the cognate AHL but weakly to short-chain AHLs.[5]
-
4. Competitive Inhibition
-
Use of Synthetic Antagonists: Introduce synthetic AHL analogs that act as competitive inhibitors. These molecules can bind to the LuxR LBD without activating it, thereby blocking the binding of non-specific short-chain AHLs.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: Why is my LuxR reporter being activated by a short-chain AHL that is not its cognate ligand?
A1: This phenomenon, known as "crosstalk" or "promiscuity," is common among LuxR-type regulators. The ligand-binding domain of LuxR proteins can often accommodate AHLs with similar structures to their cognate ligand, particularly those with shorter acyl chains which can more easily fit into the binding pocket. This results in a conformational change in the LuxR protein, leading to the activation of the reporter gene, albeit often with lower efficiency than the cognate AHL.[9]
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: High variability can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of reagents or cells can lead to significant differences.
-
Reagent Instability: Ensure your reagents, especially the luciferin, are fresh and properly stored.[1]
-
Inconsistent Cell Conditions: Variations in cell density, passage number, or transfection efficiency can all contribute to variability.[1][10]
-
Plate Edge Effects: Wells on the outer edges of a microplate can be more prone to evaporation, leading to altered concentrations and cell stress.
Q3: How can I increase the sensitivity of my LuxR reporter to its cognate AHL?
A3: Increasing the expression level or the gene dosage of the luxR gene can enhance the sensitivity of the biosensor to its cognate AHL.[11] This can be achieved by using a stronger promoter to drive luxR expression or by placing the luxR gene on a higher copy number plasmid. However, be aware that this might also increase the background signal from non-specific activation.
Q4: Are there any molecules other than AHLs that can activate my LuxR reporter?
A4: Yes, some non-AHL molecules have been shown to activate LuxR reporters. For instance, the volatile compound 2-aminoacetophenone produced by Pseudomonas aeruginosa can activate the Vibrio fischeri LuxR response regulator.[12] It is important to consider the possibility of such off-target activation, especially when working with complex biological samples.
Data Presentation
Table 1: Cross-activation of LuxR-type reporters by various short-chain AHLs.
This table summarizes the response of different LuxR-based biosensors to their cognate and non-cognate short-chain AHLs. The data is presented as the relative activation compared to the cognate AHL.
| LuxR Reporter System | Cognate AHL | Non-cognate Short-Chain AHL | Relative Activation (%) | Reference |
| Vibrio fischeri LuxR | 3-oxo-C6-HSL | C4-HSL | No response up to 1 µM | [13] |
| Vibrio fischeri LuxR | 3-oxo-C6-HSL | C8-HSL | Weak interaction | [5] |
| Pseudomonas aeruginosa RhlR | C4-HSL | C6-HSL | ~78% | [9] |
| Aliivibrio fischeri LuxR | 3-oxo-C6-HSL | C12-HSL | ~50% | [9] |
Table 2: Effect of Site-Directed Mutagenesis on LuxR Specificity.
This table shows examples of how specific mutations in the ligand-binding domain of LuxR homologs can alter their specificity for different AHLs.
| LuxR Homolog | Mutation | Effect on Specificity | Reference |
| Agrobacterium tumefaciens TraR | T129V, T129A, T115I | Detected 3-oxo-AHLs and 3-unsubstituted AHLs with equal sensitivity. | [3] |
| Agrobacterium tumefaciens TraR | A49I, A49M, Q58L | Preferentially detected AHLs with C6 or C7 acyl chains over C8. | [3] |
| Vibrio fischeri LuxR-G2E | I45F | Increased response to C4-HSL. | [13] |
Experimental Protocols
Protocol 1: Dual Luciferase Reporter Assay for Quantifying LuxR Activation
This protocol is adapted from standard dual-luciferase assay procedures and optimized for LuxR reporter systems.[14][15]
Materials:
-
Host cells (e.g., E. coli) containing the LuxR reporter plasmid.
-
Cognate and non-cognate AHLs.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer.
-
White, opaque 96-well plates.
Procedure:
-
Cell Culture: Grow overnight cultures of your reporter strain.
-
Subculturing: Dilute the overnight culture into fresh media and grow to the desired optical density (e.g., mid-log phase).
-
AHL Treatment: Aliquot the cell culture into the wells of a 96-well plate. Add the desired concentrations of cognate and non-cognate AHLs to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at the optimal temperature for the required time.
-
Cell Lysis: Add the passive lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Add LAR II to each well and measure the firefly luciferase activity (your experimental reporter).
-
Add Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction (your internal control). Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This will account for variations in cell number and transfection efficiency.
Protocol 2: Site-Directed Mutagenesis of the LuxR Ligand-Binding Domain
This protocol provides a general workflow for introducing specific mutations into the luxR gene to alter its ligand specificity.
Materials:
-
Plasmid containing the wild-type luxR gene.
-
Mutagenic primers containing the desired nucleotide changes.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Primer Design: Design primers that anneal to the luxR gene and contain the desired mutation.
-
PCR Mutagenesis: Perform PCR using the wild-type luxR plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Pick individual colonies and isolate the plasmid DNA. Sequence the luxR gene to confirm the presence of the desired mutation.
-
Functional Assay: Test the functionality of the mutant LuxR protein using the dual-luciferase reporter assay described in Protocol 1 to assess its response to cognate and non-cognate AHLs.
Visualizations
Caption: LuxR signaling pathway showing both specific and non-specific activation.
Caption: Troubleshooting workflow for non-specific LuxR reporter activation.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-directed mutagenesis of a LuxR-type quorum-sensing transcription factor: alteration of autoinducer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions among Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Homoserine Lactones Are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Transient Dual Luciferase Assay for Quantifying MicroRNA Directed Repression of Targeted Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Stability of N-Butanoyl-DL-homoserine lactone at different pH and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Butanoyl-DL-homoserine lactone (C4-HSL) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My C4-HSL solution appears to be losing activity over time in my bacterial culture. What could be the cause?
A1: The loss of C4-HSL activity in bacterial cultures is often due to pH-dependent hydrolysis, also known as lactonolysis. As many bacterial cultures become alkaline over time (pH > 7.5), the lactone ring of the C4-HSL molecule is susceptible to opening, rendering it inactive.[1] This process is accelerated at physiological temperatures (e.g., 37°C).[1]
Q2: How can I minimize the degradation of C4-HSL in my experiments?
A2: To minimize degradation, it is crucial to control the pH of your medium. Buffering the medium to a neutral or slightly acidic pH can significantly enhance the stability of the C4-HSL. If your experimental setup allows, consider running experiments at a lower temperature to slow down the rate of hydrolysis.[1] For long-term storage, C4-HSL powder should be kept at -20°C, where it is stable for at least two years.[2][3] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[3][4]
Q3: Is it possible to reverse the hydrolysis of C4-HSL?
A3: Yes, the lactonolysis process can be reversed by acidifying the solution. Lowering the pH to acidic conditions (e.g., pH 2.0) can promote the re-cyclization of the open-ring form back to the active lactone form.[1] However, this process may require prolonged incubation.[1]
Q4: How does the stability of C4-HSL compare to other acyl-homoserine lactones (AHLs)?
A4: Generally, AHLs with shorter acyl chains, like C4-HSL, are less stable and more susceptible to hydrolysis than those with longer acyl chains.[1] For instance, C4-HSL is turned over more extensively than longer-chain molecules like 3-oxo-C12-HSL.[1] The introduction of a 3-oxo group in the acyl chain can also increase the rate of hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with C4-HSL. | Degradation of C4-HSL due to pH and temperature fluctuations. | Monitor and control the pH of your experimental medium, keeping it neutral or slightly acidic. Perform experiments at a consistent and, if possible, lower temperature. Prepare fresh C4-HSL solutions for each experiment. |
| Loss of C4-HSL activity in stored solutions. | Improper storage conditions. | For long-term storage, keep C4-HSL powder at -20°C.[2][3] For stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3][4] |
| No observable phenotype in quorum sensing experiments. | The concentration of active (closed-ring) C4-HSL is below the threshold required for inducing the phenotype. | Verify the integrity of your C4-HSL stock. Consider increasing the initial concentration of C4-HSL to compensate for potential degradation. Ensure the pH of the medium is optimal for C4-HSL stability. |
| Precipitate forms in C4-HSL stock solution. | Poor solubility or degradation products. | Ensure the solvent is appropriate and fresh. If using DMSO, be aware that it can absorb moisture, which may reduce solubility.[3] Centrifuge the solution to remove any precipitate before use. |
Data on C4-HSL Stability
The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway is the hydrolysis of the lactone ring, a process that is accelerated under alkaline conditions and at higher temperatures.
Table 1: Relative Rates of Hydrolysis of Various Acyl-Homoserine Lactones (AHLs)
| AHL | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | Higher | Much Higher |
| 3-oxo-C6-HSL | High | High |
| C6-HSL | Lower | Lower |
| C8-HSL | Lowest | Lowest |
Source: Adapted from data presented in Yates et al., 2002.[1]
Table 2: pH-Dependent Ring Opening of Homoserine Lactone (HSL) and Acyl-Homoserine Lactones (AHLs)
| Compound | pH at which ~50% of the ring is open |
| HSL | ~1.5 |
| C3-HSL | ~6.5 |
| C4-HSL | >7 |
Source: Based on 13C NMR spectroscopy data from Yates et al., 2002.[1]
Experimental Protocols
Method for Assessing C4-HSL Stability by Thin Layer Chromatography (TLC)
This protocol is adapted from methodologies used to observe the degradation of AHLs in bacterial culture supernatants.
-
Sample Preparation:
-
Incubate a 100 µM solution of C4-HSL in a cell-free supernatant or buffered solution at the desired pH and temperature.
-
Take samples at different time points (e.g., 0, 2, 4, 6, 24 hours).
-
-
TLC Analysis:
-
Spot 1 µl of each sample onto a C18 reversed-phase TLC plate.
-
Develop the chromatogram using a suitable solvent system (e.g., methanol/water).
-
Visualize the spots using an appropriate AHL biosensor, such as E. coli carrying a LuxR-based reporter plasmid (e.g., pSB536).[1]
-
The presence and intensity of the spot corresponding to C4-HSL indicate its stability over time. A decrease in intensity signifies degradation.
-
Method for Monitoring Lactone Ring Opening by 13C NMR Spectroscopy
This method provides a direct measure of the equilibrium between the closed-ring (active) and open-ring (inactive) forms of C4-HSL at different pH values.
-
Sample Preparation:
-
Prepare solutions of C4-HSL in a suitable buffer (e.g., phosphate buffer) at various pH levels.
-
-
NMR Analysis:
-
Acquire 13C NMR spectra for each sample.
-
The chemical shifts of the carbons in the homoserine lactone ring will differ between the closed and open forms.[1]
-
By integrating the signals corresponding to the carbons of both forms, the percentage of ring opening at each pH can be determined.
-
Visualizations
Caption: pH and temperature-dependent stability of C4-HSL.
Caption: Workflow for assessing C4-HSL stability.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butanoyl-L-homoserine lactone - CAS-Number 67605-85-0 - Order from Chemodex [chemodex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
How to prevent degradation of N-acyl homoserine lactones during extraction.
Welcome to the technical support center for N-acyl homoserine lactone (AHL) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of AHLs during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of AHLs from bacterial cultures.
| Problem | Potential Cause | Recommended Solution |
| Low or no AHL detected in extracts | pH-induced lactonolysis: The lactone ring of the AHL molecule is susceptible to hydrolysis under alkaline conditions, which can occur in stationary phase bacterial cultures.[1][2] | - Acidify the extraction solvent: Use acidified ethyl acetate (e.g., with 0.1-0.5% acetic or formic acid) for liquid-liquid extraction.[3][4][5] - Buffer the culture medium: Supplement the growth medium with a buffer such as MOPS (50 mM) to maintain a stable pH.[5] - Harvest at optimal time: Extract AHLs during the exponential growth phase before the culture medium becomes alkaline.[1] - Acidify samples upon collection: Immediately add a small amount of strong acid (e.g., 12 M HCl) to collected samples to lower the pH and preserve AHLs.[5] |
| Enzymatic degradation: Bacteria may produce enzymes such as lactonases, acylases, or oxidoreductases that degrade AHLs.[6][7] | - Rapidly remove cells: Centrifuge the culture and filter the supernatant through a 0.22 µm filter immediately after collection to remove bacterial cells and associated enzymes.[4] - Heat inactivation (use with caution): Briefly heating the supernatant may inactivate some enzymes, but this can also degrade certain AHLs. This method should be validated for your specific AHLs of interest. | |
| Improper storage of extracts: AHLs can degrade over time, especially at room temperature or in inappropriate solvents. | - Store extracts at low temperatures: Store your final extracts at -20°C or -80°C.[3][4][8] - Use appropriate solvents: Resuspend dried extracts in HPLC-grade methanol or acetonitrile for storage.[4][8] | |
| Inconsistent AHL recovery | Variable extraction efficiency: The choice of solvent and extraction method can significantly impact the recovery of AHLs, particularly for those with different acyl chain lengths. | - Optimize your extraction solvent: Dichloromethane and chloroform have been shown to provide good extraction yields for a range of AHLs.[3] - Consider Solid Phase Extraction (SPE): SPE can be a robust method for extraction and pre-concentration and may improve sensitivity compared to liquid-liquid extraction.[3] - Use internal standards: The addition of stable-isotope-labeled AHLs as internal standards before cell removal can help to account for extraction variability and provide more accurate quantification.[9][10] |
| Temperature fluctuations during extraction: Higher temperatures can accelerate the rate of AHL degradation.[2] | - Perform extractions on ice or at 4°C: Keep samples and solvents cool throughout the extraction process to minimize degradation. | |
| Artifacts or unexpected peaks in analysis (e.g., LC-MS) | Degradation products: The analytical method may be detecting the hydrolyzed, open-ring form of the AHLs. | - Confirm identity with standards: Compare the retention times and mass spectra of your peaks with those of known AHL standards and their potential degradation products. - Reverse lactonolysis: Acidifying the sample to pH 2.0 can sometimes reverse the lactone ring opening, which can be used as a diagnostic tool.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of AHL degradation during extraction?
A1: The most significant factor leading to AHL degradation is pH-dependent lactonolysis. The ester bond in the homoserine lactone ring is prone to hydrolysis in alkaline conditions, which are common in stationary-phase bacterial cultures. This opens the lactone ring and inactivates the signaling molecule.[1][2] Enzymatic degradation by bacterial enzymes is another major cause.[11][6][7]
Q2: How does the acyl chain length of an AHL affect its stability?
A2: AHLs with longer acyl side chains are generally more stable and less susceptible to pH-dependent lactonolysis than those with shorter acyl chains.[1][2] For example, N-butanoyl-homoserine lactone (C4-HSL) is turned over more extensively than N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL) in culture supernatants.[1]
Q3: At what pH are AHLs most stable?
A3: AHLs are most stable in acidic conditions. To prevent degradation, it is recommended to maintain the pH of the sample below neutral. Acidifying the growth media to pH 2.0 has been shown to reverse lactonolysis.[1][2]
Q4: Can I store my bacterial culture supernatant before extraction?
A4: It is best to extract AHLs immediately after collecting the supernatant. If storage is necessary, the supernatant should be filter-sterilized to remove cells and then frozen at -20°C or -80°C to minimize both enzymatic and chemical degradation. For long-term preservation, acidifying the supernatant before freezing is recommended.
Q5: What is the best solvent for extracting AHLs?
A5: Acidified ethyl acetate is a commonly used and effective solvent for the liquid-liquid extraction of a broad range of AHLs from culture supernatants.[3][4][5] Dichloromethane and chloroform have also been reported to yield good results.[3] The optimal solvent may depend on the specific AHLs being investigated.
Experimental Protocols
Detailed Protocol for Extraction of AHLs from Bacterial Culture Supernatant
This protocol is a standard method for liquid-liquid extraction of AHLs, incorporating steps to minimize degradation.
Materials:
-
Bacterial culture
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
Ethyl acetate (HPLC grade)
-
Formic acid or glacial acetic acid
-
Rotary evaporator or nitrogen gas stream
-
Methanol or acetonitrile (HPLC grade)
-
-20°C or -80°C freezer
Procedure:
-
Culture Growth and Harvest:
-
Grow the bacterial strain of interest in the appropriate liquid medium. For optimal AHL recovery, consider harvesting during the late exponential phase of growth.
-
To prevent pH increase, the medium can be buffered with 50 mM MOPS.[5]
-
-
Cell Removal:
-
Transfer the culture to centrifuge tubes and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[4]
-
Carefully decant the supernatant. For complete removal of cells and potential enzymes, pass the supernatant through a 0.22 µm filter.
-
-
Acidification and Extraction:
-
Acidify the cell-free supernatant to a pH between 3 and 4 with formic acid or acetic acid.
-
Perform the extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% v/v formic acid) to the supernatant in a separatory funnel.[4]
-
Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction process two more times with fresh acidified ethyl acetate to maximize recovery.
-
-
Drying and Reconstitution:
-
Storage:
Visualizations
Signaling Pathways and Degradation Mechanisms
References
- 1. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl Homoserine Lactone Production by Klebsiella pneumoniae Isolated from Human Tongue Surface | MDPI [mdpi.com]
- 9. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
Common experimental artifacts in N-Butanoyl-DL-homoserine lactone studies.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Butanoyl-DL-homoserine lactone (BHL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges encountered in BHL studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
BHL Compound Integrity and Stability
Q1: My BHL-dependent quorum sensing assay is giving inconsistent results. Could the BHL molecule itself be the problem?
A1: Yes, inconsistent results are often linked to the stability and purity of the BHL compound. Several factors can contribute to this:
-
Lactonolysis (Lactone Hydrolysis): The homoserine lactone ring of BHL is susceptible to hydrolysis, a process called lactonolysis, which renders the molecule inactive. This is a significant experimental artifact to consider. The rate of lactonolysis is influenced by pH and temperature.[1][2]
-
Effect of pH: The lactone ring is more stable at acidic pH and becomes increasingly unstable as the pH becomes neutral and alkaline.[1][2]
-
Effect of Temperature: Higher temperatures accelerate the rate of lactonolysis. For instance, the rate of hydrolysis is significantly greater at 37°C compared to 22°C.[1]
-
-
Chirality (D vs. L enantiomers): Commercial BHL is often a racemic mixture of N-Butanoyl-D-homoserine lactone and N-Butanoyl-L-homoserine lactone. While it is generally assumed that the L-enantiomer is the biologically active form, some bacteria have been shown to produce D-enantiomers.[3] Using a racemic mixture can introduce variability if the specific activity of each enantiomer is not considered or if there are batch-to-batch variations in the enantiomeric ratio.
-
Purity: Impurities from the synthesis process can interfere with your experiments, potentially causing off-target effects or inhibiting the desired biological activity. It is crucial to use highly purified BHL and to be aware of the potential for batch-to-batch variability.
Troubleshooting:
-
Control for pH and Temperature: Maintain a consistent pH and temperature for your experiments. If possible, use buffered solutions to minimize pH fluctuations. Be aware that bacterial growth can alter the pH of the culture medium.
-
Freshly Prepare BHL Solutions: Prepare BHL solutions fresh from a high-quality stock solution for each experiment to minimize the impact of hydrolysis.
-
Proper Storage: Store your BHL stock solutions at -20°C or -80°C in an appropriate solvent like DMSO to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Consider Enantiomerically Pure BHL: If you observe high variability, consider using enantiomerically pure N-Butanoyl-L-homoserine lactone to ensure that you are working with the active form of the molecule.
-
Verify Compound Identity and Purity: If you are synthesizing BHL in-house or are unsure about the quality of a commercial batch, verify its identity and purity using techniques like NMR and mass spectrometry.
Data Presentation: Stability of Acyl-Homoserine Lactones (AHLs)
| Factor | Condition | Effect on AHL Stability | Reference |
| pH | Acidic (e.g., pH < 6) | More Stable | [1][2] |
| Neutral (e.g., pH 7) | Less Stable (hydrolysis occurs) | [1] | |
| Alkaline (e.g., pH > 7) | Unstable (rapid hydrolysis) | [4] | |
| Temperature | Lower (e.g., 22°C) | More Stable | [1] |
| Higher (e.g., 37°C) | Less Stable (increased rate of hydrolysis) | [1] | |
| Acyl Chain Length | Shorter (e.g., C4 - BHL) | Less Stable | [1][2] |
| Longer (e.g., C12) | More Stable | [1][2] |
Quorum Sensing (QS) Reporter Assays
Q2: My positive control in the Chromobacterium violaceum CV026 assay is not showing the expected purple pigmentation (violacein production). What could be wrong?
A2: The lack of violacein production in a C. violaceum CV026 positive control is a common issue that can arise from several factors. CV026 is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs like BHL.[5][6][7]
Troubleshooting:
-
BHL Degradation: As discussed in the previous section, your BHL may have degraded due to improper storage or handling, or due to the pH and temperature of your assay medium. Always use a freshly prepared BHL solution.
-
CV026 Culture Health: Ensure that your C. violaceum CV026 culture is healthy and in the correct growth phase. An old or unhealthy culture may not respond effectively to AHL induction. Use a fresh overnight culture for your assays.
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure you are incubating your assay for a sufficient amount of time (typically 18-24 hours) at the optimal temperature for violacein production (around 28-30°C).
-
Media Composition: The composition of your growth medium can affect violacein production. Use a standard medium like Luria-Bertani (LB) broth.
-
-
Solvent Interference: If you are dissolving your BHL in a solvent like DMSO, ensure that the final concentration of the solvent in your assay is not inhibitory to the growth of CV026 or violacein production. Run a solvent-only control.
-
Contamination: Contamination of your CV026 culture with other microorganisms can interfere with the assay. Always use aseptic techniques.
Q3: I'm screening for BHL inhibitors, and I'm seeing a reduction in violacein production. How can I be sure this is due to QS inhibition and not just toxicity to the reporter strain?
A3: This is a critical point in any screening assay for QS inhibitors. It is essential to differentiate between true QS inhibition and general antimicrobial activity that inhibits the growth of the reporter strain.
Troubleshooting:
-
Concurrent Growth Measurement: Always measure the growth of your reporter strain (e.g., by measuring the optical density at 600 nm) in parallel with the reporter signal (e.g., violacein production). A true QS inhibitor will reduce the reporter signal at concentrations that do not significantly affect bacterial growth.
-
Dose-Response Curves: Perform dose-response experiments for your potential inhibitors. A specific QS inhibitor should show a dose-dependent decrease in the reporter signal without a corresponding decrease in growth over a certain concentration range.
-
Use of a Constitutive Reporter Strain: As a secondary screen, you can use a reporter strain where the reporter gene is under the control of a constitutive promoter. If your compound inhibits the signal from this strain, it is likely due to a general metabolic effect or toxicity rather than specific QS inhibition.
Pseudomonas aeruginosa Virulence Factor Assays
Q4: I am trying to quantify the effect of BHL on pyocyanin production in Pseudomonas aeruginosa, but my results are not reproducible.
A4: The production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, is regulated by the RhlR/BHL system. Reproducibility issues can stem from variations in culture conditions and the extraction process.
Troubleshooting:
-
Standardized Culture Conditions:
-
Growth Phase: Pyocyanin production is typically maximal during the late stationary phase. Ensure you are harvesting your cultures at a consistent growth phase, as determined by optical density measurements.
-
Aeration: Aeration is critical for pyocyanin production. Use consistent flask sizes, culture volumes, and shaking speeds to ensure uniform aeration across your experiments.
-
Media: The composition of the growth medium can significantly impact pyocyanin production. Use a defined medium if possible to reduce variability.
-
-
Extraction Protocol: The chloroform-based extraction of pyocyanin is sensitive to pH. Ensure that the pH of your solutions is consistent throughout the extraction process.[8][9][10][11]
-
Hierarchical QS Regulation: In P. aeruginosa, the rhl system is part of a larger, hierarchical QS network that is also influenced by the las system (which produces 3-oxo-C12-HSL).[12][13] Changes in the activity of the las system can indirectly affect the rhl system and, consequently, pyocyanin production. Be aware of this interplay when interpreting your results.
Q5: My rhamnolipid quantification results are inconsistent. What are the common pitfalls?
A5: Rhamnolipids are biosurfactants produced by P. aeruginosa that are also under the control of the RhlR/BHL system. Their quantification can be challenging due to their amphipathic nature and the complexity of the available methods.
Troubleshooting:
-
Quantification Method: Several methods are used to quantify rhamnolipids, including the orcinol method, methylene blue assay, and HPLC.[14][15][16][17][18] Each method has its own set of potential artifacts.
-
Orcinol Method: This method detects the rhamnose sugar moiety of rhamnolipids. It can be prone to interference from other sugars in the culture medium.
-
Methylene Blue Assay: This colorimetric method is based on the formation of a complex between methylene blue and rhamnolipids. The efficiency of complex formation and extraction can be variable.[14]
-
HPLC: This is a more specific and quantitative method but requires specialized equipment and expertise.
-
-
Extraction Efficiency: The extraction of rhamnolipids from culture supernatants can be variable. Ensure that your extraction protocol is optimized and consistently applied.
-
Standardization: Use a purified rhamnolipid standard to generate a standard curve for your quantification method. This will help to account for variations in the assay.
Experimental Protocols
Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum CV026
This protocol is used to screen for inhibitors of BHL-mediated quorum sensing.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
N-Butanoyl-L-homoserine lactone (BHL) stock solution (e.g., 10 mM in DMSO)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare CV026 Inoculum: Inoculate 5 mL of LB broth with a single colony of C. violaceum CV026 and incubate overnight at 28-30°C with shaking.
-
Prepare Assay Plate:
-
In a 96-well plate, add your test compounds at various concentrations. Include a positive control (BHL only) and a negative control (no BHL, no test compound). Also, include a solvent control.
-
Dilute the overnight culture of CV026 in fresh LB broth to an OD600 of approximately 0.1.
-
Add a final concentration of BHL that induces sub-maximal violacein production (this concentration should be determined in a preliminary experiment, but is typically in the low micromolar range).
-
Add the diluted CV026 culture to each well.
-
-
Incubation: Incubate the plate at 28-30°C for 18-24 hours without shaking.
-
Quantify Violacein and Growth:
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, lyse the cells by adding an equal volume of 10% SDS to each well and incubating for 10 minutes. Then, add an equal volume of DMSO and mix well. Centrifuge the plate to pellet the cell debris and transfer the supernatant to a new plate. Measure the absorbance of the violacein at 585-590 nm.[5]
-
-
Data Analysis: Normalize the violacein production to bacterial growth (A590/OD600) and compare the results for your test compounds to the positive control.
Protocol 2: Pyocyanin Quantification in Pseudomonas aeruginosa
This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa cultures.[8][9][10][11][19]
Materials:
-
Pseudomonas aeruginosa strain of interest
-
Growth medium (e.g., King's A broth)
-
Chloroform
-
0.2 M HCl
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Culture Growth: Inoculate P. aeruginosa into the desired growth medium and incubate at 37°C with shaking for 24-48 hours.
-
Harvest Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
Pyocyanin Extraction:
-
To 5 mL of the supernatant, add 3 mL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will move into the chloroform phase, which will turn blue.
-
Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.
-
-
Acidification:
-
To the chloroform extract, add 1.5 mL of 0.2 M HCl and vortex. The pyocyanin will move into the acidic aqueous phase, which will turn pink.
-
-
Quantification:
-
Centrifuge to separate the phases and transfer the upper, pink aqueous layer to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm (A520).
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A520 by 17.072.[9]
-
Visualizations
Signaling Pathway: The Pseudomonas aeruginosa Quorum Sensing Hierarchy
The following diagram illustrates the hierarchical relationship between the las, rhl, and pqs quorum sensing systems in Pseudomonas aeruginosa.
Caption: The hierarchical quorum sensing network in Pseudomonas aeruginosa.
Experimental Workflow: Screening for Quorum Sensing Inhibitors
This diagram outlines a typical workflow for screening and validating quorum sensing inhibitors.
Caption: A typical workflow for screening quorum sensing inhibitors.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of different N -acyl-serine lactone signaling molecules on the performance of anaerobic granular sludge - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07885B [pubs.rsc.org]
- 4. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ijarbs.com [ijarbs.com]
- 11. ijcmas.com [ijcmas.com]
- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 15. Strategies for improved rhamnolipid production by Pseudomonas aeruginosa PA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of rhamnolipid production from Pseudomonas aeruginosa PBS towards application for microbial enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
- 19. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
Technical Support Center: Optimizing N-Butanoyl-DL-homoserine lactone (C4-HSL) Biosensor Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing biosensor strain sensitivity for the detection of N-Butanoyl-DL-homoserine lactone (C4-HSL).
Troubleshooting Guide
This guide addresses common issues encountered during C4-HSL biosensor experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal from Biosensor | 1. Degradation of C4-HSL: The N-acyl-homoserine lactone (AHL) may be degraded by lactonases produced by the biosensor strain or present in the sample matrix.[1] 2. Incorrect Biosensor Strain: The chosen biosensor may not be sensitive to C4-HSL. For example, some Agrobacterium tumefaciens reporters do not respond well to the butanoyl derivative.[2] 3. Suboptimal Growth Conditions: Temperature, pH, or media composition may not be optimal for biosensor activity. 4. Low C4-HSL Concentration: The concentration of C4-HSL in the sample may be below the detection limit of the biosensor.[1][3] | 1. Use a biosensor strain known to have low lactonase activity or add lactonase inhibitors if compatible with the assay. 2. Verify the specificity of your biosensor strain. Consider using a biosensor known to be responsive to short-chain AHLs, such as Chromobacterium violaceum CV026.[4] 3. Optimize incubation temperature (typically 28-37°C) and pH of the growth medium. Ensure the medium supports robust growth and reporter expression. 4. Concentrate the sample or use a more sensitive biosensor. Some biosensors can detect AHLs at concentrations as low as 10⁻¹² M.[1] |
| High Background Signal (Leakiness) | 1. Constitutive Promoter Activity: The promoter driving the reporter gene may have some level of activity even in the absence of C4-HSL. 2. Endogenous AHL Production: The biosensor strain itself might be producing low levels of AHLs. 3. Media Components: Some components in the growth media may non-specifically activate the biosensor. | 1. Redesign the biosensor construct with a tighter promoter or add a repressor system.[3] 2. Ensure the biosensor strain is a well-characterized AHL-null mutant. 3. Test different minimal and complex media to identify a composition that minimizes background signal. |
| Poor Signal-to-Noise Ratio | 1. High Background Noise: As described above. 2. Low Maximum Signal Output: The reporter system may not be producing a strong enough signal.[3] 3. Suboptimal Measurement Parameters: Incorrect settings on the plate reader or detection instrument. | 1. Address the causes of high background signal. 2. Switch to a more sensitive reporter system. For example, luminescent reporters like LuxCDABE or Beta-Glo often provide higher sensitivity than chromogenic reporters like LacZ with X-Gal.[5][6] 3. Optimize instrument settings for gain, integration time, and wavelength. Operate biosensors in the subthreshold regime for optimal signal-to-noise ratio where applicable.[7][8][9] |
| Inconsistent or Irreproducible Results | 1. Variability in Inoculum: Differences in the growth phase or density of the starting culture. 2. Pipetting Errors: Inaccurate dispensing of reagents or samples. 3. Edge Effects in Microplates: Evaporation or temperature gradients across the microplate. 4. Instability of C4-HSL: Degradation of the C4-HSL standard or sample over time. | 1. Standardize the inoculum preparation by always using cells from the same growth phase (e.g., mid-logarithmic phase) and normalizing to a specific optical density (OD). 2. Use calibrated pipettes and proper pipetting techniques. 3. Use parafilm to seal plates, and do not use the outer wells for critical measurements. 4. Prepare fresh C4-HSL solutions and store them appropriately (e.g., at -20°C in a non-polar solvent like ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my whole-cell biosensor for C4-HSL?
A1: To enhance sensitivity, consider the following strategies:
-
Optimize the Reporter System: Switching from a chromogenic substrate (like X-Gal) to a luminescent one (like Beta-Glo) can increase sensitivity by as much as 10-fold.[5]
-
Enhance Signal Molecule Uptake: Modulating the expression of transporter proteins involved in AHL uptake can improve the biosensor's response.[3]
-
Use Design of Experiments (DoE): Systematically optimize factors like media composition, temperature, and plasmid copy number to improve performance. DoE can lead to significant increases in sensitivity (over 1500-fold), maximum signal output, and dynamic range.[3]
-
Choose a High-Sensitivity Biosensor Strain: Agrobacterium tumefaciens based biosensors, such as NT1(pZLR4), are known for their broad range and high sensitivity to various AHLs.[6][10]
Q2: What is the typical detection range for C4-HSL biosensors?
A2: The detection range can vary significantly depending on the biosensor. Some Agrobacterium tumefaciens biosensors can detect AHLs at concentrations as low as 10⁻¹² M.[1] Cell-free assays have shown detection limits in the range of 100 nM to 300 nM with chromogenic substrates, which can be improved by a factor of 10 with luminescent substrates.[5]
Q3: Can I use a cell-free system for C4-HSL detection?
A3: Yes, cell-free assay systems are a rapid and sensitive alternative to whole-cell biosensors. They utilize lysates from reporter bacteria, eliminating the time-consuming steps of cell culture. These systems can reduce assay times from over 24 hours to less than 3 hours while maintaining high sensitivity.[5]
Q4: How do I validate the results from my biosensor?
A4: It is crucial to validate biosensor results using analytical chemistry techniques. Thin-Layer Chromatography (TLC) coupled with biosensor overlay is a common method for separating and identifying AHLs.[2] For definitive identification and quantification, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) should be used.[11][12][13]
Q5: My sample is from a complex environment (e.g., soil, clinical sample). How can I minimize interference?
A5: Complex matrices can introduce inhibitors or cross-reacting compounds.
-
Sample Extraction: Perform a solvent extraction (e.g., with acidified ethyl acetate) to isolate the AHLs from the complex matrix before presenting them to the biosensor.[13]
-
Use of Specific Biosensors: Employ biosensors with a narrow detection range if the target AHL is known, which can help reduce interference from other AHLs.
-
Antifouling coatings: For certain biosensor platforms, antifouling layers can reduce non-specific adsorption from complex matrices like blood or saliva.[14]
Quantitative Data Summary
Table 1: Performance Characteristics of Different AHL Biosensor Systems
| Biosensor System | Target AHLs | Reporter System | Detection Limit | Reference |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) Cell-Free Assay | C8-HSL | β-galactosidase (X-Gal) | ~100-300 nM | [5] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) Cell-Free Assay | C8-HSL | β-galactosidase (Beta-Glo) | ~10-30 nM | [5] |
| Agrobacterium tumefaciens (pAHL-Ice) | Broad range (except C4-HSL) | inaZ (ice nucleation) | 10⁻¹² M | [1] |
| E. coli (pSB401) | C6-oxo-HSL, C6-HSL, C8-oxo-HSL, C8-HSL | luxCDABE (bioluminescence) | Not specified | [6] |
| E. coli (pKDT17) | C10-HSL, C12-HSL and their 3-oxo derivatives | lacZ | Not specified | [6] |
| ZnO Nanoparticle-based PL Biosensor | AHLs | Photoluminescence | 10-120 nM | [15] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay for C4-HSL Detection
-
Inoculum Preparation:
-
Aseptically inoculate the biosensor strain into a suitable liquid medium (e.g., LB broth) with appropriate antibiotics.
-
Incubate overnight at the optimal temperature (e.g., 30°C) with shaking (200 rpm).
-
The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a standardized volume of the mid-log phase biosensor culture to each well.
-
Add different concentrations of C4-HSL standards or the prepared samples to the wells. Include negative controls (medium only) and positive controls (known concentration of C4-HSL).
-
Seal the plate to prevent evaporation and incubate at the optimal temperature for a defined period (e.g., 4-8 hours).
-
-
Data Acquisition:
-
After incubation, measure the reporter signal using a plate reader.
-
For LacZ reporters , add the substrate (e.g., ONPG or X-Gal) and measure absorbance at the appropriate wavelength.
-
For luminescence reporters (Lux) , measure light output directly.
-
For fluorescence reporters (GFP) , measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Subtract the background reading from the negative control wells.
-
Plot the reporter signal as a function of C4-HSL concentration to generate a dose-response curve.
-
Protocol 2: C4-HSL Extraction from Bacterial Supernatant
-
Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium until the stationary phase.
-
Cell Removal: Centrifuge the culture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.[13]
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (0.1% formic acid).[13]
-
Shake vigorously and then allow the phases to separate.
-
Collect the organic (upper) phase.
-
Repeat the extraction two more times, pooling the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent using a rotary evaporator or a stream of nitrogen gas.[13]
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for analysis.
-
Visualizations
References
- 1. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of High-Performance Whole Cell Biosensors Aided by Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimizing the signal-to-noise ratio for biosensing with carbon nanotube transistors. | Semantic Scholar [semanticscholar.org]
- 8. ceesdekkerlab.nl [ceesdekkerlab.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 14. blog.igii.uk [blog.igii.uk]
- 15. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Calibrating N-Butanoyl-DL-homoserine lactone concentration for accurate results.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate calibration and use of N-Butanoyl-DL-homoserine lactone (C4-HSL) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C4-HSL) and what is its primary biological role?
A1: this compound (C4-HSL) is a small, diffusible signaling molecule involved in bacterial quorum sensing.[1] It plays a crucial role in regulating gene expression in a cell-density-dependent manner, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[2] C4-HSL is a key component of the rhl quorum-sensing system, which controls the expression of various virulence factors and is important for biofilm formation.[2][3][4]
Q2: What is the difference between N-Butanoyl-L-homoserine lactone and this compound?
A2: this compound is a racemic mixture, meaning it contains both the D- and L-isomers of the molecule.[5][6][7] The biologically active form is typically the L-isomer, which is produced by bacteria. For most quorum-sensing studies, the racemic mixture is commonly used.
Q3: How should I prepare a stock solution of C4-HSL?
A3: C4-HSL is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acidified ethyl acetate.[1][2][6][8] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the desired working concentration in your experimental medium. For example, a stock solution of 10 mg/mL in DMSO can be prepared and stored for future use.[6]
Q4: What are the recommended storage conditions for C4-HSL stock solutions?
A4: For long-term stability, it is recommended to store C4-HSL powder at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[1][7][9]
Q5: What are typical working concentrations of C4-HSL used in experiments?
A5: The effective concentration of C4-HSL can vary depending on the bacterial species, the specific bioassay, and the experimental conditions. However, typical working concentrations range from the nanomolar (nM) to the micromolar (µM) range.[5][9] For instance, concentrations of 10 µM to 100 µM have been used in studies with P. aeruginosa.[5]
Troubleshooting Guides
Issue 1: I am not observing the expected biological response (e.g., gene expression, biofilm formation) after adding C4-HSL to my bacterial culture.
-
Question: Why might my experiment be failing to show a response to C4-HSL?
-
Answer: There are several potential reasons for this:
-
Incorrect C4-HSL Concentration: The concentration of C4-HSL may be too low to induce a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Degradation of C4-HSL: Acyl-homoserine lactones can undergo lactonolysis (opening of the lactone ring) at non-neutral pH, rendering them inactive. Ensure the pH of your culture medium is stable and within a range that preserves the integrity of C4-HSL.
-
Bacterial Strain Issues: The bacterial strain you are using may have a mutation in the rhlR gene, which codes for the C4-HSL receptor protein. A non-functional RhlR will prevent the cell from responding to C4-HSL. Sequence verification of the rhlR gene in your strain is recommended.
-
Presence of Quorum Quenching Enzymes: Some bacteria produce enzymes, such as lactonases and acylases, that can degrade AHLs like C4-HSL. If your experimental system or medium contains such enzymes, the added C4-HSL may be inactivated.
-
-
Issue 2: I am seeing significant variability in my results between experiments.
-
Question: What could be causing the lack of reproducibility in my C4-HSL experiments?
-
Answer: Variability can stem from several factors:
-
Inaccurate Pipetting: When preparing serial dilutions for your working solutions, small errors in pipetting can lead to significant differences in the final C4-HSL concentration. Ensure your pipettes are properly calibrated and use precise pipetting techniques.
-
Inconsistent Stock Solution Concentration: If the stock solution was not prepared accurately or has degraded over time, this will affect all subsequent experiments. It is good practice to prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Variations in Bacterial Growth Phase: The responsiveness of bacteria to quorum-sensing signals can be growth-phase dependent. Standardize your protocol to ensure that C4-HSL is added at the same point in the bacterial growth curve for all experiments.
-
-
Issue 3: My C4-HSL powder will not dissolve properly in aqueous solutions.
-
Question: How can I dissolve C4-HSL for my experiments?
-
Answer: C4-HSL has limited solubility in water. To prepare an aqueous working solution, first, dissolve the C4-HSL powder in a small amount of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.[1][2][6] This stock solution can then be diluted to the final working concentration in your aqueous buffer or culture medium. Gentle warming and sonication can aid in the dissolution process in the initial solvent.[2][6]
-
Experimental Protocols
Protocol 1: Preparation of C4-HSL Stock and Working Solutions
Objective: To prepare a concentrated stock solution of C4-HSL and a series of working solutions for experimental use.
Materials:
-
This compound (C4-HSL) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of C4-HSL powder required to make a 10 mM stock solution. The molecular weight of C4-HSL is 171.19 g/mol .
-
Weigh the calculated amount of C4-HSL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[2][6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM C4-HSL stock solution.
-
Perform serial dilutions of the stock solution in your desired experimental buffer or culture medium to achieve the final working concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Generating a Standard Curve for C4-HSL Quantification
Objective: To create a standard curve that can be used to determine the concentration of C4-HSL in unknown samples using a bioreporter assay.
Materials:
-
C4-HSL working solutions of known concentrations (prepared as in Protocol 1)
-
A bacterial bioreporter strain that produces a quantifiable signal (e.g., β-galactosidase, bioluminescence) in response to C4-HSL (e.g., E. coli harboring a reporter plasmid).
-
Appropriate growth medium and supplements for the bioreporter strain.
-
Microplate reader or luminometer.
-
96-well microplates.
Procedure:
-
Prepare a Dilution Series:
-
From your highest concentration C4-HSL working solution, create a series of dilutions to cover the expected concentration range of your unknown samples. A typical range might be from 0 nM to 1000 nM.
-
Include a "zero" standard containing only the solvent used for dilution (e.g., culture medium with a corresponding amount of DMSO).
-
-
Bioassay Setup:
-
In a 96-well microplate, add a fixed volume of each standard dilution to triplicate wells.
-
Add a standardized inoculum of the bioreporter strain to each well.
-
Incubate the plate under conditions optimal for the growth of the bioreporter and the induction of the reporter gene.
-
-
Measurement of Reporter Signal:
-
After the incubation period, measure the reporter signal (e.g., absorbance for β-galactosidase activity, luminescence for bioluminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average signal from the "zero" standard from all other measurements to correct for background.
-
Plot the average corrected signal (y-axis) against the known C4-HSL concentration (x-axis).
-
Perform a linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c) and the R-squared value. A good standard curve should have an R-squared value close to 1.
-
-
Quantification of Unknown Samples:
-
Prepare and assay your unknown samples in the same manner as the standards.
-
Use the equation from the standard curve to calculate the C4-HSL concentration in your unknown samples based on their measured reporter signal.
-
Quantitative Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 584.15 mM) |
| Water | 30 mg/mL (175.24 mM) |
| Ethanol | 34 mg/mL (198.6 mM) |
Data compiled from product information sheets.[1][2][6]
Table 2: Typical Working Concentrations of C4-HSL in P. aeruginosa Studies
| Application | Concentration Range | Reference |
| Biofilm Formation Assays | 10 µM - 100 µM | [5] |
| Gene Expression Studies | 10 µM | [5] |
| Restoration of Phenotype in rhlI mutant | Exogenous addition | [4][8] |
Mandatory Visualizations
Caption: The Rhl quorum sensing pathway in Gram-negative bacteria.
Caption: Experimental workflow for generating a C4-HSL standard curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. N-Butanoyl-L-homoserine lactone | Antibacterial | TargetMol [targetmol.com]
- 3. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling N-Butanoyl-DL-homoserine lactone.
Welcome to the technical support center for N-Butanoyl-DL-homoserine lactone (also known as C4-HSL). This resource is designed to assist researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this quorum-sensing molecule in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C.[1][2][3][4] Some suppliers suggest that it can be stable for at least two to three years under these conditions.[2][3][4][5][6] For short-term storage, +4°C is acceptable.[2][4] It is also advised to protect the compound from light and moisture.[2][4]
Q2: What is the best solvent for reconstituting this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly recommended, with a solubility of approximately 30 mg/mL.[1][7] When using DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3][5] While soluble in ethanol and other primary alcohols, their use is generally not recommended as they can cause the opening of the lactone ring, leading to inactivation.[1][4]
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Yes, it is possible to prepare aqueous solutions by directly dissolving the crystalline solid in buffers like PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.[1][7] However, it is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis of the lactone ring, especially at alkaline pH.[1][8]
Q4: How should I prepare stock solutions and what are the recommended storage conditions?
A4: To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent like DMSO to a high concentration (e.g., 100 mg/mL may be achievable with sonication).[3][5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[5] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of the compound due to improper storage or handling. | Ensure the solid compound is stored at -20°C and protected from light and moisture.[2][4] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5] Do not store aqueous solutions for more than a day.[1] |
| Inactivation due to lactone ring opening. | Avoid using primary alcohols like ethanol for reconstitution.[1][4] Be mindful of the pH of your experimental system, as alkaline conditions can promote hydrolysis.[8] | |
| Low solubility in the experimental medium. | For aqueous experiments, first dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.[1] Ensure the final concentration of the organic solvent is not toxic to your biological system. | |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | Prepare a more dilute stock solution before adding it to the aqueous medium. Perform serial dilutions. |
| The compound is less soluble at lower temperatures. | Gently warm the solution to aid dissolution, but be cautious of temperature-dependent degradation. | |
| Difficulty dissolving the crystalline solid. | The compound may require energy to dissolve. | Use ultrasonication to aid in the dissolution of the compound in solvents like DMSO.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
If necessary, sonicate the mixture until the solid is completely dissolved.[3][5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thaw a single-use aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, growth medium) to achieve the final working concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of the experimental system (typically <0.1%).
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions.[1]
Visualizing Key Processes
Below are diagrams illustrating important concepts related to the handling and mechanism of this compound.
Caption: Recommended workflow from storage to experimental use.
Caption: Simplified quorum sensing circuit involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-Butanoyl-L-homoserine lactone - CAS-Number 67605-85-0 - Order from Chemodex [chemodex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic N-Butanoyl-DL-homoserine lactone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic N-Butanoyl-DL-homoserine lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and robust method for the synthesis of N-acyl-homoserine lactones, including this compound, is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of DL-homoserine lactone hydrobromide or hydrochloride with butanoyl chloride in the presence of a base, typically in a biphasic system (e.g., dichloromethane and water).
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are DL-α-amino-γ-butyrolactone hydrobromide (or hydrochloride) and butanoyl chloride. A base, such as sodium bicarbonate or sodium carbonate, is also required to neutralize the hydrobromide salt and the HCl generated during the reaction.
Q3: What is the expected yield for this synthesis?
A3: Yields can vary depending on the specific reaction conditions and purification methods. However, reported yields for similar N-acyl-homoserine lactones synthesized under Schotten-Baumann conditions are generally good to excellent, often ranging from 80% to over 95%.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method for monitoring the reaction progress and assessing the presence of impurities.[4][5] For more definitive characterization, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural elucidation.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure vigorous stirring to facilitate mixing between the aqueous and organic phases. - Monitor the reaction progress using TLC until the starting material is consumed. - Check the quality and reactivity of the butanoyl chloride, as it can degrade over time. |
| Hydrolysis of the Lactone Ring | - Maintain a low reaction temperature (e.g., 0 °C) to minimize base-catalyzed hydrolysis of the lactone ring. - Avoid excessively high concentrations of the base. |
| Loss During Extraction and Purification | - Perform multiple extractions of the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. - Be mindful of the product's polarity during column chromatography to prevent premature elution or strong retention on the stationary phase. |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of the reactants if necessary. |
| Formation of Byproducts | - The formation of byproducts can occur, but these can often be removed by column chromatography on silica gel.[1] - Careful selection of the mobile phase for chromatography is crucial for good separation. |
| Residual Solvent | - After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents from the extraction or chromatography steps. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
DL-α-amino-γ-butyrolactone hydrobromide
-
Butanoyl chloride
-
Sodium bicarbonate
-
Dichloromethane
-
Water (deionized)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve DL-α-amino-γ-butyrolactone hydrobromide and sodium bicarbonate in water in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add dichloromethane to the flask.
-
While stirring vigorously, add butanoyl chloride dropwise to the biphasic mixture.
-
Continue stirring at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for low purity issues.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Validation & Comparative
Cross-Reactivity of N-Butanoyl-DL-homoserine Lactone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of quorum sensing (QS) molecules is paramount. This guide provides an objective comparison of the cross-reactivity of N-Butanoyl-DL-homoserine lactone (C4-HSL) with various acyl-homoserine lactone (AHL) receptors, supported by available experimental data.
This compound (C4-HSL) is a key signaling molecule in the quorum sensing network of the opportunistic pathogen Pseudomonas aeruginosa. It is the cognate ligand for the RhlR receptor, playing a crucial role in regulating virulence factors and biofilm formation.[1][2] However, the potential for C4-HSL to interact with other non-cognate AHL receptors, a phenomenon known as cross-reactivity, is of significant interest for understanding interspecies communication and for the development of targeted QS inhibitors.
Quantitative Comparison of C4-HSL Cross-Reactivity with AHL Receptors
The following table summarizes the known cross-reactivity of C4-HSL with several well-characterized AHL receptors. The data is primarily derived from heterologous reporter assays in Escherichia coli.
| Receptor | Cognate Ligand | Organism | C4-HSL Activity | EC50 (µM) | Reference |
| RhlR | C4-HSL | Pseudomonas aeruginosa | Agonist | ~1-10 | [3] |
| LasR | 3-oxo-C12-HSL | Pseudomonas aeruginosa | No significant activation | >10 (qualitative) | [4] |
| QscR | 3-oxo-C12-HSL | Pseudomonas aeruginosa | No activation | Not reported | [5] |
| LuxR | 3-oxo-C6-HSL | Vibrio fischeri | No response | >1 (qualitative) | [3] |
| TraR | 3-oxo-C8-HSL | Agrobacterium tumefaciens | Data not available | Not reported | |
| CviR | C6-HSL to C8-HSL | Chromobacterium violaceum | Responsive | Not specified | [6] |
Signaling Pathways and Experimental Workflow
To investigate the cross-reactivity of C4-HSL, a common experimental approach involves the use of engineered reporter strains, typically in E. coli. These strains are designed to express a specific AHL receptor and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a promoter that is activated by the ligand-bound receptor.
The workflow for a typical cross-reactivity assay is outlined below. This process allows for the quantification of receptor activation in response to C4-HSL.
Detailed Experimental Protocols
The following is a synthesized protocol for a β-galactosidase-based reporter assay to determine the cross-reactivity of C4-HSL with a given AHL receptor.
1. Preparation of Reporter Strain Culture:
-
Inoculate a single colony of the E. coli reporter strain (containing the plasmid with the AHL receptor gene and the corresponding promoter-lacZ fusion) into 5 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotics.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.3-0.5 (early to mid-logarithmic phase).
2. AHL Induction:
-
Prepare a serial dilution of this compound (C4-HSL) in a suitable solvent (e.g., DMSO or acidified ethyl acetate).
-
In a 96-well microplate, add a fixed volume of the diluted C4-HSL to triplicate wells. Include a solvent-only control.
-
Add a fixed volume of the prepared reporter strain culture to each well.
-
As a positive control, use the cognate AHL for the specific receptor being tested.
-
Incubate the microplate at 30°C or 37°C for a defined period (e.g., 2-6 hours) with gentle shaking.
3. β-Galactosidase Assay (ONPG-based):
-
After the incubation period, measure the OD600 of each well to determine cell density.
-
To lyse the cells, add a small volume of a lysis buffer (e.g., PopCulture® Reagent) or perform a freeze-thaw cycle.
-
Prepare the assay buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Add the ONPG-containing assay buffer to each well and incubate at 37°C.
-
Monitor the development of a yellow color.
-
Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate.
-
Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering from cell debris).
4. Data Analysis:
-
Calculate the β-galactosidase activity using the Miller equation: Units = 1000 * [ (A420 - 1.75 * A550) ] / [ (t) * (v) * (OD600) ] where t = reaction time in minutes, and v = volume of culture used in mL.
-
Plot the β-galactosidase activity against the concentration of C4-HSL.
-
Determine the EC50 value (the concentration of C4-HSL that elicits a half-maximal response) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Discussion of Cross-Reactivity Findings
The available data suggests that C4-HSL exhibits a high degree of specificity for its cognate receptor, RhlR. Its cross-reactivity with other tested LuxR-type receptors from different bacterial species appears to be limited.
-
LasR (P. aeruginosa) : Qualitative data from iGEM indicates no significant activation of the LasR receptor by C4-HSL at a concentration of 10 µM. This is consistent with the hierarchical organization of the quorum sensing system in P. aeruginosa, where the LasR system, responding to the long-chain 3-oxo-C12-HSL, generally controls the expression of the RhlR system.
-
QscR (P. aeruginosa) : Studies have shown that the orphan receptor QscR is not activated by C4-HSL.[5] QscR primarily responds to 3-oxo-C12-HSL and other long-chain AHLs.
-
LuxR (V. fischeri) : While one iGEM report showed some cross-reactivity of C4-HSL with the LuxR/Plux system, another study using wild-type LuxR reported no response to C4-HSL at concentrations up to 1 µM.[3][4] This discrepancy may arise from differences in the specific reporter constructs or experimental conditions used.
Conclusion
This compound (C4-HSL) demonstrates a high degree of selectivity for its cognate receptor, RhlR. While it can activate the CviR receptor, which has a broader ligand specificity, its ability to activate other tested AHL receptors such as LasR, QscR, and LuxR is minimal to non-existent under the reported experimental conditions. This high specificity is crucial for the fidelity of the Rhl quorum sensing system in P. aeruginosa. For drug development professionals, this suggests that targeting the RhlR-C4-HSL interaction may offer a selective approach to modulating P. aeruginosa virulence with a lower likelihood of off-target effects on the quorum sensing systems of other bacteria. Further quantitative studies are warranted to determine the precise EC50 values of C4-HSL for a wider range of AHL receptors to build a more comprehensive cross-reactivity profile.
References
- 1. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. Potent and Selective Modulation of the RhlR Quorum Sensing Receptor using Non-Native Ligands – An Emerging Target for Virulence Control in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Butanoyl-DL-homoserine Lactone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quorum sensing (QS) activity of N-Butanoyl-DL-homoserine lactone (C4-HSL) and its synthetic analogs. The structure-activity relationship (SAR) is explored through quantitative data from reporter gene assays and biofilm inhibition studies, offering insights for the rational design of novel QS modulators. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this field.
Introduction to C4-HSL and Quorum Sensing
This compound (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C4-HSL plays a crucial role in regulating the expression of virulence factors and biofilm formation.[1] The core structure of C4-HSL consists of a butyryl acyl chain attached to a homoserine lactone ring. The interaction of C4-HSL with its cognate receptor, RhlR, triggers a signaling cascade that leads to the coordinated expression of target genes. Understanding the structure-activity relationship of C4-HSL is paramount for the development of novel anti-virulence strategies that disrupt bacterial communication.
Comparative Analysis of C4-HSL and its Analogs
The biological activity of C4-HSL analogs is highly dependent on their structural features. Modifications to the acyl chain, the lactone ring, and the amide linkage can significantly impact their ability to activate or inhibit the RhlR receptor and subsequently affect QS-mediated processes like biofilm formation.
Quorum Sensing Activity (RhlR Activation)
The potency of C4-HSL analogs as RhlR activators is typically evaluated using reporter gene assays, where the expression of a reporter gene (e.g., lacZ) is under the control of a RhlR-regulated promoter. The half-maximal effective concentration (EC50) is a key metric for comparing the agonistic activity of different compounds.
Table 1: Quorum Sensing Agonist and Antagonist Activity of C4-HSL and Selected Analogs
| Compound | Modification | Target | Activity | EC50 / IC50 (µM) | Reference |
| C4-HSL (BHL) | (Native Ligand) | RhlR | Agonist | ~1 | [2] |
| 3-oxo-C6-d-HCTL | 3-oxo acyl chain, d-thiolactone ring | RhlI | Activator | 1506 ± 110 | [1] |
| 3-oxo-C8-d-HCTL | 3-oxo acyl chain, d-thiolactone ring | RhlI | Activator | 855 ± 74 | [1] |
| 3-oxo-C10-d-HCTL | 3-oxo acyl chain, d-thiolactone ring | RhlI | Activator | 57 ± 23 | [1] |
| C12-l-HCTL | C12 acyl chain, l-thiolactone ring | RhlI | Inhibitor | 387 ± 89 | [1] |
| 3-oxo-C12-l-HCTL | 3-oxo-C12 acyl chain, l-thiolactone ring | RhlI | Inhibitor | 621 ± 50 | [1] |
| 3-oxo-C8-d-HSL | 3-oxo-C8 acyl chain, d-lactone ring | RhlI | Inhibitor | 282 ± 34 | [1] |
| C12-d-HCTL | C12 acyl chain, d-thiolactone ring | RhlI | Inhibitor | 11 ± 1 | [1] |
HCTL: Homocysteine Thiolactone; HSL: Homoserine Lactone
Biofilm Inhibition
The ability of C4-HSL analogs to interfere with biofilm formation is a critical measure of their potential as anti-virulence agents. The crystal violet assay is a common method to quantify biofilm biomass, and the half-maximal inhibitory concentration (IC50) is used to compare the inhibitory efficacy of different compounds.
Table 2: Biofilm Inhibition by C4-HSL Analogs in Pseudomonas aeruginosa
| Compound | Modification | Biofilm Inhibition (%) at 200 µM | Reference |
| Compound 3 | Phenylacetyl group at C2 of acyl chain | ~65% | |
| Compound 10 | 2-(4-bromophenyl)butanamide acyl chain | >60% |
Experimental Protocols
Reporter Gene Assay for Quorum Sensing Activity
This protocol is adapted from cell-based reporter gene assays used to evaluate RhlR agonism and antagonism.[2]
a. Materials:
-
E. coli reporter strain (e.g., JLD271 harboring a β-galactosidase reporter for RhlR)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
Test compounds (C4-HSL and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Plate reader for measuring β-galactosidase activity (e.g., using ONPG or a chemiluminescent substrate)
b. Procedure:
-
Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.
-
The following day, dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (C4-HSL) and a negative control (solvent only).
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the cell density (OD600) of each well.
-
Lyse the cells (e.g., using a lysis buffer or freeze-thaw cycles).
-
Add the β-galactosidase substrate (e.g., ONPG) and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm for ONPG).
-
Normalize the β-galactosidase activity to the cell density (Miller Units).
-
Plot the normalized activity against the compound concentration to determine the EC50 or IC50 values.
Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation.
a. Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottomed microtiter plates
-
Test compounds
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader for measuring absorbance at ~570-595 nm
b. Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the overnight culture in fresh medium to a starting OD600 of ~0.05.
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a positive control (no compound) and a negative control (medium only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells with water until the wash water is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized dye at 570-595 nm.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
Signaling Pathway and Experimental Workflow Diagrams
RhlR-Mediated Quorum Sensing Pathway in P. aeruginosa
Caption: RhlR-mediated quorum sensing pathway in P. aeruginosa.
Experimental Workflow for Screening C4-HSL Analogs
Caption: Workflow for screening and evaluating C4-HSL analogs.
References
Specificity of the N-Butanoyl-DL-homoserine Lactone Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-Butanoyl-DL-homoserine lactone (C4-HSL) signaling pathway with other alternatives, supported by experimental data. We delve into the specificity of this crucial bacterial communication system, offering insights for researchers in microbiology and professionals in drug development targeting quorum sensing.
Introduction to C4-HSL Signaling
This compound (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] This system, primarily mediated by the transcriptional regulator RhlR, allows bacteria to coordinate gene expression with population density, controlling virulence, biofilm formation, and other collective behaviors.[1][4] The specificity of the C4-HSL/RhlR pathway is critical for preventing signal interference from other cohabiting bacteria and for the precise timing of gene expression.
The C4-HSL signaling pathway is part of a larger, hierarchical QS network in P. aeruginosa. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signal, often regulates the rhl system.[2][4][5] The RhlI synthase is responsible for producing C4-HSL, which then binds to and activates its cognate receptor, RhlR.[1][2][5] This complex then modulates the transcription of target genes.
Comparative Analysis of C4-HSL Specificity
The specificity of the C4-HSL pathway is not absolute and is a subject of extensive research. It is primarily determined by the molecular recognition between C4-HSL and the RhlR receptor. The length and modification of the acyl side chain of the homoserine lactone molecule are critical determinants of binding affinity and subsequent activation of the receptor.[2][6]
Data Summary: C4-HSL vs. Other Acyl-Homoserine Lactones (AHLs)
The following table summarizes experimental data comparing the activity of C4-HSL with other AHLs in activating the RhlR receptor. The data is compiled from various studies employing reporter gene assays.
| Signaling Molecule | Acyl Chain Length | 3-oxo Substitution | Relative Agonist Activity for RhlR (Compared to C4-HSL) | Concentration for Half-Maximal Activation (EC50) | Notes |
| This compound (C4-HSL) | C4 | No | 100% | ~1 µM | Cognate ligand for RhlR.[6] |
| N-Hexanoyl-DL-homoserine lactone (C6-HSL) | C6 | No | Variable, generally lower than C4-HSL | Higher than C4-HSL | Can act as a weak agonist or antagonist depending on the system.[7] |
| N-Octanoyl-DL-homoserine lactone (C8-HSL) | C8 | No | Low to negligible | Significantly higher than C4-HSL | Generally considered a poor activator of RhlR.[7] |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | Yes | Variable | Higher than C4-HSL | Can exhibit some cross-reactivity. |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 | Yes | Negligible agonist activity for RhlR | Not applicable | Cognate ligand for LasR; does not significantly activate RhlR.[8] |
Note: The exact values for relative activity and EC50 can vary depending on the specific experimental setup, reporter strain, and conditions used.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments cited in this guide are provided below.
Reporter Gene Assay for RhlR Activation
This assay is widely used to quantify the ability of C4-HSL and its analogs to activate the RhlR receptor.
Objective: To measure the transcriptional activation of a reporter gene under the control of an RhlR-dependent promoter in the presence of different AHLs.
Materials:
-
E. coli or P. aeruginosa reporter strain carrying a plasmid with the rhlA or a synthetic RhlR-responsive promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luminescence).
-
Luria-Bertani (LB) medium.
-
AHLs to be tested (C4-HSL, C6-HSL, etc.), dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Microplate reader for measuring absorbance or luminescence.
Procedure:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB medium.
-
Dispense the diluted culture into a 96-well microplate.
-
Add the test AHLs to the wells at a range of final concentrations. Include a solvent-only control.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).
-
Measure the reporter gene expression. For a β-galactosidase assay, measure the absorbance after adding a substrate like ONPG. For a luminescence assay, measure the light output.
-
Normalize the reporter activity to cell density (OD600).
-
Plot the reporter activity against the AHL concentration to determine the EC50 value.
In Vitro Binding Assay (Fluorescence Quenching)
This biophysical method directly measures the binding affinity between RhlR and various AHLs.
Objective: To determine the dissociation constant (Kd) for the interaction of RhlR with different AHLs.
Materials:
-
Purified RhlR protein.
-
Fluorescence spectrophotometer.
-
Buffer solution (e.g., Tris-HCl with NaCl).
-
AHLs to be tested.
Procedure:
-
Prepare a solution of purified RhlR in the buffer.
-
Record the intrinsic tryptophan fluorescence emission spectrum of the RhlR solution (excitation typically around 280-295 nm, emission scan from 300-400 nm).
-
Titrate the RhlR solution with increasing concentrations of the test AHL.
-
After each addition of AHL, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
The binding of the AHL to RhlR will typically cause a quenching (decrease) of the tryptophan fluorescence intensity.
-
Plot the change in fluorescence intensity against the AHL concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
Visualizing the C4-HSL Signaling Pathway and Specificity
The following diagrams, generated using Graphviz, illustrate the C4-HSL signaling pathway and the concept of its specificity.
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 5. Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different N -acyl-serine lactone signaling molecules on the performance of anaerobic granular sludge - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07885B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of N-Butanoyl-DL-homoserine Lactone in Pseudomonas vs. Burkholderia
A Deep Dive into Quorum Sensing Signals Reveals Divergent Strategies in Two Clinically Relevant Bacterial Genera
N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key quorum-sensing signal molecule that orchestrates collective behaviors in a variety of Gram-negative bacteria. This guide provides a comparative analysis of the role and regulation of C4-HSL in two significant opportunistic pathogens: Pseudomonas aeruginosa and members of the Burkholderia genus. While both can be found in similar environments and even co-infect individuals, their reliance on and production of C4-HSL showcases distinct evolutionary strategies in their chemical communication networks. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand and target these complex regulatory systems.
Executive Summary
In Pseudomonas aeruginosa, C4-HSL is a well-established, primary signaling molecule produced by the RhlI synthase and recognized by the transcriptional regulator RhlR. The RhlI/R system is intricately linked with another quorum-sensing circuit, the LasI/R system, forming a hierarchical regulatory cascade that governs the expression of a wide array of virulence factors and is crucial for biofilm maturation.
Conversely, in the Burkholderia genus, particularly within the Burkholderia cepacia complex (Bcc), C4-HSL is not a predominant signaling molecule. The primary acyl-homoserine lactone (AHL) produced is typically N-octanoyl-L-homoserine lactone (C8-HSL), synthesized by the CepI/R system. While some Burkholderia species possess multiple LuxI/R-type systems and can respond to C4-HSL produced by co-habiting bacteria like P. aeruginosa, endogenous production of C4-HSL is generally not detected or is present at very low levels. This highlights a key difference in their quorum-sensing architecture, with Burkholderia often featuring more complex and diverse signaling networks.
Quantitative Data Comparison
The following tables summarize the quantitative data available on C4-HSL production and the key components of the cognate signaling systems in Pseudomonas aeruginosa and representative Burkholderia species.
Table 1: this compound (C4-HSL) Production
| Feature | Pseudomonas aeruginosa | Burkholderia spp. |
| Primary AHL(s) | 3-oxo-C12-HSL, C4-HSL | C8-HSL, C6-HSL, C10-HSL |
| C4-HSL Synthase | RhlI[1] | Generally not a primary synthase; some orphan LuxI homologs exist. |
| C4-HSL Receptor | RhlR[2] | Can be recognized by some orphan LuxR homologs, enabling interspecies cross-talk.[2] |
| Reported C4-HSL Concentration | Can reach low micromolar (µM) concentrations in culture. | Not typically detected or present at very low (nanomolar) concentrations. |
Table 2: Key LuxI/R Homologs and Their Functions
| Genus | LuxI Homolog | Signal Molecule(s) | LuxR Homolog | Key Regulated Phenotypes |
| Pseudomonas aeruginosa | RhlI | C4-HSL | RhlR | Biofilm formation, virulence factor production (e.g., elastase, pyocyanin), swarming motility.[3] |
| LasI | 3-oxo-C12-HSL | LasR | Hierarchical regulation of the Rhl system, virulence factors.[1] | |
| Burkholderia cepacia complex | CepI | C8-HSL, C6-HSL | CepR | Virulence factor production, biofilm formation, swarming motility.[4][5][6] |
| Burkholderia vietnamiensis | BviI | C10-HSL | BviR | Not fully elucidated, contributes to the complex QS network.[7] |
Signaling Pathways and Regulatory Networks
The signaling pathways involving C4-HSL in Pseudomonas aeruginosa are well-defined and operate in a hierarchical fashion. In contrast, Burkholderia species exhibit more intricate and varied quorum-sensing circuits.
Pseudomonas aeruginosa C4-HSL Signaling Pathway
In P. aeruginosa, the las and rhl quorum-sensing systems are interconnected. The LasR-3-oxo-C12-HSL complex activates the transcription of the rhlR and rhlI genes. RhlI then synthesizes C4-HSL. As the bacterial population density increases, C4-HSL accumulates and binds to RhlR, which in turn activates the transcription of target genes responsible for virulence and biofilm formation.
Burkholderia Quorum Sensing Network
The quorum-sensing networks in Burkholderia are more complex and less conserved across the genus compared to P. aeruginosa. The CepI/R system, producing C8-HSL and C6-HSL, is the most common. However, many species have additional LuxI/R pairs and orphan regulators, leading to a complex web of interactions and the potential for interspecies communication. While direct C4-HSL synthesis is not a prominent feature, the presence of multiple receptors allows some Burkholderia strains to "eavesdrop" on and respond to C4-HSL from P. aeruginosa.
Experimental Protocols
Accurate quantification of C4-HSL is critical for comparative studies. Below are detailed methodologies for two common approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a bioassay using the reporter strain Chromobacterium violaceum CV026.
Quantification of C4-HSL by LC-MS/MS
This method offers high specificity and sensitivity for the absolute quantification of C4-HSL.
1. Sample Preparation (from bacterial culture supernatant):
-
Grow bacterial cultures to the desired cell density (e.g., stationary phase).
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Perform a liquid-liquid extraction of the supernatant, typically twice with an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for C4-HSL should be monitored (e.g., m/z 172.1 -> 102.1).
-
Quantification: Generate a standard curve using synthetic C4-HSL of known concentrations prepared in the same matrix as the samples to account for matrix effects.
Bioassay for C4-HSL using Chromobacterium violaceum CV026
This bioassay provides a semi-quantitative or quantitative estimation of short-chain AHLs, including C4-HSL, based on the induction of violacein pigment production in the reporter strain C. violaceum CV026.[8]
1. Preparation of Reporter Strain:
-
Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.
2. Plate-Based Assay (Qualitative/Semi-quantitative):
-
Prepare LB agar plates.
-
Spread a lawn of the overnight culture of C. violaceum CV026 on the agar surface.
-
Spot a known volume of the bacterial extract or sterile supernatant onto the lawn.
-
Incubate the plates at 30°C for 24-48 hours.
-
The presence of C4-HSL will induce a purple zone around the spot, and the diameter of this zone can be correlated to the concentration.
3. Broth-Based Assay (Quantitative):
-
Prepare a serial dilution of the bacterial extract and a standard curve of synthetic C4-HSL.
-
In a 96-well plate, add a fixed volume of an overnight culture of C. violaceum CV026 to each well containing the diluted extracts or standards.
-
Incubate the plate at 30°C for 24 hours.
-
Quantify the violacein production by lysing the cells (e.g., with SDS) and measuring the absorbance of the supernatant at a specific wavelength (around 585 nm).
-
Calculate the concentration of C4-HSL in the samples by comparing the absorbance values to the standard curve.
Conclusion
The comparative analysis of this compound in Pseudomonas aeruginosa and Burkholderia reveals fundamental differences in their quorum-sensing strategies. In P. aeruginosa, C4-HSL is a central signaling molecule within a well-defined hierarchical regulatory network. In contrast, the Burkholderia genus primarily utilizes other AHLs, such as C8-HSL, and exhibits more complex and diverse quorum-sensing circuits. While Burkholderia may not be a significant producer of C4-HSL, its ability to recognize this molecule highlights the importance of interspecies communication in polymicrobial environments. Understanding these distinct approaches to chemical signaling is crucial for the development of targeted anti-virulence strategies against these important opportunistic pathogens. For drug development professionals, this suggests that while a C4-HSL-based inhibitor might be effective against P. aeruginosa, a broader spectrum approach targeting multiple AHLs or conserved components of the LuxR family may be necessary for combating Burkholderia infections.
References
- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of quorum-sensing-regulated genes of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum-Sensing Signals and Quorum-Sensing Genes in Burkholderia vietnamiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Efficacy and In Vitro Assays of N-Butanoyl-DL-homoserine lactone (C4-HSL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and in vitro assay results for N-Butanoyl-DL-homoserine lactone (C4-HSL), a key quorum-sensing signaling molecule in Gram-negative bacteria. While extensive in vitro data highlights its role in regulating virulence and biofilm formation, direct in vivo efficacy studies in mammalian models remain limited. This guide synthesizes the available experimental data to offer a clear perspective on the current state of C4-HSL research.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the quantitative data from various experimental setups to facilitate a clear comparison between the in vitro and in vivo findings for C4-HSL.
Table 1: Summary of Quantitative Data for In Vitro Assays
| Assay Type | Organism/System | Key Findings | Reference |
| Biofilm Inhibition | Pseudomonas aeruginosa PT5 | A rhlI mutant (deficient in C4-HSL) produced 70% less biofilm compared to the wild-type.[1] | |
| Biofilm Inhibition | Pseudomonas aeruginosa PAO-BI | Wild-type strain with reduced C4-HSL secretion produced 40% less biofilm than a high C4-HSL producing wild-type.[1] | |
| Biofilm Restoration | Pseudomonas aeruginosarhlI mutant | Biofilm formation was restored by the addition of exogenous C4-HSL.[1] | |
| Cell-Free Detection | Agrobacterium tumefaciens lysate | Assay detection limits for C4-HSL ranged from approximately 100 nM to 300 nM.[2][3] |
Table 2: Summary of Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Key Findings | Reference |
| Detection in Infection | Citrobacter rodentium-infected mice | High concentrations of C4-HSL were detected in the cecal contents (70.8 ± 20.0 ng/g) and sera of infected mice, but was undetectable in uninfected mice.[4] | |
| Virulence Contribution | Chronic P. aeruginosa lung infection in mice | Mutations in the rhlI gene (C4-HSL synthase) resulted in milder lung infections. | |
| Detection in Clinical Samples | Sputum from Cystic Fibrosis patients | C4-HSL was detected at concentrations up to approximately 5 nM.[5] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams illustrate the C4-HSL signaling pathway and a typical in vitro experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Biofilm Inhibition Assay
This protocol is a generalized procedure for assessing the impact of C4-HSL on biofilm formation.
-
Bacterial Culture Preparation: Pseudomonas aeruginosa strains are grown overnight in a suitable medium such as Luria-Bertani (LB) broth at 37°C with agitation.[6]
-
Inoculation: The overnight culture is diluted (e.g., 1:100) into fresh medium. 100-200 µL of the diluted culture is added to the wells of a 96-well microtiter plate.[7]
-
Treatment: Test compounds, including C4-HSL or potential inhibitors, are added to the designated wells at various concentrations. Control wells with no added compound are also prepared.
-
Incubation: The plate is incubated statically at 37°C for 24 to 72 hours to allow for biofilm formation.[6]
-
Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer, such as phosphate-buffered saline (PBS) or saline solution (0.9% NaCl).[6][7]
-
Staining: The remaining biofilms are stained with 125 µL of a 0.1% crystal violet solution for 10-15 minutes at room temperature.[7]
-
Final Wash and Solubilization: The excess stain is washed away with water. The plate is allowed to dry, and the crystal violet bound to the biofilm is solubilized by adding 200 µL of 30% acetic acid to each well.[7]
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of 595 nm. The optical density (OD) is proportional to the amount of biofilm formed.[7]
In Vivo Detection of C4-HSL in a Mouse Infection Model
This protocol outlines the methodology used to detect the presence of C4-HSL in mice during a bacterial infection.
-
Animal Model: Specific pathogen-free mice are used for the infection studies.
-
Infection: Mice are orally inoculated with a pathogenic bacterial strain known to produce C4-HSL, such as Citrobacter rodentium. A control group of mice remains uninfected.
-
Sample Collection: At a predetermined time post-infection, mice are euthanized. Cecal contents and blood (for serum) are collected.
-
Extraction of AHLs: The collected samples are processed to extract acyl-homoserine lactones. This typically involves homogenization followed by liquid-liquid extraction with a solvent like acidified ethyl acetate.
-
Quantification by UPLC-MS/MS: The extracted samples are analyzed using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This highly sensitive technique allows for the separation and quantification of specific AHLs, including C4-HSL, based on their mass-to-charge ratio.[4]
-
Data Analysis: The concentration of C4-HSL in the samples from infected mice is compared to that in the uninfected control group.
Conclusion
The available evidence strongly supports the critical role of this compound in bacterial communication, virulence factor expression, and biofilm formation, as demonstrated by a wealth of in vitro data. Assays consistently show that the absence of C4-HSL significantly impairs biofilm development in Pseudomonas aeruginosa. However, the translation of these findings into quantifiable in vivo efficacy remains an area of active research. While studies have confirmed the presence of C4-HSL in infected mammalian hosts, demonstrating its clinical relevance, there is a notable gap in studies that directly assess the therapeutic efficacy of targeting C4-HSL signaling in animal models of infection. Future research should focus on bridging this gap to validate C4-HSL as a viable target for novel anti-infective strategies.
References
- 1. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. static.igem.org [static.igem.org]
The Silent Conversation: Evaluating the Cross-Talk of N-Butanoyl-DL-homoserine Lactone with Diverse Signaling Systems
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in the intricate world of bacterial communication, primarily known for its role in the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. However, the influence of this small molecule extends far beyond intraspecies chatter, engaging in a complex "cross-talk" with other bacterial signaling networks and even influencing the cellular machinery of its eukaryotic hosts. This guide provides an objective comparison of C4-HSL's interactions with various signaling systems, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying pathways and workflows.
Intraspecies Cross-Talk: The Pseudomonas aeruginosa Quorum-Sensing Network
In P. aeruginosa, C4-HSL is a central component of the hierarchical QS network, which also includes the las and pqs systems. The interplay between these systems allows the bacterial population to coordinate the expression of virulence factors and biofilm formation in a cell-density-dependent manner.
The las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its cognate receptor LasR, sits at the top of this hierarchy. The LasR/3-oxo-C12-HSL complex directly activates the expression of the rhlR and rhlI genes, which are responsible for producing the C4-HSL receptor (RhlR) and synthase (RhlI), respectively.[1] This hierarchical activation ensures a temporal and coordinated expression of genes controlled by each system.
The pqs system, which utilizes the Pseudomonas quinolone signal (PQS), is also intricately linked with the rhl system. PqsE, an enzyme in the PQS biosynthesis pathway, has been shown to interact with RhlR, modulating its activity and influencing the expression of RhlR-dependent genes.[1] This highlights a multi-layered regulatory network where different signaling molecules converge to fine-tune gene expression.
Quantitative Comparison of C4-HSL and 3-oxo-C12-HSL in P. aeruginosa QS
The following table summarizes the concentrations of C4-HSL and 3-oxo-C12-HSL produced by P. aeruginosa and their relative activity in activating QS-dependent reporters.
| Parameter | C4-HSL | 3-oxo-C12-HSL | Reference |
| Typical Concentration in P. aeruginosa culture | 8.3 µM - 30 µM | 1.5 µM - 10 µM | [2][3] |
| EC50 for RhlR activation | 9 - 120 µM (in E. coli) | - | [1] |
| Relative activation of LasR-dependent reporter | No significant activation | Strong activation (EC50 ~9 nM) |
Note: EC50 values can vary depending on the specific reporter strain and experimental conditions.
Inter-kingdom Cross-Talk: C4-HSL and Eukaryotic Host Cells
The conversation of C4-HSL is not limited to the bacterial world. This signaling molecule can diffuse across host cell membranes and interact with eukaryotic signaling pathways, a phenomenon known as inter-kingdom signaling. This cross-talk can significantly impact the host's immune response and cellular functions.
Studies have shown that while 3-oxo-C12-HSL often elicits a potent inflammatory response in host cells, C4-HSL generally does not.[4] For instance, 3-oxo-C12-HSL has been shown to induce the production of pro-inflammatory cytokines like IL-8 through the activation of NF-κB and MAPK pathways, while C4-HSL does not exhibit the same effect.[5] This differential response highlights the specificity of host cell recognition of different acyl-homoserine lactones.
The following table summarizes the observed effects of C4-HSL and 3-oxo-C12-HSL on eukaryotic cells.
| Host Cell Response | C4-HSL | 3-oxo-C12-HSL | Reference |
| Induction of IL-8 in bronchial epithelial cells | No significant induction | Induces IL-8 production | [4] |
| Apoptosis in mammalian cells | No significant induction | Induces apoptosis | [5] |
| Modulation of NF-κB signaling | Limited to no effect | Can inhibit or activate depending on context | [4][5] |
| Activation of MAPK signaling | Limited to no effect | Can activate MAPK pathways | [5] |
Experimental Protocols
Whole-Cell Biosensor Assay for AHL Quantification
This protocol describes a common method for detecting and quantifying the activity of AHLs like C4-HSL using a bacterial biosensor strain. These strains are typically engineered to produce a measurable signal (e.g., light, color) in the presence of specific AHLs.
Materials:
-
AHL biosensor strain (e.g., E. coli JM109 with pSB536 for C4-HSL)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Microplate reader (for luminescence or absorbance measurement)
-
Synthetic C4-HSL standard
-
Samples containing unknown concentrations of C4-HSL (e.g., bacterial culture supernatants)
Procedure:
-
Prepare an overnight culture of the biosensor strain in LB medium with the appropriate antibiotics at 30°C with shaking.
-
Inoculate fresh LB medium with the overnight culture (e.g., 1:100 dilution) and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Prepare a standard curve by making serial dilutions of the synthetic C4-HSL in fresh LB medium.
-
In a 96-well microplate, add a fixed volume of the biosensor culture to each well.
-
Add different concentrations of the C4-HSL standard and the unknown samples to the wells. Include a negative control with no added AHL.
-
Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for a specific period (e.g., 4-6 hours).
-
Measure the output signal (e.g., luminescence or absorbance) using a microplate reader.
-
Plot the signal intensity against the known concentrations of the C4-HSL standard to generate a standard curve.
-
Determine the concentration of C4-HSL in the unknown samples by interpolating their signal intensity on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the change in expression of a target gene in response to C4-HSL treatment.
Materials:
-
Eukaryotic cells or bacteria of interest
-
C4-HSL
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for the target gene and a reference (housekeeping) gene
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and treat them with a specific concentration of C4-HSL for a defined period. Include an untreated control group.
-
RNA Extraction: Isolate total RNA from both treated and untreated cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target and reference genes in the treated and untreated samples.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the change in Ct between the treated and untreated samples (ΔΔCt = ΔCt_treated - ΔCt_untreated).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizing the Cross-Talk
Signaling Pathways
References
- 1. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-kingdom signaling: chemical language between bacteria and host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Gates: A Comparative Guide to the Membrane Permeability of N-Butanoyl-DL-homoserine lactone
For researchers, scientists, and professionals in drug development, understanding the transport of signaling molecules across cell membranes is paramount. This guide provides a comparative analysis of the uptake and diffusion of N-Butanoyl-DL-homoserine lactone (C4-HSL), a key quorum-sensing molecule in Gram-negative bacteria, across cellular membranes. We will explore its permeability in the context of other signaling molecules and provide detailed experimental protocols for measuring these phenomena.
This compound (C4-HSL) is a small, diffusible signaling molecule that plays a crucial role in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression with population density. Its ability to traverse cell membranes is fundamental to its function. Generally, it is accepted that small, uncharged molecules can passively diffuse across the lipid bilayer of cell membranes, and C4-HSL, with its relatively short acyl chain, is considered to follow this principle of free diffusion.
Comparative Analysis of Membrane Permeability
The efficiency of a signaling molecule is intrinsically linked to its ability to reach its target. In the case of intracellular receptors, this necessitates crossing the cell membrane. The permeability of N-acyl-homoserine lactones (AHLs) is largely influenced by the length of their acyl chain. Shorter-chain AHLs, such as C4-HSL, are generally considered to diffuse freely across bacterial cell membranes. Longer-chain AHLs, however, may exhibit more complex interactions with the membrane, with some studies suggesting the involvement of efflux pumps for their export.
| Molecule Class | Specific Molecule | Molecular Weight ( g/mol ) | Primary Transport Mechanism | Permeability Coefficient (cm/s) | Key Characteristics |
| N-Acyl Homoserine Lactone | This compound (C4-HSL) | 171.19 | Passive Diffusion | Not explicitly reported; general AHL diffusion rate ~0.05 s⁻¹[1] | Short acyl chain, considered freely diffusible across bacterial membranes.[2] |
| N-Acyl Homoserine Lactone | N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 297.4 | Passive Diffusion & Efflux Pumps | Not explicitly reported | Longer acyl chain, may require active transport for export in some bacteria. |
| Steroid Hormone | Testosterone | 288.42 | Passive Diffusion | ~1.5 x 10⁻⁴ (calculated for transfer from aqueous phase into hexane) | Lipophilic nature allows for rapid diffusion across cell membranes.[3][4] |
| Steroid Hormone | Progesterone | 314.46 | Passive Diffusion | ~2.1 x 10⁻⁴ (calculated for transfer from aqueous phase into hexane) | Readily crosses biomembranes due to its lipophilic properties.[3][4] |
| Second Messenger | Cyclic AMP (cAMP) | 329.2 | Generally membrane-impermeable | Very low | Requires specific transporters or channels to cross membranes; its diffusion can be restricted within cellular compartments.[2][5][6] |
| Neurotransmitter | Acetylcholine | 146.21 | Receptor-gated channels | Not applicable (does not passively diffuse) | Acts on extracellular receptors to open ion channels. |
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the context of C4-HSL's function and the methods to study its membrane transport, the following diagrams illustrate the quorum-sensing signaling pathway and a general experimental workflow for quantifying membrane interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of molecular transport across membranes. Below are protocols for key experiments used to investigate the uptake and diffusion of molecules like C4-HSL.
Protocol 1: Radiolabeling Assay for AHL Detection and Quantification
This method is highly sensitive for detecting and quantifying AHLs produced by bacteria.
Materials:
-
Bacterial culture of interest
-
¹⁴C-labeled methionine
-
Appropriate growth medium
-
Ethyl acetate (acidified)
-
Scintillation vials and cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Procedure:
-
Grow the bacterial strain in a suitable medium.
-
Introduce ¹⁴C-labeled methionine to the culture. The bacteria will incorporate the radiolabel into S-adenosylmethionine (SAM), a precursor for AHL synthesis.
-
Allow the culture to grow for a designated period (e.g., 24 hours) to allow for the production and accumulation of radiolabeled AHLs.
-
Extract the AHLs from the culture supernatant using acidified ethyl acetate.
-
Dry the extract and resuspend it in a solvent compatible with HPLC (e.g., 50% methanol in water).
-
Separate the extracted compounds using HPLC with a C18 reverse-phase column and a methanol-water gradient.
-
Collect fractions at regular intervals into scintillation vials.
-
Add scintillation cocktail to each fraction and measure the radioactivity using a scintillation counter.
-
Identify the AHLs based on their co-elution with known standards. The amount of radioactivity in the corresponding fractions provides a quantitative measure of the AHL produced.[3][4][7]
Protocol 2: Quartz Crystal Microbalance with Dissipation (QCM-D) for Membrane Interaction Analysis
QCM-D is a surface-sensitive technique that can monitor the binding and structural changes of molecules on a model cell membrane in real-time.
Materials:
-
QCM-D instrument and sensor crystals (e.g., SiO₂ coated)
-
Lipids for supported lipid bilayer (SLB) formation (e.g., POPC)
-
Buffer solution (e.g., HEPES or PBS)
-
Vesicle preparation equipment (e.g., sonicator or extruder)
-
Solution of this compound
Procedure:
-
Preparation of the Supported Lipid Bilayer (SLB):
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.
-
Clean the QCM-D sensor crystal according to the manufacturer's instructions.
-
Mount the sensor in the QCM-D flow module and establish a stable baseline with the buffer solution.
-
Introduce the SUV solution into the flow module. The vesicles will adsorb to the sensor surface and rupture to form a continuous lipid bilayer.
-
Rinse with buffer to remove any non-adsorbed vesicles. A successful SLB formation is indicated by a characteristic change in frequency (Δf) and dissipation (ΔD).
-
-
Interaction Measurement:
-
Once a stable SLB is formed, establish a new baseline with the buffer.
-
Introduce the this compound solution at a known concentration into the flow module.
-
Monitor the changes in Δf and ΔD in real-time. A decrease in frequency suggests mass uptake by the bilayer, while changes in dissipation provide information about the structural arrangement of the molecules within the membrane.
-
Rinse with buffer to observe the dissociation of the molecule from the bilayer.
-
-
Data Analysis:
-
The QCM-D data can be analyzed using appropriate models to quantify the mass of C4-HSL that has been taken up by the lipid bilayer and to infer the kinetics of its association and dissociation.
-
Protocol 3: Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Analysis
SFG is a nonlinear optical spectroscopy technique that is inherently surface-specific, making it ideal for studying the orientation and conformation of molecules at interfaces like a lipid bilayer.
Materials:
-
SFG spectrometer with tunable IR and fixed visible laser beams.
-
Substrate for lipid bilayer deposition (e.g., CaF₂ or SiO₂).
-
Lipids and equipment for Langmuir-Blodgett or vesicle fusion deposition.
-
Solution of the molecule of interest (e.g., deuterated C4-HSL for specific vibrational signatures).
Procedure:
-
Sample Preparation:
-
Prepare a lipid monolayer or bilayer on the substrate.
-
Mount the sample in the SFG spectrometer.
-
-
SFG Measurement:
-
Overlap the tunable IR and fixed visible laser beams at the sample interface.
-
Scan the IR frequency across the vibrational resonances of the molecule of interest.
-
Detect the emitted SFG signal at the sum of the IR and visible frequencies.
-
-
Data Interpretation:
-
The SFG spectrum reveals the vibrational modes of the molecules at the interface.
-
By analyzing the polarization of the incident and emitted light, the orientation of specific molecular groups can be determined.
-
Time-resolved SFG can be used to study the dynamics of molecular transport across the membrane.[8]
-
Conclusion
This compound is a critical signaling molecule whose function relies on its ability to diffuse across cell membranes. While direct quantitative comparisons of its permeability with a wide range of other signaling molecules are not extensively documented, its physicochemical properties strongly suggest a mechanism of free passive diffusion, particularly in bacterial systems. The experimental protocols outlined in this guide provide robust methods for further elucidating the specific kinetics and dynamics of its membrane transport. A deeper understanding of these processes is essential for the development of novel strategies to intercept bacterial communication and for the rational design of drugs with optimal membrane permeability.
References
- 1. Permeability of Lipid Bilayer Membranes to Organic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricted diffusion of a freely diffusible second messenger: mechanisms underlying compartmentalized cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free Diffusion of Steroid Hormones Across Biomembranes: A Simplex Search with Implicit Solvent Model Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free diffusion of steroid hormones across biomembranes: a simplex search with implicit solvent model calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods [mpip-mainz.mpg.de]
Validating Quorum Sensing Inhibitor Specificity for the RhlR Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quorum sensing inhibitors targeting the RhlR receptor of Pseudomonas aeruginosa. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of critical pathways and workflows.
The RhlR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) circuit, is a promising target for the development of novel anti-virulence therapies. RhlR, in conjunction with its cognate autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), controls the expression of a wide array of virulence factors, including pyocyanin, rhamnolipids, and elastase, as well as biofilm formation.[1][2] Inhibition of the RhlR signaling pathway offers a strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
This guide focuses on the critical aspect of validating the specificity of small molecule inhibitors for the RhlR receptor, a crucial step in the development of effective and targeted anti-QS therapeutics.
Comparative Performance of RhlR Inhibitors
The development of RhlR-specific inhibitors has led to the identification of several promising compounds. A key metric for evaluating the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. The following table summarizes the reported IC50 values for a selection of RhlR inhibitors, primarily determined using Escherichia coli-based reporter gene assays.
| Inhibitor Name | Chemical Class | IC50 (µM) | Reporter System | Reference |
| Ortho-vanillin | Benzaldehyde derivative | 151 | E. coli / rhlA-lacZ | [3] |
| Cinnamaldehyde | Benzaldehyde derivative | 437 | E. coli / lasI-lacZ | [3] |
| Salicylic acid | Benzaldehyde derivative | 1600 | E. coli / lasI-lacZ | [3] |
| Dichloro-substituted phenylacetyl analog (34) | Phenylacetyl analog | 3.4 | E. coli RhlR reporter | [4] |
| para-Iodo substituted phenoxyacetyl compound (38) | Phenoxyacetyl analog | 23.9 | P. aeruginosa reporter | [4] |
| N-decanoyl cyclopentylamide (42) | Acyl cyclopentylamide | 90 | P. aeruginosa / rhlA-lacZ | [4] |
| Alkynyl ketone (30) | Gingerol analog | Not specified | Cell-based reporter | [5] |
| Curvularin | Aromatic compound | ~3-30 | P. aeruginosa | [6] |
Note: The IC50 values presented are highly dependent on the specific assay conditions, including the reporter strain, the concentration of the native ligand (C4-HSL) used for competition, and the incubation time. Direct comparison between studies should be made with caution. The development of standardized assays is crucial for a more accurate comparative evaluation of RhlR inhibitors.
The RhlR Quorum Sensing Signaling Pathway
The RhlR-dependent quorum sensing system is a central regulatory network in P. aeruginosa. The pathway is initiated by the synthesis of the autoinducer C4-HSL by the enzyme RhlI. As the bacterial population density increases, C4-HSL accumulates. Upon reaching a threshold concentration, C4-HSL binds to the cytoplasmic RhlR protein. This binding event induces a conformational change in RhlR, leading to its dimerization and activation. The activated RhlR dimer then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby modulating their transcription. This leads to the production of various virulence factors and the formation of biofilms.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. pnas.org [pnas.org]
- 3. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. Frontiers | Curvularin Isolated From Phoma macrostoma Is an Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
N-Butanoyl-DL-homoserine lactone activity in Gram-positive versus Gram-negative bacteria.
A comparative guide on the differential activity of the quorum sensing molecule C4-HSL in Gram-positive and Gram-negative bacteria, supported by experimental data and detailed protocols.
N-Butanoyl-DL-homoserine lactone, commonly known as C4-HSL, is a small, diffusible signaling molecule central to bacterial communication. As a member of the N-acyl-homoserine lactone (AHL) family, it plays a pivotal role in quorum sensing (QS), a process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is crucial for processes ranging from biofilm formation to virulence. However, the activity and significance of C4-HSL diverge dramatically between Gram-negative and Gram-positive bacteria, reflecting fundamental differences in their signaling mechanisms and ecological interactions.
This guide provides an objective comparison of C4-HSL's role in these two major bacterial domains, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the underlying pathways.
Core Activity Comparison: Gram-Negative vs. Gram-Positive
The primary distinction lies in the function of C4-HSL: it is an endogenous signaling molecule for many Gram-negative species, whereas for Gram-positive bacteria, it is an external signal from competing organisms that they often seek to neutralize.
| Feature | Gram-Negative Bacteria | Gram-Positive Bacteria |
| Primary Role | Endogenous quorum sensing signal (autoinducer) | Primarily an external signal from competing bacteria |
| Mechanism | Binds to intracellular LuxR-type transcriptional regulators to control gene expression. | No native LuxR-type receptors; some species produce enzymes (lactonases, acylases) to degrade C4-HSL (Quorum Quenching).[1] |
| Key Processes | Regulation of virulence factors, biofilm formation, motility, and secondary metabolite production.[2][3][4] | Competitive inhibition of Gram-negative bacteria through signal degradation. |
| Example | Pseudomonas aeruginosa uses the RhlI/RhlR system with C4-HSL to control virulence.[5][6] | Bacillus species produce AiiA lactonase to hydrolyze the HSL ring of C4-HSL, disrupting P. aeruginosa QS. |
Activity in Gram-Negative Bacteria: Coordinated Group Behavior
In Gram-negative bacteria, C4-HSL is a cornerstone of intraspecies communication. The canonical mechanism involves a LuxI/LuxR-type quorum sensing circuit. A synthase enzyme, homologous to LuxI (e.g., RhlI in Pseudomonas aeruginosa), produces C4-HSL from cellular metabolites.[2][7] As the bacterial population grows, C4-HSL accumulates. Once a threshold concentration is reached, it diffuses into the cells and binds to its cognate cytoplasmic receptor, a transcriptional regulator homologous to LuxR (e.g., RhlR).[5][8] This C4-HSL-RhlR complex then binds to specific DNA sequences (lux boxes) to activate or repress the expression of target genes, leading to coordinated population-wide behaviors.[8]
The rhl system in P. aeruginosa is a classic example, where C4-HSL governs the production of virulence factors like pyocyanin, hydrogen cyanide, and rhamnolipids, and is critical for biofilm maturation.[2][6][9]
Quantitative Data: C4-HSL Activity in Pseudomonas aeruginosa
The following table summarizes quantitative data on the role of C4-HSL in P. aeruginosa, a well-studied Gram-negative pathogen.
| Parameter | Organism / Mutant | Condition | Observation | Reference |
| Biofilm Formation | P. aeruginosa PT454 (ΔrhlI, C4-HSL deficient) | Static biofilm model | Produces 70% less biofilm compared to wild-type. | [3][10] |
| Biofilm Restoration | P. aeruginosa PT454 (ΔrhlI) | Addition of exogenous C4-HSL | Biofilm formation is restored to wild-type levels. | [3][11] |
| Gene Expression | P. aeruginosa | 10 µM C4-HSL | Induces expression of virulence genes lasB and rhlA. | [9] |
| Rhamnolipid Production | P. aeruginosa | 50 µM C4-HSL | Induces the accumulation of rhamnolipids in the growth media. | [9] |
| Natural Production | Aeromonas caviae YL12 | 24-hour culture | C4-HSL is the predominantly produced AHL, with abundance increasing exponentially with cell density. | [12] |
Signaling Pathway in Gram-Negative Bacteria
Caption: The RhlI/RhlR quorum sensing circuit in P. aeruginosa.
Activity in Gram-Positive Bacteria: Signal Interference and Warfare
Gram-positive bacteria do not possess the genetic machinery (LuxI/RhlI synthases and LuxR/RhlR receptors) to produce or respond to C4-HSL for internal signaling.[2] Their native quorum sensing systems typically rely on secreted autoinducing peptides (AIPs).
However, they are not passive to the presence of C4-HSL in their environment. Many Gram-positive species have evolved sophisticated mechanisms to disrupt AHL-mediated signaling from their Gram-negative competitors. This process, known as "quorum quenching," involves the enzymatic degradation of C4-HSL, effectively silencing the communication of nearby Gram-negative populations.[1] This provides a significant competitive advantage, for instance by preventing the coordinated release of virulence factors or the formation of protective biofilms by Gram-negative rivals.
The primary enzymes involved are:
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive.
-
AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone core.
Quantitative Data: C4-HSL Degradation by Gram-Positive Bacteria
This table presents data on the efficiency of C4-HSL degradation by enzymes or extracts from Gram-positive bacteria.
| Source | Enzyme/Extract | C4-HSL Concentration | Degradation Efficiency | Reference |
| Gram-positive bacterial isolate | Cell Extract (1 mg/mL) | Not specified | 37.13% | [1] |
| Gram-positive bacterial isolate | Cell Extract (2 mg/mL) | Not specified | 55.36% | [1] |
| Gram-positive bacterial isolate | Cell Extract (3 mg/mL) | Not specified | 76.28% | [1] |
| Pseudomonas sp. D01 | Esterase EstD04 | p-nitrophenyl butyrate (C4) | High hydrolytic activity | [13] |
Interaction Diagram: Quorum Quenching
Caption: Gram-positive bacterium degrading C4-HSL via quenching enzymes.
Experimental Protocols
Reproducing and validating findings on C4-HSL activity relies on standardized experimental methods. Below are protocols for two key assays.
AHL Detection using a Biosensor Reporter Strain
This method uses a genetically engineered bacterium that produces a measurable output (e.g., color, light) in the presence of AHLs.
Principle: The biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136) contains a receptor for short-chain AHLs linked to a reporter gene (e.g., lacZ or violacein production genes). When C4-HSL is present, it activates the receptor, inducing reporter gene expression.[14][15]
Methodology:
-
Prepare Biosensor Plates: Grow an overnight culture of the biosensor strain (e.g., A136) in LB medium at 28°C. Mix 5 mL of this culture with 50 mL of molten LB agar (~45°C) containing a chromogenic substrate like X-Gal (final concentration 40 µg/mL). Pour this mixture into petri dishes and allow it to solidify.[14]
-
Sample Application: Aseptically place sterile filter paper discs (0.5 cm diameter) onto the agar surface. Alternatively, punch wells into the agar.
-
Inoculation: Pipette a known volume (e.g., 10-20 µL) of the test sample (e.g., bacterial culture supernatant, C4-HSL standard solution) onto the discs or into the wells.
-
Incubation: Incubate the plates overnight at 28°C.
-
Data Analysis: The presence of C4-HSL is indicated by a colored halo (e.g., blue for A136 with X-Gal) around the disc/well. The diameter of the halo is proportional to the concentration of C4-HSL and can be quantified by comparison to a standard curve of known C4-HSL concentrations.[15]
Biofilm Formation Quantification using Crystal Violet Assay
This assay measures the total biomass of a biofilm adhered to a surface.
Principle: Crystal violet is a basic dye that stains both live and dead cells as well as extracellular matrix components within the biofilm. The amount of bound dye is proportional to the total biofilm mass.[3]
Methodology:
-
Biofilm Growth: Inoculate bacterial cultures into the wells of a 96-well PVC or polystyrene microtiter plate. Include a sterile medium control. Incubate the plate under static conditions for a specified period (e.g., 24-72 hours) at the optimal growth temperature (e.g., 37°C for P. aeruginosa).
-
Wash: Carefully discard the culture medium and planktonic (free-floating) cells from each well. Gently wash the wells three times with distilled water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 100-125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the bound dye.
-
Quantification: Transfer the solubilized dye to a new flat-bottomed plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance values correspond to greater biofilm mass.[3][10]
Experimental Workflow Diagram
Caption: Workflows for biofilm quantification and AHL detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quorum Sensing Activity of Aeromonas Caviae Strain YL12, A Bacterium Isolated from Compost [mdpi.com]
- 13. Enzymatic Characterization of a Novel HSL Family IV Esterase EstD04 from Pseudomonas sp. D01 in Mealworm Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Test for AHL-Producing Strains [bio-protocol.org]
- 15. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
A comparative study of synthetic versus natural N-Butanoyl-DL-homoserine lactone.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetically produced and naturally derived N-Butanoyl-DL-homoserine lactone (C4-HSL), a key signaling molecule in bacterial quorum sensing. The following sections present a comparative analysis of their properties, experimental data, and the underlying biological pathways.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key differences and similarities between synthetic and natural C4-HSL based on currently available data.
Table 1: General Properties and Production
| Feature | Synthetic this compound | Natural N-Butanoyl-L-homoserine lactone |
| Source | Chemical Synthesis | Biosynthesis by bacteria (e.g., Pseudomonas aeruginosa) |
| Stereochemistry | Typically a racemic mixture (DL-form)[1][2] | Predominantly the L-enantiomer[3] |
| Purity | High purity achievable (>95%), dependent on synthesis and purification | Purity can vary depending on the extraction and purification process |
| Cost-Effectiveness | Generally more cost-effective for large-scale production | Can be more expensive due to complex extraction and purification |
| Typical Use | Research on quorum sensing, screening for inhibitors/agonists | Reference standard, studies on natural bacterial communication |
Table 2: Biological Activity and Performance
| Parameter | Synthetic this compound | Natural N-Butanoyl-L-homoserine lactone |
| Receptor Binding | The L-enantiomer in the racemic mixture binds to the cognate receptor (e.g., RhlR)[4] | The L-enantiomer is the natural ligand and binds to the receptor[3][4] |
| Biological Activity | The D-enantiomer is generally considered biologically inactive, potentially leading to half the specific activity of the pure L-form. | Considered the fully active form in biological systems. |
| Quorum Sensing Induction | Induces quorum sensing-regulated gene expression.[5] | The primary inducer of the RhlI/RhlR quorum sensing system.[4][6] |
| Biofilm Formation | Can influence biofilm formation in relevant bacterial strains.[1][5] | A key regulator of biofilm development in bacteria like P. aeruginosa.[7] |
| Stability | Stability is pH and temperature-dependent, with the lactone ring susceptible to hydrolysis at alkaline pH.[8] | Similar stability profile to the synthetic version, as it is the same molecule.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of synthetic and natural C4-HSL.
Quorum Sensing Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate or inhibit a quorum sensing receptor.
Objective: To measure the dose-dependent activation of the RhlR receptor by synthetic and natural C4-HSL.
Materials:
-
E. coli strain engineered to express the RhlR receptor and a reporter gene (e.g., lacZ or gfp) under the control of a RhlR-dependent promoter.
-
Luria-Bertani (LB) medium.
-
Stock solutions of synthetic and natural C4-HSL in a suitable solvent (e.g., DMSO).
-
Microplate reader for measuring absorbance or fluorescence.
Procedure:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh LB medium and dispense into a 96-well microplate.
-
Add serial dilutions of synthetic and natural C4-HSL to the wells. Include a solvent control.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).
-
Measure the reporter gene expression. For a β-galactosidase reporter, perform a Miller assay. For a GFP reporter, measure fluorescence.
-
Normalize the reporter gene expression to cell density (OD600).
-
Plot the normalized reporter activity against the concentration of C4-HSL to generate dose-response curves.
Biofilm Inhibition Assay
This assay assesses the impact of C4-HSL on the formation of biofilms.
Objective: To compare the effect of synthetic and natural C4-HSL on Pseudomonas aeruginosa biofilm formation.
Materials:
-
Pseudomonas aeruginosa PAO1 strain.
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
Stock solutions of synthetic and natural C4-HSL.
-
96-well polystyrene microplates.
-
Crystal violet solution (0.1%).
-
Ethanol or acetic acid for solubilizing the crystal violet.
-
Microplate reader for measuring absorbance.
Procedure:
-
Grow P. aeruginosa overnight in TSB.
-
Dilute the overnight culture into fresh TSB and add different concentrations of synthetic and natural C4-HSL.
-
Dispense the cultures into the wells of a 96-well plate. Include a no-treatment control.
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 550-590 nm.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is used to determine the purity of C4-HSL samples and to monitor their degradation over time.
Objective: To assess the purity and stability of synthetic and natural C4-HSL solutions.
Materials:
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase (e.g., acetonitrile-water gradient).
-
UV detector.
-
C4-HSL standards of known concentration.
-
Solutions of synthetic and natural C4-HSL to be tested.
Procedure:
-
Prepare a standard curve using known concentrations of a C4-HSL standard.
-
Inject the synthetic and natural C4-HSL samples onto the HPLC column.
-
Run the samples with a suitable mobile phase gradient to separate the C4-HSL from any impurities.
-
Detect the C4-HSL peak using a UV detector (e.g., at 210 nm).
-
Quantify the purity by comparing the area of the C4-HSL peak to the total area of all peaks.
-
For stability studies, incubate the C4-HSL solutions under different conditions (e.g., pH, temperature) and analyze samples at different time points to measure the degradation of the parent compound.[8]
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: The RhlI/RhlR quorum sensing circuit in P. aeruginosa.
Caption: Experimental workflow for a quorum sensing reporter gene assay.
Caption: Experimental workflow for a crystal violet biofilm assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Butanoyl-DL-homoserine lactone Screening: A Comparative Guide to Confirmation Methods
Introduction
N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key quorum-sensing (QS) signal molecule in many Gram-negative bacteria, regulating virulence and biofilm formation. Screening assays that identify compounds capable of modulating C4-HSL activity are crucial for the development of novel anti-infective agents. However, the results of primary screens require rigorous validation to eliminate false positives and negatives. This guide provides a comparative overview of two primary methods for validating the results of C4-HSL screening assays: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and biosensor assays. We present their performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy.
Comparison of Validation Methods
The choice of a validation method depends on the specific requirements of the study, such as the need for high specificity, sensitivity, or throughput. The following table summarizes the key performance characteristics of HPLC-MS/MS and biosensor assays for the validation of C4-HSL screening results.
| Feature | HPLC-MS/MS | Biosensor Assays |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis for molecular identification and quantification. | Genetically engineered bacteria that produce a quantifiable signal (e.g., light, color) in response to C4-HSL. |
| Specificity | Very High: Can distinguish between different AHLs and their analogs based on mass-to-charge ratio and fragmentation patterns.[1][2][3][4] | Variable: Can be engineered for high specificity, but cross-reactivity with other AHLs is possible.[5][6] |
| Sensitivity | High: Detection limits typically in the low µg/L to ng/L range.[7] | Very High: Some biosensors can detect AHLs at concentrations as low as 10⁻¹² M.[8] |
| Throughput | Low to Medium: Sample preparation and analysis time can be a bottleneck for large numbers of samples. | High: Amenable to high-throughput screening in microplate formats.[9] |
| Quantitative Capability | Excellent: Provides precise and accurate quantification of C4-HSL concentrations.[1][2][3][7] | Semi-quantitative to Quantitative: The signal intensity is proportional to the AHL concentration, but may be less precise than MS. |
| Confirmation of Identity | Definitive: Provides structural information through fragmentation patterns, confirming the molecular identity of C4-HSL.[4] | Indirect: Infers the presence of C4-HSL based on a biological response. |
| Equipment Cost | High | Low to Medium |
| Expertise Required | High | Medium |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. Below are generalized protocols for HPLC-MS/MS and a common biosensor assay for C4-HSL validation.
1. HPLC-MS/MS for C4-HSL Quantification
This method provides a robust and specific means of identifying and quantifying C4-HSL in complex biological samples.[1][2][3]
a. Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Extract the AHLs from the supernatant using an equal volume of acidified ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis.
b. HPLC Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of AHLs.[7]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is used.[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL of the reconstituted extract.
c. MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of C4-HSL) and its characteristic product ions after fragmentation.
-
Data Analysis: The concentration of C4-HSL in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a C4-HSL standard.
2. Biosensor Assay for C4-HSL Detection
Biosensor assays are a sensitive and often high-throughput method for detecting the presence of AHLs.[5] A common example is the use of Agrobacterium tumefaciens or Chromobacterium violaceum reporter strains.[5][6]
a. Preparation of the Biosensor Strain:
-
Culture the biosensor strain (e.g., A. tumefaciens NTL4(pCF218)(pCF372)) overnight in a suitable medium with appropriate antibiotics.[10]
-
Subculture the strain the next day and grow to the mid-logarithmic phase.
b. Assay Procedure (96-well plate format):
-
In a 96-well microtiter plate, add a small volume of the prepared biosensor culture to each well.
-
Add the samples to be tested (e.g., extracts from the primary screen, culture supernatants) to the wells. Include positive controls (known concentrations of C4-HSL) and negative controls (sterile medium or solvent).
-
Incubate the plate at the optimal temperature for the biosensor strain for a specified period (e.g., 4-24 hours).
-
Measure the reporter signal. This will depend on the specific biosensor used:
-
The intensity of the signal is proportional to the concentration of C4-HSL in the sample.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological and experimental processes can aid in understanding the validation workflow.
Caption: C4-HSL quorum sensing signaling pathway.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 3. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of N-Butanoyl-DL-homoserine lactone (C4-HSL) in Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the off-target effects of N-Butanoyl-DL-homoserine lactone (C4-HSL) on host cells, supported by experimental data and detailed protocols.
This compound (C4-HSL) is a well-characterized quorum-sensing molecule involved in regulating bacterial virulence and biofilm formation. However, its interaction with eukaryotic host cells has revealed a landscape of off-target effects, primarily influencing immune responses and cell fate. This guide provides a comparative analysis of these effects, contrasting C4-HSL with the more extensively studied long-chain acyl-homoserine lactone (AHL), N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and presenting key experimental data and methodologies for their assessment.
Comparative Analysis of Off-Target Effects
The off-target effects of C4-HSL on host cells are multifaceted, ranging from modulation of cytokine production to induction of apoptosis. However, in comparison to other AHLs like 3-oxo-C12-HSL, C4-HSL generally exhibits less potent activity.
Immunomodulatory Effects
C4-HSL has been shown to modulate the host immune response, although its effects are often less pronounced than those of 3-oxo-C12-HSL.[1][2] The nature of this modulation can be either pro-inflammatory or anti-inflammatory, depending on the specific cell type and the concentration of the molecule.
Table 1: Comparative Effects of C4-HSL and 3-oxo-C12-HSL on Cytokine Production
| Cytokine | Cell Type | C4-HSL Effect | 3-oxo-C12-HSL Effect | Citation(s) |
| IL-6 | Airway Epithelial Cells | No significant induction | Significant induction | [3] |
| IL-8 | Airway Epithelial Cells | No significant induction | Significant induction | [3] |
| TNF-α | Macrophages | Weaker induction | Potent induction/modulation | [4] |
Apoptosis Induction
The induction of apoptosis is another significant off-target effect of AHLs. Current evidence suggests that C4-HSL is a much weaker inducer of apoptosis compared to 3-oxo-C12-HSL.
Table 2: Comparative Effects of C4-HSL and 3-oxo-C12-HSL on Host Cell Viability and Apoptosis
| Parameter | Cell Type | C4-HSL (50 µM) | 3-oxo-C12-HSL (50 µM) | Citation(s) |
| Cell Viability (24h) | Bone Marrow-Derived Macrophages | Minimal effect | Significant reduction | [5] |
| Apoptosis | RAW264.7 Macrophages | Not reported to be a strong inducer | Dose-dependent increase | [5] |
Signaling Pathways Modulated by C4-HSL
The off-target effects of C4-HSL are mediated through the modulation of key intracellular signaling pathways. While research is ongoing, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways have been identified as potential targets.
Figure 1: Putative signaling pathways affected by C4-HSL in host cells.
Experimental Protocols
This section provides detailed methodologies for assessing the key off-target effects of C4-HSL.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to quantify the effect of C4-HSL on the viability of adherent host cells.
Materials:
-
Adherent host cells (e.g., A549 lung epithelial cells, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (C4-HSL)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of C4-HSL in complete culture medium. Remove the old medium from the wells and add 100 µL of the C4-HSL dilutions (or control medium) to the respective wells. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of C4-HSL-induced apoptosis and necrosis using flow cytometry.
Materials:
-
Host cells (adherent or suspension)
-
Complete cell culture medium
-
This compound (C4-HSL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture host cells and treat with various concentrations of C4-HSL for a specified duration. Include untreated cells as a negative control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Figure 3: Logical workflow for apoptosis detection via flow cytometry.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) secreted by macrophages in response to C4-HSL.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound (C4-HSL)
-
Lipopolysaccharide (LPS) (as a positive control for macrophage activation)
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-8)
-
96-well cell culture plate
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing different concentrations of C4-HSL. Include a positive control (LPS) and a negative control (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the culture supernatants from each well.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the absorbance values to a standard curve.
Conclusion
This compound (C4-HSL) exhibits measurable off-target effects on host cells, primarily through the modulation of immune responses and, to a lesser extent, the induction of apoptosis. However, its potency is generally lower than that of longer-chain AHLs like 3-oxo-C12-HSL. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these effects and further elucidate the underlying signaling mechanisms. A thorough understanding of these off-target interactions is crucial for researchers in the fields of microbiology, immunology, and drug development, particularly when considering strategies to modulate bacterial quorum sensing or when evaluating the broader physiological impact of bacterial signaling molecules.
References
- 1. ptglab.com [ptglab.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for N-Butanoyl-DL-homoserine lactone
This document provides comprehensive guidance on the safe and compliant disposal of N-Butanoyl-DL-homoserine lactone, a common signaling molecule used in quorum sensing research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential risks is the first step toward safe handling and disposal.
Summary of Hazards: Based on the Safety Data Sheet (SDS), this compound presents the following hazards[1][2]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1].
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1].
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1].
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1].
Required Personal Protective Equipment (PPE): When handling this compound, especially during disposal and decontamination, the following PPE is mandatory:
-
Protective gloves
-
Safety goggles or face shield
-
Lab coat
-
NIOSH-approved respirator (if handling powders outside of a ventilated enclosure)[2]
Standard Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or poured down the drain[3]. Disposal must be conducted in accordance with local, state, and federal regulations[1].
Step-by-Step Disposal Procedure:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions. It should be segregated with other organic, non-halogenated solids or solutions[4][5].
-
Container Selection:
-
Use a dedicated, leak-proof, and compatible container for waste collection. The original product container is often a suitable choice if it is in good condition[4].
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound"[6].
-
Never use food or beverage containers for storing hazardous waste[4].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
Decontamination and Spill Management
Proper decontamination of lab surfaces and equipment is crucial to prevent cross-contamination and exposure.
Decontamination Protocol:
-
Wipe down all surfaces and equipment that have come into contact with the chemical.
-
The recommended decontamination agent is alcohol. Scrub the affected areas thoroughly[1].
-
Dispose of all contaminated materials (e.g., wipes, paper towels, gloves) as hazardous waste in the designated container.
Accidental Spill Response:
-
Evacuate personnel from the immediate area to a safe location[1].
-
Ensure the area is well-ventilated. Avoid breathing in dust or vapors[1].
-
Wearing full PPE, contain the spill to prevent it from spreading or entering drains[1].
-
For liquid spills, absorb the material using an inert, non-combustible absorbent like diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material into the hazardous waste container.
-
Decontaminate the spill area with alcohol and dispose of all cleanup materials as hazardous waste[1].
Quantitative Data Summary
While specific quantitative data for disposal procedures (e.g., neutralization concentrations) are not applicable for this compound's standard disposal route, the following table summarizes key properties and storage parameters relevant to its handling.
| Parameter | Value / Guideline | Source |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [1][2] |
| Recommended PPE | Gloves, Eyeshields, Lab Coat, Respirator (as needed) | [2][7] |
| Long-Term Storage Temp. | -20°C (for product stability) | [8][9] |
| Solubility in DMSO/DMF | ~30 mg/mL | [9] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |
| SAA Storage Limit | Up to 55 gallons (total); 1 year (partially full) | [4][6] |
Advanced Disposal Methodologies (Experimental)
Research has identified enzymatic degradation as a potential method for breaking down N-acyl homoserine lactones (AHLs), including this compound. These methods are not standard lab procedure but represent an area of ongoing study for bioremediation.
Methodology: Enzymatic Degradation
-
Principle: Certain enzymes, known as AHL acylases or lactonases, can inactivate AHL molecules. Acylases cleave the amide bond, while lactonases hydrolyze the lactone ring[10].
-
Examples:
-
Acylase: Porcine kidney acylase I has been shown to deacylate N-Butanoyl-L-homoserine lactone into L-homoserine and a fatty acid[11].
-
Bacterial/Fungal Degradation: Various bacteria (Bacillus sp., Rhodococcus erythropolis) and root-associated fungi have demonstrated the ability to degrade AHLs, offering a potential route for bioremediation[12][13][14].
-
These biological degradation methods are complex and require specific experimental conditions. They are not a substitute for the standard hazardous waste disposal protocols outlined above.
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. yavapaicollege-az.safecollegessds.com [yavapaicollege-az.safecollegessds.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. N-Butyryl- DL -homoserine lactone = 96.0 HPLC 98426-48-3 [sigmaaldrich.com]
- 8. N-Butanoyl-L-homoserine lactone - CAS-Number 67605-85-0 - Order from Chemodex [chemodex.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 11. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of N-Acyl-l-Homoserine Lactones by Bacillus cereus in Culture Media and Pork Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for N-Butanoyl-DL-homoserine lactone
This guide provides critical safety and logistical information for handling N-Butanoyl-DL-homoserine lactone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact which can cause irritation[1][3]. Gloves must be inspected before use and disposed of properly[3]. |
| Skin and Body | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing[1]. |
| Respiratory | Use in a well-ventilated area or with appropriate exhaust ventilation. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask is recommended. | Minimizes inhalation of dust or aerosols which may cause respiratory tract irritation[1][3]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Storage :
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources[1].
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years)[1][5].
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[1][6].
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.
-
-
Spill Cleanup :
-
In case of a spill, evacuate personnel to a safe area[1].
-
Wear full PPE, including respiratory protection[1].
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal[3]. Avoid creating dust[3].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
-
Final Disposal :
-
Dispose of all waste materials in accordance with local, state, and federal regulations[1]. Consult with your institution's environmental health and safety department for specific guidance.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. yavapaicollege-az.safecollegessds.com [yavapaicollege-az.safecollegessds.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Butanoyl-L-homoserine lactone - CAS-Number 67605-85-0 - Order from Chemodex [chemodex.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
